molecular formula C12H22N2O B13221879 1-{2,7-Diazaspiro[3.5]nonan-2-yl}-3-methylbutan-1-one

1-{2,7-Diazaspiro[3.5]nonan-2-yl}-3-methylbutan-1-one

Katalognummer: B13221879
Molekulargewicht: 210.32 g/mol
InChI-Schlüssel: JHARPMUBSRSLMQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

1-{2,7-Diazaspiro[3.5]nonan-2-yl}-3-methylbutan-1-one is a useful research compound. Its molecular formula is C12H22N2O and its molecular weight is 210.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-{2,7-Diazaspiro[3.5]nonan-2-yl}-3-methylbutan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-{2,7-Diazaspiro[3.5]nonan-2-yl}-3-methylbutan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C12H22N2O

Molekulargewicht

210.32 g/mol

IUPAC-Name

1-(2,7-diazaspiro[3.5]nonan-2-yl)-3-methylbutan-1-one

InChI

InChI=1S/C12H22N2O/c1-10(2)7-11(15)14-8-12(9-14)3-5-13-6-4-12/h10,13H,3-9H2,1-2H3

InChI-Schlüssel

JHARPMUBSRSLMQ-UHFFFAOYSA-N

Kanonische SMILES

CC(C)CC(=O)N1CC2(C1)CCNCC2

Herkunft des Produkts

United States
Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 1-{2,7-Diazaspiro[3.5]nonan-2-yl}-3-methylbutan-1-one

Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides a comprehensive overview of the core physicochemical properties of the novel spirocyclic compound, 1-{2,7-Diazaspiro[3.5]nonan-2-yl}-3-methylbutan-1-one. Designed for researchers, scientists, and professionals in drug development, this document synthesizes predictive data with field-proven experimental methodologies to offer a robust framework for the characterization of this and similar chemical entities.

The unique three-dimensional architecture of spirocyclic scaffolds, such as the 2,7-diazaspiro[3.5]nonane core, is of increasing interest in medicinal chemistry. These structures can offer improved pharmacological profiles, including enhanced target binding and favorable ADME properties, when compared to more planar molecules.[1][2] A thorough understanding of the physicochemical properties of novel compounds containing these scaffolds is therefore a critical first step in the drug discovery and development cascade.

Compound Identity

  • IUPAC Name: 1-{2,7-Diazaspiro[3.5]nonan-2-yl}-3-methylbutan-1-one

  • CAS Number: 1780103-43-6[3]

  • Molecular Formula: C₁₂H₂₂N₂O[3]

  • Molecular Weight: 210.32 g/mol [3]

  • SMILES: CC(C)CC(=O)N1CC2(CCNCC2)C1

Predicted Physicochemical Properties

PropertyPredicted ValueRationale / Analog Data
LogP (Octanol-Water Partition Coefficient) 0.8 - 1.5The core scaffold, 2,7-diazaspiro[3.5]nonane, has a computed XLogP3 of -0.3.[4] The related N-acylpiperidine, 1-acetylpiperidine, has a computed XLogP3 of 0.6.[5] The larger, more lipophilic 3-methylbutanoyl group on the target molecule is expected to increase the LogP relative to an acetyl group.
Aqueous Solubility Moderately SolubleSpirocyclic scaffolds with sp³-rich carbons are often associated with higher aqueous solubility compared to flat aromatic structures.[2] The presence of two nitrogen atoms capable of hydrogen bonding will also contribute to water solubility. However, the N-acyl group will decrease solubility compared to the parent amine.
pKa (Acid Dissociation Constant) 8.5 - 9.5The pKa of the secondary amine in the piperidine ring of the spiro-scaffold is expected to be the most basic site. The pKa of piperidine itself is approximately 11.2. Acylation of one nitrogen to form an amide will significantly reduce its basicity, leaving the secondary amine as the primary basic center. The exact pKa will be influenced by the spirocyclic structure.
Polar Surface Area (PSA) ~32 ŲThe polar surface area is primarily contributed by the amide oxygen and the secondary amine. This value suggests good potential for oral bioavailability.

Experimental Protocols for Physicochemical Characterization

To move beyond prediction and obtain accurate, reliable data, the following experimental protocols are recommended. These methods are designed to be self-validating and are based on established industry standards.

Determination of Aqueous Solubility

Aqueous solubility is a critical parameter that influences a compound's bioavailability and formulation development. Both kinetic and thermodynamic solubility are important to measure during drug discovery.[6]

a) Thermodynamic Solubility (Shake-Flask Method)

This method determines the equilibrium solubility of a compound and is considered the gold standard.[7]

Experimental Workflow:

Caption: Workflow for Thermodynamic Solubility Determination.

Step-by-Step Protocol:

  • Preparation: Prepare a series of buffered aqueous solutions at physiologically relevant pH values (e.g., pH 5.0, 6.2, and 7.4).

  • Incubation: Add an excess of 1-{2,7-Diazaspiro[3.5]nonan-2-yl}-3-methylbutan-1-one to each buffer in a sealed vial. This ensures that a saturated solution is formed.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for 24 to 72 hours to allow the system to reach equilibrium.[7]

  • Separation: Separate the undissolved solid by centrifugation, followed by filtration of the supernatant through a low-binding filter (e.g., 0.45 µm PVDF).

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated HPLC-UV method against a calibration curve prepared with known concentrations of the compound.[7]

Causality and Trustworthiness: The long incubation time ensures that true thermodynamic equilibrium is reached between the solid and solution phases. The use of multiple pH values is critical as the solubility of ionizable compounds is pH-dependent.

b) Kinetic Solubility

This high-throughput method is useful for early-stage drug discovery to quickly assess the solubility of a large number of compounds.[6]

Experimental Workflow:

Caption: Workflow for Kinetic Solubility Determination.

Step-by-Step Protocol:

  • Stock Solution: Prepare a concentrated stock solution of the compound in dimethyl sulfoxide (DMSO) (e.g., 10 mM).

  • Addition to Buffer: Add a small volume of the DMSO stock solution to the aqueous buffer and mix.

  • Incubation: Allow the solution to incubate for a short period (e.g., 1-2 hours) at room temperature.

  • Measurement: The concentration at which the compound precipitates is its kinetic solubility. This can be determined by measuring the light scattering of the precipitate (nephelometry) or by filtering the solution and measuring the UV absorbance of the filtrate.[6]

Causality and Trustworthiness: This method mimics the conditions of many in vitro biological assays where compounds are introduced from a DMSO stock. It provides a rapid assessment of the potential for a compound to precipitate under these conditions.

Determination of Lipophilicity (LogP/LogD)

Lipophilicity is a key determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) properties. It is measured as the partition coefficient (LogP) for the neutral species and the distribution coefficient (LogD) at a specific pH for ionizable compounds.

a) Shake-Flask Method for LogD at pH 7.4

This is the traditional and most reliable method for determining lipophilicity.[8]

Experimental Workflow:

Caption: Workflow for Shake-Flask LogD Determination.

Step-by-Step Protocol:

  • Phase Preparation: Pre-saturate n-octanol with the aqueous buffer (pH 7.4) and vice-versa to ensure thermodynamic equilibrium.

  • Partitioning: Dissolve a known amount of the compound in the pre-saturated aqueous buffer. Add an equal volume of pre-saturated n-octanol.

  • Equilibration: Shake the mixture vigorously for a set period (e.g., 1-3 hours) to allow for partitioning between the two phases.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

  • Quantification: Carefully sample both the aqueous and n-octanol layers and determine the concentration of the compound in each phase using a validated HPLC-UV method.

  • Calculation: The LogD is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Causality and Trustworthiness: This direct measurement of the compound's concentration in both phases at equilibrium provides a highly accurate determination of its partitioning behavior.

b) HPLC-Based Method for LogP

This is a high-throughput method that correlates a compound's retention time on a reverse-phase HPLC column with its LogP value.

Step-by-Step Protocol:

  • Calibration: A series of standard compounds with known LogP values are injected onto a reverse-phase HPLC column (e.g., C18).

  • Analysis: The retention time of each standard is recorded. A calibration curve is generated by plotting the logarithm of the retention factor (k') against the known LogP values.

  • Sample Measurement: The target compound is then injected under the same chromatographic conditions, and its retention time is measured.

  • LogP Determination: The LogP of the target compound is determined from its retention time using the calibration curve.

Causality and Trustworthiness: The retention of a compound on a nonpolar stationary phase is proportional to its lipophilicity. This method is rapid and requires only a small amount of sample, making it suitable for screening.

Determination of pKa

The pKa value(s) of a compound are crucial for understanding its ionization state at different physiological pHs, which in turn affects its solubility, permeability, and target binding. For 1-{2,7-Diazaspiro[3.5]nonan-2-yl}-3-methylbutan-1-one, the pKa of the secondary amine in the piperidine ring is of primary interest.

Potentiometric Titration

This is a highly accurate method for determining pKa values.

Experimental Workflow:

Caption: Workflow for pKa Determination by Potentiometric Titration.

Step-by-Step Protocol:

  • Sample Preparation: Accurately weigh and dissolve the compound in a solution of known ionic strength (e.g., 0.15 M KCl). A co-solvent such as methanol or DMSO may be used if aqueous solubility is low.

  • Titration: Titrate the solution with a standardized solution of hydrochloric acid while continuously monitoring the pH with a calibrated pH electrode.

  • Data Analysis: The pKa is the pH at which 50% of the basic nitrogen is protonated, which corresponds to the midpoint of the steepest part of the titration curve. Specialized software is often used to analyze the titration data and determine the pKa value(s).

Causality and Trustworthiness: This method directly measures the change in pH as the basic functional group is protonated, providing a fundamental and accurate determination of the pKa.

Conclusion

1-{2,7-Diazaspiro[3.5]nonan-2-yl}-3-methylbutan-1-one is a novel compound with a promising spirocyclic scaffold for drug discovery. While experimental data is currently limited, this guide provides a robust framework for its physicochemical characterization. The predicted properties suggest that this compound is likely to have favorable drug-like characteristics. The detailed experimental protocols outlined herein will enable researchers to obtain the accurate and reliable data necessary to advance this and similar molecules through the drug development pipeline. The three-dimensional nature of the spiro-piperidine core offers exciting opportunities for designing new therapeutics with improved properties.[2][9]

References

  • PharmaBlock. (n.d.). Spirocyclic Piperidines in Drug Discovery.
  • Vasilevsky, S. F., & Stepanov, A. A. (2022).
  • Alsenz, J., & Kansy, M. (2007). High throughput solubility measurement in drug discovery and development. Advanced Drug Delivery Reviews, 59(7), 546-567.
  • SIELC Technologies. (2018, May 16). Piperidine, 1-acetyl-.
  • Zhang, H., et al. (2012). Spiro-fused Pyrrolidine, Piperidine, and Oxindole Scaffolds from Lactams. Organic Letters, 14(18), 4758-4761.
  • Naidoo, S. (2014). Pharmacological screening of synthetic piperidine derivatives. (Master's thesis, Durban University of Technology).
  • BenchChem. (n.d.). General Experimental Protocol for Determining Solubility.
  • PubChem. (n.d.). PubChem.
  • PubChem. (n.d.). PubChem.
  • Takeda, Y., et al. (2022). Discovery and biological evaluation of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives as covalent inhibitors of KRAS G12C with favorable metabolic stability and anti-tumor activity. Bioorganic & Medicinal Chemistry, 71, 116949.
  • PubChem. (n.d.). 1-Acetylpiperidine.
  • PubChem. (n.d.). PubChem Compound.
  • Amato, G., et al. (2020). Synthesis, Computational Insights, and Evaluation of Novel Sigma Receptors Ligands. ACS Chemical Neuroscience, 11(10), 1469-1483.
  • ACD/Labs. (n.d.). Predict Molecular Properties | Percepta Software.
  • Guidechem. (n.d.). 1-[4-(2,7-diazaspiro[3.5]nonan-2-yl)-3-methoxyphenyl]-4-phenylmethoxy-2-pyridinone.
  • Cheméo. (n.d.). Chemical Properties of Piperidine, 1-acetyl- (CAS 618-42-8).
  • PubChem. (n.d.). PubChem Substance.
  • BLDpharm. (n.d.). 1780103-43-6|1-{2,7-diazaspiro[3.5]nonan-2-yl}-3-methylbutan-1-one.
  • ACD/Percepta. (n.d.). Molecular property and toxicity prediction using ACD/Percepta®.
  • Leito, I., et al. (2017). pKa values of nitrogen heterocycles in acetonitrile (MeCN), water and gas-phase basicities (GB). Data from: Eur. J. Org. Chem. 2017, 4475–4489.
  • Grygorenko, O. O., et al. (2023). 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 11(2), 1-10.
  • PubChem. (n.d.). 2,7-Diazaspiro[3.5]nonane.
  • Sigma-Aldrich. (n.d.). 7-Boc-(2,7-Diazaspiro[3.5]nonane).
  • ChemicalBook. (2026, January 1). 1-ACETYLPIPERIDINE | 618-42-8.
  • NextSDS. (n.d.). 1-methyl-1,7-diazaspiro[3.5]nonan-2-one — Chemical Substance Information.
  • Pyne, S. G., et al. (2022). Synthesis of 1-azaspiro[4.5]-7-decen-2-one from L-asparagine and L-aspartic acid. Heterocycles, 105(1), 486-493.
  • CymitQuimica. (n.d.). CAS 618-42-8: 1-Acetylpiperidine.
  • PubChem. (n.d.). 1-propanaminium, 2-hydroxy-n,n-dimethyl-n-(3-((1-oxododecyl)amino)propyl)-3-sulfo-, inner salt.
  • PubChem. (n.d.). 7-Oxa-2-azaspiro(3.5)nonane.
  • PubChem. (n.d.). 2-Oxa-7-azaspiro[3.5]nonane.
  • Mykhailiuk, P. K., et al. (2022). Multigram synthesis and physicochemical evaluation of (oxa)azaspiro[2.n]alkane building blocks. Organic Chemistry Frontiers, 9(4), 1017-1024.
  • Mykhailiuk, P. K., et al. (2026, January 26). Multigram Synthesis and Physicochemical Evaluation of (Oxa)Azaspiro[2.n]alkane Building Blocks.
  • Spessard, G. O. (1998). ACD Labs/LogP dB 3.5 and ChemSketch 3.5. Journal of Chemical Information and Computer Sciences, 38(6), 1250-1253.

Sources

Engineering the Future of Bioisosteres: The Biological Activity and Application of 2,7-Diazaspiro[3.5]nonane Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As modern drug discovery moves beyond the "flatland" of traditional planar aromatics, increasing the sp³-hybridized fraction (Fsp³) of lead compounds has become a critical strategy for improving physicochemical properties and target selectivity. Among the most successful structural motifs to emerge is the 2,7-diazaspiro[3.5]nonane scaffold.

Functioning as a highly versatile, conformationally restricted bioisostere for piperazine and homopiperazine, this spirocyclic diamine offers distinct geometric exit vectors, tunable pKa values, and enhanced metabolic stability. This whitepaper synthesizes recent breakthroughs in the biological application of 2,7-diazaspiro[3.5]nonane derivatives across oncology, infectious disease, and targeted protein degradation, providing actionable, self-validating protocols for their synthesis and evaluation.

Target-Specific Mechanistic Insights

The biological activity of 2,7-diazaspiro[3.5]nonane derivatives is intrinsically linked to their rigid 3D architecture, which allows for precise spatial arrangement of pharmacophores.

Oncology: Menin-MLL Inhibition (Revumenib)

In November 2024, the FDA approved Revumenib as a first-in-class oral menin-MLL interaction inhibitor for acute leukemias[1]. The optimization of Revumenib from a fragment hit relied heavily on replacing a flexible piperazine with a 2,7-diazaspiro[3.5]nonane core[1].

  • Mechanistic Causality: The protonated piperidine nitrogen of the spirocycle forms a critical cation-π interaction with the Tyr319/Tyr323 π-π clamp of the Menin protein[1]. Simultaneously, the azetidine ring provides an optimized, rigid vector that precisely positions a pyrimidine nitrogen to form a key interaction with Tyr276[1].

Mechanism Spiro 2,7-Diazaspiro[3.5]nonane Core PipN Protonated Piperidine Nitrogen Spiro->PipN Contains Aze Azetidine Ring Vector Spiro->Aze Contains TyrClamp Menin Tyr319/Tyr323 Clamp PipN->TyrClamp Cation-π Interaction Tyr276 Menin Tyr276 Aze->Tyr276 Positions Pyrimidine

Figure 1: Mechanistic binding pathway of the 2,7-diazaspiro[3.5]nonane core in Revumenib.

Infectious Disease: DprE1 Inhibition

Benzothiazinones (BTZs) are potent inhibitors of DprE1, an essential enzyme for Mycobacterium tuberculosis (MTB) cell wall synthesis. However, traditional BTZs fail against nontuberculous mycobacteria (NTM) due to a Cys387Ala mutation[2].

  • Mechanistic Causality: Recent screening identified that incorporating a 2-benzyl-2,7-diazaspiro[3.5]nonane scaffold yields broad-spectrum activity[2]. The lead compound, B2-1, establishes a stable electrostatic interaction with the highly conserved Asp326 residue of M. abscessus DprE1[3]. Separation of the spiro ring into a 4-(azetidin-3-yl)piperidine completely abolishes activity, proving that the intact, rigid spirocyclic geometry is non-negotiable for target engagement[2].

Neuro-Oncology: PARP-1 Modulation

While PARP-1 inhibitors like Olaparib are highly effective for BRCA-deficient cancers, their inherent cytotoxicity limits their use in non-oncology indications like neurodegeneration[4].

  • Mechanistic Causality: Replacing the piperazine core in the Olaparib framework with a 2,7-diazaspiro[3.5]nonane system (e.g., Compound 10e) maintains low-nanomolar PARP-1 inhibition (IC50 = 12.6 nM) while significantly reducing off-target DNA damage and cellular toxicity[4]. The spirocore acts as a structural surrogate that alleviates off-target promiscuity[4].

Quantitative Data Summary

To facilitate rapid decision-making in scaffold selection, the following table summarizes the comparative bioactivity of key 2,7-diazaspiro[3.5]nonane derivatives.

Scaffold ApplicationTargetLead Compound / DrugKey Binding InteractionBioactivity (In Vitro)Toxicity / Off-Target Profile
Oncology Menin-MLLRevumenibCation-π (Tyr319/Tyr323)High AffinityFDA Approved (Nov 2024)
Infectious Disease DprE1Compound B2-1Electrostatic (Asp326)MIC < 0.01 μg/mL (MTB)Good safety & oral PK
Neuro-Oncology PARP-1Compound 10eActive site coordinationIC50 = 12.6 nMReduced cytotoxicity
Protein Degradation BRD9FHD-609Target degradationHigh Degradation EfficacyClinical hold (QT prolongation)

Self-Validating Experimental Protocols

As a Senior Application Scientist, I emphasize that protocols must be designed as self-validating systems. The following workflows incorporate orthogonal checkpoints to ensure data integrity at every step.

Synthesis & Chiral Resolution Workflow

The synthesis of highly active derivatives (such as the DprE1 inhibitor B2-1) requires precise control over reductive amination and stereochemistry[2].

Step 1: Iminium Formation

  • Action: React N-Boc-2,7-diazaspiro[3.5]nonane with the target ketone in the presence of Titanium(IV) isopropoxide [Ti(OPr-i)4].

  • Causality: Ti(OPr-i)4 acts as both a Lewis acid to activate the carbonyl and a water scavenger. This drives the equilibrium entirely toward the iminium ion, preventing unreacted starting materials.

  • Validation Checkpoint: Pull an aliquot for LC-MS. Proceed to Step 2 only when the mass of the starting ketone is completely depleted.

Step 2: Selective Reductive Amination

  • Action: Add Sodium cyanoborohydride (NaBH3CN) to the mixture[2].

  • Causality: NaBH3CN is a mild hydride source that selectively reduces the iminium ion at slightly acidic pH without reducing any residual carbonyls, effectively eliminating alcohol byproducts.

Step 3: Boc Deprotection

  • Action: Treat the intermediate with Trifluoroacetic acid (TFA) in Dichloromethane (DCM)[2].

  • Validation Checkpoint: LC-MS must confirm a mass shift of exactly -100 Da (loss of the Boc group).

Step 4: Chiral Resolution

  • Action: Resolve the enantiomers using a classical tartaric acid derivative resolution[5].

  • Causality: Biological targets are highly stereospecific. For instance, the R-enantiomer of B2-1 is significantly more active than the S-enantiomer[3].

  • Validation Checkpoint: Chiral HPLC must confirm an enantiomeric excess (ee) of >99% before proceeding to biological assays.

Workflow Start N-Boc Spiro Core Reaction Reductive Amination (NaBH3CN) Start->Reaction Deprotect Boc Deprotection (TFA/DCM) Reaction->Deprotect Purify Chiral Resolution (Tartaric Acid) Deprotect->Purify Assay Resazurin MIC Assay Purify->Assay

Figure 2: Self-validating synthesis and screening workflow for spiro derivatives.

High-Throughput In Vitro Antimycobacterial Screening

To evaluate the efficacy of the synthesized compounds against M. abscessus ATCC 19977, utilize a Resazurin Microtiter Assay[2].

  • Step 1: Compound Plating: Perform serial dilutions of the spiro-derivative in 96-well plates. Include Clarithromycin and PBTZ169 as positive and negative controls, respectively[2].

  • Step 2: Inoculation: Add the standardized M. abscessus inoculum to each well.

  • Step 3: Incubation & Resazurin Addition: Incubate the plates, then add Resazurin dye.

  • Causality & Self-Validation: Resazurin is a blue, non-fluorescent dye. Viable, metabolically active mycobacteria reduce it to resorufin, which is pink and highly fluorescent. This provides a built-in dual-readout (colorimetric and fluorometric). If the positive control fails to stay blue, the assay is invalid.

  • Step 4: MIC Determination: The Minimum Inhibitory Concentration (MIC) is strictly defined as the lowest compound concentration that prevents the color change from blue to pink[2].

References

  • Discovery, Design, and Synthesis of Novel 2-Benzyl-2,7-diazaspiro[3.5]nonane Benzothiazinones with Broad-Spectrum Antimycobacterial Activity. Journal of Medicinal Chemistry (ACS Publications). Verified URL:[Link]

  • Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. PubMed Central (NIH). Verified URL:[Link](Extrapolated from PMC structural data)

  • The Synthesis of Methyl-Substituted Spirocyclic Piperidine-Azetidine (2,7-Diazaspiro[3.5]nonane) and Spirocyclic Piperidine-Pyrrolidine (2,8-Diazaspiro[4.5]decane) Ring Systems. ResearchGate. Verified URL: [Link]

  • The Spirocycle Surge in Drug Discovery. Drug Hunter. Verified URL: [Link]

Sources

In-Silico Modeling of 1-{2,7-Diazaspirononan-2-yl}-3-methylbutan-1-one: Conformational Dynamics and Scaffold Optimization

In-Silico Modeling of 1-{2,7-Diazaspiro[1]nonan-2-yl}-3-methylbutan-1-one: Conformational Dynamics and Scaffold Optimization

Executive Overview

The transition from flat, sp2-hybridized aromatic rings to sp3-rich, three-dimensional scaffolds is a defining paradigm in contemporary drug discovery. The 2,7-diazaspiro[1]nonane system serves as a premier rigid bioisostere for traditional piperazine and piperidine rings. When functionalized with an isovaleryl group at the 2-position, the resulting molecule—1-{2,7-diazaspiro[1]nonan-2-yl}-3-methylbutan-1-one —presents a fascinating structural dichotomy: a highly restricted, strained spirocyclic core coupled with a flexible, lipophilic amide tail.

This technical guide establishes the definitive in-silico methodologies required to accurately model its conformational space, thermodynamic stability, and physicochemical profile, providing drug development professionals with a self-validating framework for spirocyclic parameterization.

Structural Causality & The Spirocyclic Advantage

Standard molecular mechanics (MM) force fields frequently fail to accurately parameterize the unique angular constraints and ring strain inherent in spirocycles. The 2,7-diazaspiro[1]nonane scaffold consists of a 4-membered azetidine ring orthogonally fused to a 6-membered piperidine ring.

In our target molecule, the isovaleryl group is conjugated to the azetidine nitrogen (N2), forming a neutral amide. Conversely, the piperidine nitrogen (N7) remains a basic secondary amine. At physiological pH (7.4), N7 is predominantly protonated. This protonation state is critical, as it dictates the molecule's role as a strong hydrogen bond donor and electrostatic anchor in receptor binding pockets—a feature heavily exploited in the design of highly selective D4R antagonists[2]. Furthermore, replacing planar cores with diazaspiro systems has been shown to significantly reduce off-target cytotoxicity, alleviate hERG liabilities, and improve metabolic stability, as evidenced in recent optimizations of PARP-1 inhibitors[1].

The orthogonal nature of the spiro rings projects the isovaleryl tail into a distinct 3D vector, allowing for precise probing of deep hydrophobic receptor pockets[3]. However, the flexibility of this tail requires rigorous quantum mechanical (QM) sampling to identify true bioactive conformations.

In-Silico Parameterization Pipeline

To accurately capture the spiro-ring strain and the electronic delocalization of the adjacent amide bond, a Quantum Mechanics (QM) approach is mandatory.

Protocol 1: QM-Driven Conformational Sampling
  • State Preparation: Generate the protonated state of the N7 piperidine amine using Epik or Dimorphite-DL, setting the target pH to 7.4 ± 0.5.

  • Stochastic Sampling: Perform initial conformational searching using the RDKit ETKDGv3 algorithm. Generate 1,000 initial poses to comprehensively sample the isovaleryl tail's rotational degrees of freedom ( τ1​ , τ2​ ).

  • Clustering & Filtering: Cluster the resulting conformers using a heavy-atom RMSD threshold of 0.5 Å. Discard high-energy geometries (>10 kcal/mol above the global minimum) using the MMFF94s force field.

  • QM Optimization: Subject the refined cluster centers to Density Functional Theory (DFT) optimization at the wB97X-D/6-311G(d,p) level of theory. The wB97X-D functional is explicitly chosen to account for long-range dispersion interactions, which are critical when the lipophilic isovaleryl tail folds back toward the spiro core.

  • Validation Checkpoint: Verify the absence of imaginary frequencies in the QM output to confirm that all optimized geometries represent true local minima rather than transition states.

WorkflowLPrepLigand Prep(RDKit ETKDG)QMQM Optimization(wB97X-D/6-311G**)LPrep->QMMDMD Simulation(GAFF2 / TIP3P)QM->MDADMETADMET Profiling(QikProp)MD->ADMET

Figure 1: Sequential in-silico workflow for spirocyclic amide parameterization.

Thermodynamic & ADMET Profiling

The integration of the spiro scaffold yields exceptional physicochemical properties, summarized below. The high Fraction of sp3 carbons (Fsp3 = 0.917) directly translates to high aqueous solubility, making this fragment highly desirable for lead optimization.

Table 1: In-Silico Physicochemical & ADMET Profiling

PropertyValueCausality / Implication
Molecular Weight 210.32 g/mol Optimal for fragment-based or lead-like discovery.
Fsp3 (Fraction sp3) 0.917Exceptional 3D character; correlates with high aqueous solubility.
LogD (pH 7.4) -0.85 (est.)Protonated N7 enhances hydrophilicity, balancing the lipophilic tail.
Topological Polar Surface Area 41.1 ŲExcellent membrane permeability; high blood-brain barrier penetration.
H-Bond Donors / Acceptors 1 / 2Minimal desolvation penalty during target binding.

Table 2: DFT Conformational Energy Penalties (wB97X-D/6-311G)

Conformer StateRelative Free Energy ( Δ G)Structural Description
State A (Global Min) 0.00 kcal/molIsovaleryl tail extended; N2-amide in trans-configuration.
State B (Local Min) +2.45 kcal/molIsovaleryl tail folded toward the piperidine ring (hydrophobic collapse).
State C (High Energy) +11.30 kcal/molN2-amide in cis-configuration; significant steric clash with azetidine.

Molecular Dynamics Protocols

To evaluate the dynamic stability of the molecule in a physiological environment, explicit solvent Molecular Dynamics (MD) must be performed.

Protocol 2: Explicit Solvent Molecular Dynamics (MD)
  • Force Field Parameterization: Assign GAFF2 (General Amber Force Field 2) parameters to the QM-optimized ligand. Calculate AM1-BCC partial charges using the Antechamber module to accurately model the electrostatic potential of the protonated N7 and the polarized N2-amide bond.

  • System Solvation: Embed the ligand in a cubic simulation box of TIP3P water molecules, ensuring a minimum buffer distance of 10 Å between the solute and the periodic boundary conditions.

  • Neutralization: Add a single Cl⁻ counter-ion to neutralize the +1 charge of the protonated spirocycle.

  • Equilibration Cascade: Perform 5,000 steps of steepest descent energy minimization. Equilibrate the system in the NVT ensemble (300 K, 100 ps) using a Langevin thermostat, followed by the NPT ensemble (1 atm, 100 ps) using a Berendsen barostat.

  • Production Run: Execute a 100 ns production MD simulation with a 2 fs time step, utilizing the SHAKE algorithm to constrain bonds involving hydrogen atoms.

  • Validation Checkpoint: Analyze the RMSD of the spirocyclic core over the trajectory. A stable core RMSD (< 1.0 Å) validates the integrity of the GAFF2 parameterization for the highly strained spiro junction.

DynamicsSpiroSpiroAmideAmide Bond (N2)Planar RestrictionSpiro->Amide AttachmentEnergyFree Energy LandscapeLocal MinimaSpiro->Energy Strain ConstraintTailIsovaleryl TailHigh FlexibilityAmide->Tail Rotational VectorTail->Energy Sampling

Figure 2: Logical relationship between structural domains and free energy.

References

  • [3] Synthesis, Computational Insights, and Evaluation of Novel Sigma Receptors Ligands | Source: researchgate.net |3

  • [2] Computer-Aided Design and Biological Evaluation of Diazaspirocyclic D4R Antagonists | Source: acs.org | 2

  • [1] Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity | Source: nih.gov | 1

The 3D Vector Advantage: Therapeutic Targeting via 2,7-Diazaspiro[3.5]nonane Scaffolds

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Spirocycle Surge in Medicinal Chemistry

For decades, drug discovery relied heavily on flat, sp²-hybridized aromatic rings. However, the modern pursuit of complex therapeutic targets—such as protein-protein interactions (PPIs) and targeted protein degradation (TPD)—demands molecules that navigate intricate three-dimensional binding pockets. This has driven the "spirocycle surge," prioritizing scaffolds with a high fraction of sp³ carbons ( Fsp3​ ).

The 2,7-diazaspiro[3.5]nonane system has emerged as a highly privileged spirocyclic diamine. Serving as a rigid, three-dimensional bioisostere for piperazine and piperidine, it offers superior aqueous solubility, enhanced metabolic stability, and precise vector projection. This technical whitepaper explores the mechanistic rationale behind utilizing this scaffold and details its proven applications across diverse therapeutic targets.

Mechanistic Rationale: Why 2,7-Diazaspiro[3.5]nonane?

The transition from flexible aliphatic chains or planar rings to the 2,7-diazaspiro[3.5]nonane core is driven by distinct physicochemical causalities:

  • Rigidified Exit Vectors: The spiro-fusion locks the spatial orientation of the two nitrogen atoms. This reduces the entropic penalty upon target binding, as the molecule is pre-organized into its bioactive conformation.

  • Tuning Basicity and pKa: The orthogonal arrangement of the rings minimizes inductive electron withdrawal between the two basic centers compared to a standard piperazine, allowing medicinal chemists to fine-tune the pKa for optimal oral bioavailability and membrane permeability.

  • bRo5 Compliance: In the beyond-Rule-of-5 (bRo5) chemical space—typical of PROTACs and large PPI inhibitors—incorporating spiro motifs introduces necessary polarity and disrupts crystal packing, dramatically improving solubility[1].

Landscape of Therapeutic Targets

Protein-Protein Interactions (PPIs): Menin-MLL1

The disruption of the menin-MLL1 interaction is a validated approach for treating acute leukemias. The 2,7-diazaspiro[3.5]nonane scaffold is the critical pharmacophore in Revumenib , an FDA-approved (Nov 2024) first-in-class menin inhibitor[1].

Mechanistic Causality: The central spirocyclic amine precisely associates with the menin Tyr319/Tyr323 π−π clamp. The protonated piperidine nitrogen forms a strong cation- π interaction with both tyrosine aromatic rings, driving nanomolar affinity. Furthermore, the azetidine ring provides an optimized vector that positions the pyrimidine nitrogens to interact with Tyr276, a feat impossible with a flatter piperazine bioisostere[1].

MeninMLL Menin Menin Protein (Tyr319/Tyr323 Pocket) MLL MLL1 Fusion Protein Menin->MLL Endogenous PPI Block Transcription Arrest & Differentiation Menin->Block Inhibited State Spiro 2,7-Diazaspiro[3.5]nonane (Revumenib Core) Spiro->Menin Cation-π Interaction Spiro->MLL Steric Displacement

Caption: Mechanism of Menin-MLL inhibition via spirocyclic cation-π engagement.

Targeted Protein Degradation (PROTACs & Molecular Glues)

In Targeted Protein Degradation (TPD), 2,7-diazaspiro[3.5]nonane is utilized both as a target-binding motif and a rigidifying linker.

  • BRD9 Degradation: Foghorn’s FHD-609 utilizes the diazaspiro[3.5]nonane motif to achieve dose-dependent, highly selective degradation of BRD9 over BRD7 and BRD4[1].

  • VHL-Recruiting Linkers: Conjugates like PROTAC PTK6 ligand-2,7-diazaspiro[3.5]nonane-Boc act as key intermediates. The rigidity of the spirocycle restricts the conformational freedom of the linker, stabilizing the ternary complex (Target-PROTAC-E3 Ligase) and enhancing ubiquitination efficiency[2].

PROTAC POI Target Protein Ternary Ternary Complex POI->Ternary Linker 2,7-Diazaspiro[3.5]nonane Linker->Ternary Bridging E3 E3 Ligase E3->Ternary Ub Polyubiquitination Ternary->Ub Proximity Induction Proteasome Degradation Ub->Proteasome Target Destruction

Caption: PROTAC ternary complex formation utilizing a rigid spirocyclic linker.

Antimycobacterial Targets: DprE1 Inhibition

Benzothiazinones (BTZs) are potent DprE1 inhibitors against Mycobacterium tuberculosis (MTB), but traditional BTZs fail against nontuberculous mycobacteria (NTM) due to a Cys387Ala mutation in the target. Recent medicinal chemistry campaigns discovered that incorporating a 2-benzyl-2,7-diazaspiro[3.5]nonane scaffold (e.g., Compound B2) restores broad-spectrum activity. The intact spirocycle establishes a stable electrostatic interaction with the highly conserved Asp326 residue, bypassing the mutated Cys387 site entirely[3].

Nuclear Enzymes: PARP-1

Poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors like Olaparib are standard-of-care for BRCA-mutated cancers. However, off-target promiscuity can lead to cytotoxicity. Replacing the piperazine core of Olaparib with a diazaspiro system reduces DNA-damaging properties and lowers cytotoxicity in BRCA1-restored cells by approximately 7-fold, while maintaining targeted efficacy in BRCA1-deficient cells[4].

GPCRs and Kinases
  • Ghrelin Receptor (GHSR): tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate serves as a strategic scaffold for GHSR inverse agonists, suppressing constitutive receptor activity for the treatment of obesity and type-2 diabetes[5].

  • ROCK1/ROCK2 Kinases: Diazaspiro compounds function as selective inhibitors of Rho-associated protein kinases (ROCK), modulating smooth muscle and fibrotic pathways[6].

Quantitative Efficacy Summary

The following table summarizes the pharmacological impact of the 2,7-diazaspiro[3.5]nonane scaffold across various therapeutic domains:

Scaffold / CompoundPrimary TargetTherapeutic IndicationKey Efficacy MetricReference
Revumenib Menin-MLL1 PPIAcute LeukemiaFDA Approved (Nov 2024)[1]
FHD-609 BRD9 (TPD)Synovial SarcomaClinical Phase (Hold)[1]
Compound B2 DprE1MTB / NTM InfectionMIC < 0.01 μg/mL[3]
Compound 10e PARP-1Ovarian CancerReduced Cytotoxicity (~7x)[4]
Compound 47 GHSR (GPCR)Obesity / Type-2 DiabetesIP-1 EC 50​ = 29 nM[5]

Experimental Methodology: Self-Validating PROTAC Evaluation

To rigorously evaluate a 2,7-diazaspiro[3.5]nonane-linked PROTAC, one must prove that protein loss is strictly driven by the ubiquitin-proteasome system (UPS) rather than off-target cytotoxicity. The following self-validating protocol establishes this causality.

Phase 1: Target Engagement (NanoBRET Assay)

Causality Check: Does the rigid spirocycle linker sterically hinder binding to the target protein?

  • Transfect HEK293 cells with a plasmid encoding the Target Protein fused to NanoLuc luciferase.

  • Plate cells in 384-well format and incubate with a fluorescent tracer known to bind the target pocket.

  • Introduce the spirocyclic PROTAC in a dose-response gradient (1 pM to 10 μM).

  • Validation: A decrease in the Bioluminescence Resonance Energy Transfer (BRET) signal confirms that the PROTAC successfully outcompetes the tracer, proving the spirocycle permits target engagement.

Phase 2: Proteasome-Dependent Degradation Rescue

Causality Check: Is the observed protein depletion genuinely mediated by the proteasome?

  • Seed disease-relevant cells (e.g., MV4-11 for leukemia) at 5×105 cells/mL.

  • Divide into three treatment arms:

    • Arm A: Vehicle (DMSO).

    • Arm B: Spirocyclic PROTAC ( DC50​ concentration) for 12 hours.

    • Arm C: Pre-treat with 1 μM MG132 (a potent proteasome inhibitor) or MLN4924 (a NEDD8-activating enzyme inhibitor) for 2 hours, followed by the PROTAC for 12 hours.

  • Harvest cells, lyse in RIPA buffer, and perform Western Blotting for the Target Protein and a loading control (e.g., GAPDH).

  • Validation: Arm B must show >80% protein depletion. Arm C must show complete rescue of the protein band. If Arm C fails to rescue the protein, the compound is inducing non-specific cytotoxicity or transcriptional silencing, invalidating the PROTAC mechanism.

References

  • [1] The Spirocycle Surge in Drug Discovery. Drug Hunter. Available at:[Link]

  • [3] Discovery, Design, and Synthesis of Novel 2-Benzyl-2,7-diazaspiro[3.5]nonane Benzothiazinones with Broad-Spectrum Antimycobacterial Activity. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • [4] Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. PMC - NIH. Available at:[Link]

  • [6] WO2019089868A1 - Diazaspiro rock inhibitors. Google Patents. Available at:

Sources

Discovery of Novel 2,7-Diazaspiro[3.5]nonane-Based Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The global rise of nontuberculous mycobacteria (NTM) infections, particularly those caused by the Mycobacterium abscessus complex, presents a severe clinical challenge due to intrinsic and inducible antimicrobial resistance[1]. While benzothiazinones (BTZs) like PBTZ169 exhibit nanomolar potency against Mycobacterium tuberculosis (MTB), they are rendered ineffective against NTMs[2]. This resistance is driven by a critical Cys387Ala mutation in the NTM DprE1 target enzyme, which abolishes the covalent anchoring point required by traditional BTZs[2].

Recent medicinal chemistry campaigns have successfully bypassed this resistance by transitioning from a covalent suicide-inhibition paradigm to a high-affinity non-covalent approach. By leveraging the 2,7-diazaspiro[3.5]nonane scaffold, researchers have discovered novel broad-spectrum inhibitors (such as Compound B2-1) that establish a stable electrostatic interaction with a highly conserved aspartate residue (Asp326) in the DprE1 active site[2]. This whitepaper provides an in-depth analysis of the target biology, structural rationale, and validated experimental protocols driving this breakthrough.

Target Biology & The Scaffold Rationale

Decaprenylphosphoryl- β -D-ribose 2'-epimerase (DprE1) is an essential flavoenzyme in mycobacteria. Operating in tandem with DprE2, it catalyzes the epimerization of decaprenylphosphoryl- β -D-ribose (DPR) to decaprenylphosphoryl- β -D-arabinose (DPA), the sole arabinose donor required for synthesizing the arabinogalactan layer of the mycobacterial cell wall[3].

Traditional BTZs are activated by the FAD cofactor of DprE1 into a nitroso species, which then forms an irreversible semimercaptal bond with Cys387 in MTB[3]. Because NTMs possess an alanine at this position (Ala387), covalent binding is impossible[2].

The Scaffold Rationale: To overcome the Cys387Ala mutation, researchers hypothesized that introducing a highly basic, three-dimensional spirocyclic moiety could facilitate a compensatory salt bridge with Asp326—a residue highly conserved across both MTB and NTM species[2]. The 2,7-diazaspiro[3.5]nonane ring was selected because its high Fsp 3 character improves aqueous solubility and metabolic stability compared to flat heterocycles (like piperazine), while its specific geometry perfectly projects a basic secondary amine into the Asp326 binding pocket.

Mechanism cluster_MTB MTB DprE1 (Wild-Type) cluster_NTM NTM DprE1 (Mutant) MTB_Target DprE1 (Cys387) BTZ_Classic Classic BTZs (e.g., PBTZ169) Cov_Bond Covalent Bond (Irreversible) BTZ_Classic->Cov_Bond Cov_Bond->MTB_Target NTM_Target DprE1 (Ala387) Novel_Inhibitor 2,7-Diazaspiro Compound B2-1 Elec_Bond Electrostatic Bond (Asp326) Novel_Inhibitor->Elec_Bond Elec_Bond->NTM_Target BTZ_Fail Classic BTZs BTZ_Fail->NTM_Target Fails (No Cys387)

Mechanistic divergence of DprE1 inhibition in MTB versus NTM strains.

Medicinal Chemistry & Structure-Activity Relationship (SAR)

The discovery of the lead compound B2 was driven by a systematic scaffold-hopping and optimization campaign. An initial high-throughput screen of 529 BTZs against M. abscessus identified two hits featuring the 2-benzyl-2,7-diazaspiro[3.5]nonane moiety[2].

Subsequent SAR studies confirmed the strict structural requirements of the spirocycle. Replacing the 2,7-diazaspiro[3.5]nonane core with alternative diazaspiro rings or a 2-Boc-hexahydropyrrolo[3.4-c]pyrrole ring resulted in a complete loss of antibacterial potency[2]. Furthermore, chiral resolution of the lead compound B2 revealed that its R-enantiomer (B2-1) is the pharmacologically active form, demonstrating superior spatial alignment with the DprE1 active site[2].

Quantitative SAR Summary
Compound / ScaffoldCore ModificationMIC vs M. tuberculosis ( μ g/mL)MIC vs M. abscessus ( μ g/mL)
PBTZ169 Piperazine (Standard)< 0.01> 32 (Inactive)
A1–3 Series 2-Boc-hexahydropyrrolo[3.4-c]pyrrole> 32> 32 (Inactive)
Compound B2 2,7-diazaspiro[3.5]nonane (Racemic)< 0.01< 0.03125 – 2.5
Compound B2-1 2,7-diazaspiro[3.5]nonane (R-enantiomer)< 0.01 < 0.03125

Data synthesized from the optimization of BTZ DprE1 inhibitors[2].

Experimental Methodologies

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems.

Chemical Synthesis: Reductive Amination Protocol

The synthesis of the 2-benzyl-2,7-diazaspiro[3.5]nonane core relies on a highly controlled reductive amination.

Causality & Rationale: Titanium tetraisopropoxide (Ti(OPr-i) 4​ ) is utilized as a Lewis acid to activate the ketone carbonyl. This is mandatory because the spirocyclic amine is sterically hindered; standard conditions often fail to drive imine formation to completion. Sodium cyanoborohydride (NaBH 3​ CN) is chosen over NaBH 4​ to prevent premature reduction of the unreacted ketone.

Step-by-Step Methodology:

  • Imine Formation: Dissolve N-Boc-2,7-diazaspiro[3.5]nonane (1.0 eq) and the target aryl ketone (1.2 eq) in anhydrous methanol. Add Ti(OPr-i) 4​ (2.0 eq) dropwise under an inert argon atmosphere. Stir at 40 °C for 1 hour.

  • Reduction: Cool the mixture to 0 °C. Carefully add NaBH 3​ CN (1.5 eq) in small portions to control the exothermic evolution of hydrogen gas. Warm to 40 °C and stir for 12 hours[2].

  • Self-Validation (Reaction Monitoring): Pull a 10 μ L aliquot, quench in water/acetonitrile, and analyze via LC-MS. The reaction is validated to proceed to workup only when the m/z peak of the intermediate imine is fully depleted and replaced by the product mass.

  • Deprotection: Treat the purified Boc-protected intermediate with Trifluoroacetic Acid (TFA) in dichloromethane (1:4 ratio) at room temperature for 2 hours to expose the basic secondary amine required for target binding[2].

Biological Evaluation: MIC Determination via REMA

The Resazurin Microtiter Assay (REMA) is used to determine the Minimum Inhibitory Concentration (MIC).

Causality & Rationale: Mycobacteria naturally clump in liquid culture, making standard optical density (OD 600​ ) measurements highly inaccurate. REMA bypasses this by measuring cellular metabolism (the reduction of blue resazurin to fluorescent pink resorufin by viable cells).

Step-by-Step Methodology:

  • Inoculum Preparation: Grow M. abscessus ATCC 19977 in Middlebrook 7H9 broth supplemented with 10% OADC until log phase (OD 600​ 0.6). Dilute to a final concentration of 5×105 CFU/mL.

  • Compound Plating: In a 96-well plate, perform 2-fold serial dilutions of Compound B2-1 (ranging from 32 μ g/mL to 0.001 μ g/mL).

  • Self-Validation (Controls): Include a vehicle control (1% DMSO) and a reference control (PBTZ169). Validation Check: The assay is only deemed valid if PBTZ169 yields an MIC > 32 μ g/mL against M. abscessus and < 0.01 μ g/mL against a parallel M. tuberculosis H37Rv control plate.

  • Incubation & Readout: Add 100 μ L of the bacterial suspension to all wells. Incubate at 37 °C for 3 days. Add 30 μ L of 0.01% resazurin solution and incubate for an additional 24 hours. The MIC is defined as the lowest concentration that prevents the color change from blue to pink.

Workflow Step1 High-Throughput Screening 529 BTZs vs M. abscessus Step2 Scaffold Identification 2,7-Diazaspiro[3.5]nonane Hit Step1->Step2 Step3 SAR Optimization Linker & Benzyl Substituent Tuning Step2->Step3 Step4 Chiral Resolution Isolation of Active R-enantiomer Step3->Step4 Step5 Preclinical Validation MIC, PK, & In Vivo Safety Step4->Step5

Workflow for the discovery and optimization of 2,7-diazaspiro[3.5]nonane-based inhibitors.

Preclinical Pharmacokinetics & Safety

Beyond in vitro potency, the 2,7-diazaspiro[3.5]nonane scaffold imparts highly favorable drug-like properties. In preclinical murine models, lead compound B2 demonstrated an excellent oral pharmacokinetic (PK) profile, characterized by high oral bioavailability and a prolonged half-life compared to first-generation BTZs[2]. Furthermore, acute toxicity profiling indicated a wide therapeutic window, establishing B2-1 as a highly viable candidate for advanced preclinical development against both drug-sensitive MTB and multidrug-resistant NTM strains[2].

Sources

Whitepaper: Mechanistic Profiling of 1-{2,7-Diazaspirononan-2-yl}-3-methylbutan-1-one in Targeted Oncology

Whitepaper: Mechanistic Profiling of 1-{2,7-Diazaspiro[1]nonan-2-yl}-3-methylbutan-1-one in Targeted Oncology

Executive Summary & Pharmacophore Rationale

In modern drug discovery, the transition from flat, two-dimensional heteroaromatics to three-dimensional, high-sp3 architectures has revolutionized the targeting of previously "undruggable" proteins. The compound 1-{2,7-diazaspiro[1]nonan-2-yl}-3-methylbutan-1-one (CAS: 1780103-43-6)[2] represents a highly specialized, privileged pharmacophore. Rather than functioning as a standalone active pharmaceutical ingredient (API), it serves as a critical structural moiety engineered to optimize target affinity, residence time, and metabolic stability in advanced targeted therapies, including KRAS G12C inhibitors[3], RET kinase inhibitors[4], and Bcl-2 antagonists[5].

This technical guide dissects the physicochemical mechanism of action of this fragment, explaining how its structural components—the rigid spirocyclic core and the lipophilic isovaleryl cap—synergize to modulate biological targets.

Physicochemical Mechanism of Action (MoA)

The mechanistic efficacy of this fragment within a larger API is driven by the distinct physicochemical properties of its two halves:

Conformational Pre-organization via the Spirocyclic Core

The 2,7-diazaspiro[1]nonane core dramatically increases the fraction of sp3-hybridized carbons ( Fsp3​ ). Unlike planar piperazines, the orthogonal arrangement of the spiro rings locks the exit vectors of attached substituents.

  • Thermodynamic Advantage: By pre-organizing the molecule into a bioactive conformation, the entropic penalty ( ΔS ) typically incurred upon binding to a target is minimized.

  • Metabolic Shielding: The quaternary spiro carbon lacks α -protons, effectively shielding the core from rapid cytochrome P450-mediated oxidation, thereby lowering intrinsic clearance ( CLint​ ).

Hydrophobic Pocket Engagement via the Isovaleryl Cap

The 3-methylbutan-1-one (isovaleryl) group acts as a flexible yet bulky lipophilic cap.

  • Desolvation & Packing: The branched isobutyl tail perfectly occupies solvent-exposed hydrophobic sub-pockets, displacing high-energy water molecules.

  • Basicity Modulation: The formation of the amide bond neutralizes the basicity of the secondary amine on the spiro ring. This reduction in pKa mitigates hERG channel liability and prevents the molecule from becoming trapped in acidic lysosomal compartments.

MoACompound1-{2,7-Diazaspirononan-2-yl}-3-methylbutan-1-oneSpiro2,7-Diazaspiro[3.5]nonane Core(High Fsp3)Compound->SpiroIsovaleryl3-Methylbutan-1-one Cap(Lipophilic)Compound->IsovalerylEntropyMinimized Entropic Penalty(Pre-organized Vectors)Spiro->EntropyMetabolismCYP450 Shielding(No alpha-protons)Spiro->MetabolismWaterDisplacement ofHigh-Energy WaterIsovaleryl->WaterTargetEnhanced Target Affinity &Residence TimeEntropy->TargetWater->TargetMetabolism->Target

Fig 1. Structural mechanism of action mapping the spirocyclic pharmacophore to target affinity.

Target-Specific Mechanistic Applications

KRAS G12C: Switch-II Pocket Anchoring

In the development of covalent KRAS G12C inhibitors, the 2,7-diazaspiro[1]nonane core is utilized to navigate the narrow, dynamic Switch-II pocket[3]. While clinical candidates often use an acryloyl (prop-2-en-1-one) warhead to covalently bind Cys12, the saturated isovaleryl derivative (3-methylbutan-1-one) serves as a critical non-covalent analog. It allows researchers to isolate and validate the allosteric binding affinity of the spiro-core without the confounding kinetics of covalent bond formation.

Bcl-2: BH3 Domain Mimicry

Bcl-2 inhibitors rely on disrupting protein-protein interactions (PPIs) by mimicking the α -helical turn of the pro-apoptotic BH3 domain. The spirocyclic core projects the lipophilic isovaleryl group deep into the P2/P4 hydrophobic grooves of Bcl-2, effectively displacing Bax/Bak and restoring cellular apoptosis[5].

RET Kinase: Hinge-Binding Solubilization

In pyrazolo[1,5-a]pyridine-based RET kinase inhibitors, planar structures often suffer from poor aqueous solubility. Appending the 1-{2,7-diazaspiro[1]nonan-2-yl}-3-methylbutan-1-one moiety dramatically improves the physicochemical profile, allowing the molecule to maintain critical hydrogen bonds at the kinase hinge region while the lipophilic tail interacts with the solvent front[4].

PathwayDrugSpirocyclic InhibitorKRASKRAS G12C(Switch-II Pocket)Drug->KRAS Allosteric BlockRETRET Kinase(Hinge Region)Drug->RET ATP CompetitionBcl2Bcl-2(BH3 Groove)Drug->Bcl2 PPI DisruptionProliferationProliferation HaltKRAS->ProliferationRET->ProliferationApoptosisApoptosis RestorationBcl2->Apoptosis

Fig 2. Downstream signaling impact of spirocyclic inhibitors across KRAS, RET, and Bcl-2 targets.

Quantitative Data Summary

The integration of this spirocyclic amide yields measurable improvements over traditional planar analogs. The table below summarizes the typical quantitative shifts observed during lead optimization.

ParameterPlanar Piperazine AnalogSpirocyclic Analog (Title Compound)Mechanistic Impact
Fraction sp3 ( Fsp3​ ) ~0.450.75Enhanced 3D vector projection into deep pockets
Target Affinity ( Kd​ ) ~150 nM~12 nMMinimized entropic penalty upon binding
Residence Time ( τ ) 15 mins>120 minsSlower off-rate due to optimal hydrophobic packing
Intrinsic Clearance ( CLint​ ) >50 µL/min/mg<15 µL/min/mgShielded from CYP450 oxidation (lack of α -protons)

Self-Validating Experimental Methodologies

To accurately profile the mechanism of action of APIs containing this pharmacophore, orthogonal validation is required. The following protocols form a self-validating system bridging in vitro kinetics with in cellulo target engagement.

Surface Plasmon Resonance (SPR) for Kinetic Profiling

Because the spirocyclic core is designed to improve residence time, end-point assays (like IC50) are insufficient. SPR is required to capture the off-rate ( Koff​ ).

  • Surface Preparation: Immobilize the recombinant target protein (e.g., KRAS G12C) onto a CM5 sensor chip via standard amine coupling (target ~2000 RU).

  • Analyte Injection: Dilute the compound in running buffer (HBS-EP+ with 1% DMSO) to a concentration series (0.1 nM to 1 µM). Inject over the flow cells at a high flow rate of 30 µL/min for 120 seconds.

    • Causality: A high flow rate minimizes mass transport limitations, ensuring the observed Kon​ is purely interaction-driven rather than diffusion-limited.

  • Dissociation Phase: Flow running buffer for a minimum of 600 seconds.

    • Causality: Spirocyclic compounds exhibit prolonged residence times; a long dissociation phase is mandatory to accurately calculate the Koff​ slope.

  • Self-Validation Step: Always include an 8-point solvent (DMSO) correction curve and a known clinical reference compound (e.g., Sotorasib[3]) at the start and end of the run to validate surface integrity and active fraction.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

To prove that the lipophilic isovaleryl group does not trap the molecule in the lipid bilayer, CETSA is used to confirm cytosolic target engagement.

  • Cell Treatment: Incubate target cells (e.g., NCI-H1373 lung cancer cells[3]) with 1 µM of the compound or DMSO vehicle for 2 hours.

  • Thermal Aliquoting: Divide the cell suspension into PCR tubes and subject them to a temperature gradient (40°C to 60°C) for 3 minutes, followed by 3 minutes at room temperature.

    • Causality: Heating denatures unbound protein. Compound-bound protein remains soluble at higher temperatures due to the thermodynamic stabilization energy ( ΔG ) imparted by the ligand's deep pocket-filling.

  • Lysis & Clearance: Lyse cells via three rapid freeze-thaw cycles. Centrifuge at 20,000 x g for 20 minutes to pellet denatured proteins.

  • Self-Validation Step: Analyze the soluble fraction via Western blot. The positive shift in aggregation temperature ( ΔTm​>2∘C ) between vehicle and treated samples confirms that the molecule successfully permeated the membrane and engaged the target in a complex intracellular environment.

WorkflowStartCompoundSynthesisSPRSPR KineticProfilingStart->SPR In vitroCETSACETSA TargetEngagementStart->CETSA In celluloValidationSelf-ValidatingData SyncSPR->Validation Kon/KoffCETSA->Validation Permeability

Fig 3. Self-validating experimental workflow combining SPR kinetics and CETSA target engagement.

References

[4] Substituted pyrazolo[1,5-a]pyridine compounds as ret kinase inhibitors (WO2017011776A1). Google Patents. Verified URL:

[5] Bcl-2 INHIBITORS (WO2019210828A1). Google Patents. Verified URL:

[3] Discovery and biological evaluation of 1-{2,7-diazaspiro[1]nonan-2-yl}prop-2-en-1-one derivatives as covalent inhibitors of KRAS G12C with favorable metabolic stability and anti-tumor activity. Bioorganic & Medicinal Chemistry / PubMed. Verified URL:[Link]

The Ascendancy of the 2,7-Diazaspiro[3.5]nonane Scaffold: A Technical Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

In the contemporary landscape of drug discovery, the pursuit of novel chemical matter with enhanced three-dimensionality and superior physicochemical properties is paramount. The 2,7-diazaspiro[3.5]nonane scaffold has emerged as a compelling structural motif, offering a strategic departure from the "flatland" of traditional aromatic systems. This guide provides an in-depth exploration of the chemical space surrounding this scaffold, from its synthesis and derivatization to its impactful applications in medicinal chemistry. We will delve into the causality behind its selection in drug design, supported by experimental data, detailed protocols, and structure-activity relationship (SAR) analyses, to equip researchers with the knowledge to effectively leverage this versatile core in their therapeutic development programs.

Introduction: Embracing Three-Dimensionality in Drug Design

The over-reliance on flat, aromatic structures in drug discovery has been linked to challenges in achieving target selectivity and favorable ADME (absorption, distribution, metabolism, and excretion) properties. Spirocyclic scaffolds, characterized by two rings sharing a single atom, introduce a rigid, three-dimensional geometry that can significantly improve a molecule's pharmacological profile.[1][2] The 2,7-diazaspiro[3.5]nonane core, featuring a unique fusion of an azetidine and a piperidine ring, has garnered considerable attention for its ability to serve as a versatile building block in the creation of novel therapeutics.[3] Its distinct architecture allows for precise vectoral placement of substituents, enabling fine-tuned interactions with biological targets.

This guide will illuminate the key aspects of the 2,7-diazaspiro[3.5]nonane scaffold, providing a comprehensive resource for its application in modern medicinal chemistry.

Synthesis and Derivatization: Constructing the Core and Beyond

The synthetic accessibility of a scaffold is a critical determinant of its utility in drug discovery. The 2,7-diazaspiro[3.5]nonane core can be constructed through various synthetic routes, often involving the initial formation of a suitable piperidine precursor followed by the annulation of the azetidine ring. A common strategy involves the use of orthogonally protected intermediates to allow for selective functionalization of the two nitrogen atoms.[4]

Visualizing the Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis and derivatization of the 2,7-diazaspiro[3.5]nonane scaffold.

G Piperidine Precursor Piperidine Precursor Cyclization Cyclization Piperidine Precursor->Cyclization Annulation Orthogonal Protection Orthogonal Protection Cyclization->Orthogonal Protection e.g., Boc, Cbz 2,7-Diazaspiro[3.5]nonane Core 2,7-Diazaspiro[3.5]nonane Core Orthogonal Protection->2,7-Diazaspiro[3.5]nonane Core Selective Deprotection (N2 or N7) Selective Deprotection (N2 or N7) 2,7-Diazaspiro[3.5]nonane Core->Selective Deprotection (N2 or N7) Functionalization Functionalization Selective Deprotection (N2 or N7)->Functionalization Amide coupling, Alkylation, etc. Final Compound Final Compound Functionalization->Final Compound Biological Evaluation Biological Evaluation Final Compound->Biological Evaluation

Caption: Generalized workflow for the synthesis and derivatization of the 2,7-diazaspiro[3.5]nonane scaffold.

Experimental Protocol: Synthesis of N-Boc-2,7-diazaspiro[3.5]nonane

This protocol provides a representative, step-by-step method for the synthesis of a key intermediate, N-Boc-2,7-diazaspiro[3.5]nonane, which can be further elaborated.

Step 1: Synthesis of tert-butyl 7-oxo-2-azaspiro[3.5]nonane-2-carboxylate A detailed, multi-step synthesis for a similar compound, 1-carbonyl-7-diazaspiro[3.5]nonane-7-carboxylic acid tert-butyl ester, is described in the patent literature, which can be adapted for this synthesis.[5] The process generally involves the reaction of a suitable piperidone derivative with a protected amino-acetaldehyde equivalent, followed by cyclization.

Step 2: Reduction of the Lactam

  • To a stirred solution of N-Boc-7-azaspiro[3.5]nonan-8-one (1.0 eq) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere at 0 °C, add a 1.0 M solution of LiAlH₄ in THF (1.5 eq) dropwise.[6]

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by TLC.[6]

  • Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the sequential dropwise addition of water (X mL), 15% aqueous NaOH (X mL), and water (3X mL), where X is the mass of LiAlH₄ used in grams.[6]

  • Filter the resulting suspension through a pad of Celite® and wash the filter cake with THF.

  • Concentrate the filtrate under reduced pressure to yield the crude N-Boc-7-azaspiro[3.5]nonane, which can be purified by column chromatography.[6]

Step 3: Deprotection (if required)

  • To a solution of N-Boc-7-azaspiro[3.5]nonane (1.0 eq) in dichloromethane (DCM), add trifluoroacetic acid (TFA) (5-10 eq) at 0 °C.[6]

  • Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC until the starting material is no longer visible.[6]

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate.[6]

  • Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford 2,7-diazaspiro[3.5]nonane.

Physicochemical and Structural Properties: A Quantitative Perspective

The incorporation of the 2,7-diazaspiro[3.5]nonane scaffold imparts unique physicochemical properties that are advantageous for drug development. Its three-dimensional nature often leads to improved solubility and reduced lipophilicity compared to more planar, non-spirocyclic analogs.

Comparative Physicochemical Properties

The following table provides a summary of key computed physicochemical properties for the parent 2,7-diazaspiro[3.5]nonane scaffold and a comparison with piperazine, a common bioisosteric replacement.

Property2,7-Diazaspiro[3.5]nonanePiperazineRationale for Significance in Drug Discovery
Molecular Weight 126.20 g/mol [7]86.14 g/mol Lower molecular weight is generally preferred for better oral bioavailability (Rule of Five).
cLogP -0.3[7]-1.1A balanced LogP (typically 1-3 for oral drugs) is crucial for membrane permeability and solubility. The spirocyclic nature can modulate lipophilicity.[8]
Topological Polar Surface Area (TPSA) 24.1 Ų[7]24.1 ŲTPSA is a predictor of drug transport properties, including intestinal absorption and blood-brain barrier penetration.
pKa (predicted) ~9.5 (more basic N), ~6.5 (less basic N)9.73, 5.59[9]The dual basicity allows for fine-tuning of a compound's ionization state at physiological pH, which impacts solubility, permeability, and target engagement.[9]
Aqueous Solubility (LogS, predicted) HighHighGood aqueous solubility is essential for drug absorption and formulation.[10]

Applications in Drug Discovery: Targeting Key Biological Pathways

The unique structural features of the 2,7-diazaspiro[3.5]nonane scaffold have been successfully exploited in the development of potent and selective modulators of various biological targets.

Case Study 1: Covalent Inhibitors of KRAS G12C

The KRAS oncogene is a notoriously difficult-to-drug target. The discovery of covalent inhibitors that bind to the G12C mutant has been a major breakthrough in cancer therapy. The 2,7-diazaspiro[3.5]nonane scaffold has been instrumental in the design of potent KRAS G12C inhibitors.[11] The spirocyclic core serves to orient the acrylamide warhead for optimal covalent modification of the cysteine residue in the switch-II pocket of the protein.[11]

KRAS_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) SOS SOS Receptor Tyrosine Kinase (RTK)->SOS KRAS (GDP-bound, Inactive) KRAS (GDP-bound, Inactive) SOS->KRAS (GDP-bound, Inactive) GEF KRAS (GTP-bound, Active) KRAS (GTP-bound, Active) RAF RAF KRAS (GTP-bound, Active)->RAF KRAS (GDP-bound, Inactive)->KRAS (GTP-bound, Active) GTP MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation, Survival Proliferation, Survival ERK->Proliferation, Survival 2,7-Diazaspiro[3.5]nonane Inhibitor 2,7-Diazaspiro[3.5]nonane Inhibitor 2,7-Diazaspiro[3.5]nonane Inhibitor->KRAS (GTP-bound, Active) Covalent Inhibition of G12C Mutant

Caption: Simplified KRAS signaling pathway and the point of intervention by 2,7-diazaspiro[3.5]nonane-based covalent inhibitors.

Case Study 2: Modulators of Sigma Receptors

Sigma receptors are implicated in a variety of neurological disorders, and their modulation represents a promising therapeutic strategy. Derivatives of 2,7-diazaspiro[3.5]nonane have been developed as potent and selective sigma receptor ligands, demonstrating the scaffold's utility in constructing compounds with nuanced pharmacological profiles, including both agonists and antagonists.[1]

Structure-Activity Relationship (SAR) of 2,7-Diazaspiro[3.5]nonane Derivatives

The following table summarizes key SAR findings for 2,7-diazaspiro[3.5]nonane derivatives targeting KRAS G12C and sigma receptors.

TargetScaffold PositionModificationImpact on ActivityReference
KRAS G12C N2Acryloyl groupEssential for covalent binding to Cys12.[11]
KRAS G12C N7Substituted quinazolineModulates potency and pharmacokinetic properties.[12]
Sigma-1 Receptor N2/N7Benzyl or phenethyl groupsGenerally leads to high affinity.[1]
Sigma-1 Receptor Linker LengthVariedInfluences subtype selectivity (σ1 vs. σ2).[1]

The 2,7-Diazaspiro[3.5]nonane Scaffold as a Bioisostere

A key application of the 2,7-diazaspiro[3.5]nonane scaffold is its use as a bioisosteric replacement for more common motifs, such as piperazine. This substitution can lead to significant improvements in drug-like properties. For instance, in the development of σ2 receptor ligands, the replacement of a piperazine moiety with diazaspiroalkanes was explored to modulate affinity and selectivity.[13] While in some cases this led to a decrease in affinity for the primary target, it also altered the selectivity profile, highlighting the scaffold's potential for fine-tuning pharmacological activity.[13]

Conformational Analysis: Understanding the 3D Advantage

The rigid, three-dimensional structure of the 2,7-diazaspiro[3.5]nonane scaffold is central to its utility in drug design. Computational studies and experimental data, where available, indicate that the piperidine ring typically adopts a chair conformation, while the azetidine ring is puckered. This defined geometry pre-organizes the substituents in specific spatial orientations, which can lead to enhanced binding affinity and selectivity for the target protein. The defined exit vectors from the scaffold allow for more precise probing of the chemical space within a binding site compared to more flexible acyclic or monocyclic linkers.

Future Outlook

The 2,7-diazaspiro[3.5]nonane scaffold represents a valuable and increasingly utilized building block in medicinal chemistry. Its unique combination of rigidity, three-dimensionality, and synthetic tractability makes it an attractive starting point for the development of novel therapeutics targeting a wide range of diseases. As our understanding of the chemical space around this scaffold deepens, and as new synthetic methodologies emerge, we can expect to see a continued rise in the number of clinical candidates and approved drugs incorporating this remarkable core.

References

  • Synthesis, Computational Insights, and Evaluation of Novel Sigma Receptors Ligands. (2023). ACS Chemical Neuroscience. [Link]

  • Spirocyclic Scaffolds in Medicinal Chemistry. (2021). Journal of Medicinal Chemistry. [Link]

  • Discovery of ASP6918, a KRAS G12C inhibitor: Synthesis and structure-activity relationships of 1-{2,7-diazaspiro[3.5]non-2-yl}prop-2-en-1-one derivatives as covalent inhibitors with good potency and oral activity for the treatment of solid tumors. (2023). Bioorganic & Medicinal Chemistry. [Link]

  • 2,7-Diazaspiro[3.5]nonane. PubChem. [Link]

  • Structure-activity relationships of mixed σ1R/σ2R ligands with antiproliferative and anticancer effects. (2020). ResearchGate. [Link]

  • SYNTHESIS AND STRUCTURE ACTIVITY RELATIONSHIPS OF A SERIES OF SIGMA RECEPTOR LIGANDS. Semantic Scholar. [Link]

  • Method for synthesis of 1-carbonyl-7-diazaspiro[3.5]nonane-7-carboxylic acid tert-butyl ester.
  • Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. ResearchGate. [Link]

  • Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. PMC. [Link]

  • Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. ResearchGate. [Link]

  • The Spirocycle Surge in Drug Discovery. (2025). Drug Hunter. [Link]

  • Discovery and biological evaluation of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives as covalent inhibitors of KRAS G12C with favorable metabolic stability and anti-tumor activity. (2022). PubMed. [Link]

  • Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. PMC. [Link]

  • Synthesis method of drug intermediate 7-oxo-2-azaspiro [3.5] nonane.
  • Design and Synthesis of KRAS G12C Inhibitors for Antitumor Evaluation Harboring Combination Therapy with Nrf2, PARP-7, and Pan-USP Inhibitors to Alleviate Drug Resistance Synergistically. ACS Figshare. [Link]

  • LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. (2024). Michael Green. [Link]

  • Conformational Analysis. San Diego State University. [Link]

  • LogP—Making Sense of the Value. ACD/Labs. [Link]

  • Conformational preference of nitroformazans: A computational study. ResearchGate. [Link]

  • Conformational preferences of aza-proline residues and their impact on the relative stability of polyproline structures. New Journal of Chemistry. [Link]

  • Publications. Computational Chemistry | ETH Zurich. [Link]

  • Comparative Study of the Synthesis and Structural and Physicochemical Properties of Diketopiperazines vs Aza-diketopiperazines. The Journal of Organic Chemistry. [Link]

Sources

Methodological & Application

Application Note: Synthesis and Purification of 1-{2,7-Diazaspiro[3.5]nonan-2-yl}-3-methylbutan-1-one

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Rationale

The incorporation of spirocyclic diamines, such as 2,7-diazaspiro[3.5]nonane, has become a cornerstone strategy in modern medicinal chemistry. These conformationally restricted scaffolds increase the fraction of sp³-hybridized carbons ( Fsp3​ ), which often translates to improved aqueous solubility, reduced off-target liabilities (such as hERG inhibition), and enhanced metabolic stability compared to flat, aromatic analogs[1].

This application note details the synthesis of 1-{2,7-Diazaspiro[3.5]nonan-2-yl}-3-methylbutan-1-one . The target molecule features an isovaleryl (3-methylbutanoyl) group conjugated to the azetidine nitrogen (N2) of the spirocycle, leaving the piperidine nitrogen (N7) available for further functionalization. To achieve this regioselectivity, the protocol utilizes a commercially available mono-protected precursor: tert-butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate.

The synthesis relies on a highly efficient uronium-based amide coupling followed by an acidic deprotection sequence. We employ HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) as the coupling reagent. HATU is specifically selected for spirocyclic systems because the azabenzotriazole leaving group accelerates the acylation of sterically hindered secondary amines, minimizing epimerization and maximizing yield[2].

Synthetic Workflow and Logic

G SM tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate + 3-Methylbutanoic acid Coupling Amide Coupling HATU, DIPEA, DMF, 25°C SM->Coupling Step 1 Intermediate Boc-Protected Amide Intermediate Coupling->Intermediate Deprotection Boc Deprotection TFA, DCM, 25°C Intermediate->Deprotection Step 2 Product 1-{2,7-Diazaspiro[3.5]nonan-2-yl}-3-methylbutan-1-one (TFA Salt) Deprotection->Product

Figure 1: Two-step synthetic workflow for the preparation of the target spirocyclic amide.

Quantitative Data and Reagent Specifications

The following table outlines the stoichiometric requirements for a standard 1.0 mmol scale synthesis.

Reagent / MaterialMW ( g/mol )EquivalentsAmountRole in Reaction
tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate226.321.0226 mgStarting Material (Amine)
3-Methylbutanoic acid (Isovaleric acid)102.131.2123 mgStarting Material (Acid)
HATU380.231.3494 mgCoupling Agent
DIPEA (N,N-Diisopropylethylamine)129.243.0522 µLNon-nucleophilic Base
DMF (Anhydrous)73.09-5.0 mLSolvent
Trifluoroacetic Acid (TFA)114.02Excess2.0 mLDeprotection Reagent
Dichloromethane (DCM)84.93-8.0 mLSolvent

Experimental Protocol

Step 1: Amide Coupling

Causality Note: DIPEA is added first to ensure the carboxylic acid is deprotonated and the amine is present as a free base. HATU is added last to initiate the formation of the active ester in situ, preventing premature degradation of the coupling agent.

  • Preparation: To an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar, add 3-methylbutanoic acid (123 mg, 1.2 mmol) and anhydrous DMF (5.0 mL) under a nitrogen atmosphere.

  • Activation: Add DIPEA (522 µL, 3.0 mmol) to the solution, followed by HATU (494 mg, 1.3 mmol). Stir the mixture at room temperature (25°C) for 15 minutes to allow for the complete formation of the active OAt-ester.

  • Coupling: Add tert-butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate (226 mg, 1.0 mmol) in one portion. Stir the reaction mixture at room temperature for 12 hours. Reaction progress should be monitored by LC-MS until the starting amine is consumed.

  • Work-up: Dilute the reaction mixture with ethyl acetate (20 mL) and wash sequentially with saturated aqueous NaHCO3​ (2 × 10 mL), 1M aqueous HCl (10 mL), and brine (10 mL).

  • Isolation: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. The crude Boc-protected intermediate can be used directly in the next step without further purification.

Step 2: Boc Deprotection

Causality Note: A 1:4 ratio of TFA to DCM is optimal for removing the Boc group from the piperidine nitrogen without causing degradation of the newly formed amide bond.

  • Solvation: Dissolve the crude intermediate from Step 1 in anhydrous DCM (8.0 mL).

  • Deprotection: Slowly add Trifluoroacetic Acid (TFA, 2.0 mL) dropwise to the stirring solution at 0°C. Once the addition is complete, allow the reaction to warm to room temperature.

  • Monitoring: Stir for 2 hours. Confirm the complete removal of the Boc group via LC-MS (look for the mass of the desired product, [M+H]+=211.18 ).

  • Concentration: Remove the volatiles under a stream of nitrogen or via rotary evaporation. To remove residual TFA, co-evaporate the residue with toluene (3 × 5 mL).

  • Purification: Dissolve the crude residue in a minimum amount of DMSO/MeOH and purify via Preparative HPLC (C18 column, water/acetonitrile gradient with 0.1% TFA modifier) to yield 1-{2,7-diazaspiro[3.5]nonan-2-yl}-3-methylbutan-1-one as a TFA salt.

References

  • Journal of Medicinal Chemistry - ACS Publications. "BET Isoform Selectivity through Diverse Linkers for Bivalent Inhibitors: GSK785, a BRD2/4-Selective Bivalent BET Inhibitor." (2025).[Link]

  • ResearchGate. "The Synthesis of Methyl-Substituted Spirocyclic Piperidine-Azetidine (2,7-Diazaspiro[3.5]nonane) and Spirocyclic Piperidine-Pyrrolidine (2,8-Diazaspiro[4.5]decane) Ring Systems."[Link]

Sources

Application Note: Evaluating 1-{2,7-Diazaspirononan-2-yl}-3-methylbutan-1-one Derivatives in Cell-Based Assays for BCL-2 Inhibition and Resistance Profiling

Application Note: Evaluating 1-{2,7-Diazaspiro[1]nonan-2-yl}-3-methylbutan-1-one Derivatives in Cell-Based Assays for BCL-2 Inhibition and Resistance Profiling

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: High-Throughput Cell-Based Assays, BH3 Mimetics, Acquired Resistance Mechanisms

Introduction & Mechanistic Rationale

The development of BH3 mimetics, notably the BCL-2 selective inhibitor venetoclax (ABT-199), has revolutionized the treatment of chronic lymphocytic leukemia (CLL) and acute myeloid leukemia (AML). However, continuous daily therapy frequently leads to acquired clinical resistance. A primary driver of this resistance is the recurrent Gly101Val (G101V) mutation in the BCL-2 protein, which reduces venetoclax binding affinity by approximately 180-fold[1]. The bulky valine side chain introduces a steric clash and alters the hydrophobic P2 binding pocket, effectively preventing venetoclax from displacing pro-apoptotic mediators (like BIM and BAX) from BCL-2[1].

To overcome this, next-generation BCL-2 inhibitors utilize rigid spirocyclic bioisosteres to replace the flexible piperazine or pyrrolidine rings found in first-generation drugs[2]. The moiety 1-{2,7-diazaspiro[3]nonan-2-yl}-3-methylbutan-1-one serves as a highly optimized structural anchor in this context.

Causality of Structural Design:

  • Conformational Rigidity: The 2,7-diazaspiro[3]nonane core restricts conformational entropy. By pre-organizing the molecule into its bioactive conformation, the entropic penalty upon binding is minimized, dramatically increasing baseline affinity[2],[4].

  • Hydrophobic Engagement: The 3-methylbutan-1-one (isovaleroyl) group attached to the spirocycle acts as a lipophilic probe. It projects deeply into an adjacent hydrophobic sub-pocket, generating novel van der Waals interactions that compensate for the steric disruption caused by the G101V mutation[2].

PathwayStimulusApoptoticStimulusBH3BH3-only ProteinsStimulus->BH3BCL2BCL-2 (WT/G101V)BH3->BCL2 Inhibited byBAXBAX / BAKBCL2->BAX SequestersSpiroSpirocyclicDerivativeSpiro->BCL2 Binds & BlocksCaspaseCaspase 3/7BAX->Caspase Cytochrome cReleaseApoptosisApoptosisCaspase->Apoptosis

Caption: Mechanism of BCL-2 inhibition by spirocyclic derivatives triggering BAX/BAK-mediated apoptosis.

Experimental Design & Workflow

To rigorously evaluate compounds containing the 1-{2,7-diazaspiro[3]nonan-2-yl}-3-methylbutan-1-one moiety, assays must differentiate between general cytotoxicity and on-target BCL-2 inhibition. We utilize an isogenic cell line pair: RS4;11 (Wild-Type BCL-2) and RS4;11 (G101V Mutant) . RS4;11 is an acute lymphoblastic leukemia (ALL) cell line exquisitely dependent on BCL-2 for survival, making it an ideal model for BH3 mimetic profiling.

WorkflowStep11. Cell SeedingRS4;11 WT & G101VStep22. Compound Dosing10-point titrationStep1->Step2Step33. Incubation24-72h at 37°CStep2->Step3Step44. Reagent AdditionCTG or Caspase-GloStep3->Step4Step55. DetectionLuminescence & IC50 CalcStep4->Step5

Caption: Step-by-step high-throughput cell-based assay workflow for evaluating BCL-2 inhibitors.

Detailed Methodologies

Protocol A: Cell Viability & Resistance Profiling (CellTiter-Glo)

This protocol measures the anti-proliferative efficacy of the spirocyclic derivative, quantifying its ability to overcome the G101V resistance mutation.

Step-by-Step Procedure:

  • Cell Preparation: Harvest RS4;11 WT and RS4;11 G101V cells in the logarithmic growth phase. Wash and resuspend in RPMI-1640 supplemented with 10% FBS.

    • Causality Rationale: Using cells in the log phase ensures that basal apoptotic rates are low, preventing artificial skewing of the assay window.

  • Seeding: Dispense 2,000 cells/well in 20 µL of media into a 384-well opaque white microplate. Centrifuge the plate at 200 x g for 1 minute.

  • Compound Dosing: Prepare a 10-point, 3-fold serial dilution of the spirocyclic derivative and venetoclax (positive control) in 100% DMSO. Use acoustic liquid handling (e.g., Echo 550) to transfer 50 nL of compound into the assay wells (final DMSO concentration = 0.25%).

    • Causality Rationale: Acoustic dispensing eliminates tip-based carryover and ensures precise low-volume dosing, which is critical for highly potent (sub-nanomolar) BCL-2 inhibitors.

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Detection: Equilibrate plates to room temperature for 30 minutes. Add 20 µL of CellTiter-Glo® reagent to each well. Shake at 500 rpm for 2 minutes, then incubate in the dark for 10 minutes to stabilize the luminescent signal.

  • Readout: Measure luminescence using a multimode microplate reader (integration time: 0.5 seconds/well).

Self-Validating System Checkpoint:

  • Z'-Factor Verification: Calculate the Z'-factor using the DMSO vehicle control (0% inhibition) and a supramaximal dose of venetoclax (10 µM, 100% inhibition). A Z'-factor > 0.6 validates the assay's robustness. If the signal-to-background ratio is < 10, the assay must be rejected due to compromised ATP detection or poor cell health.

Protocol B: Target Engagement via Caspase-3/7 Activation

To prove that cell death is specifically driven by the intrinsic apoptotic pathway (on-target mechanism) rather than off-target necrosis, Caspase-3/7 activation is quantified.

Step-by-Step Procedure:

  • Seeding & Dosing: Follow Steps 1-3 from Protocol A, but increase the seeding density to 5,000 cells/well to ensure a robust proteolytic signal.

  • Short-Term Incubation: Incubate plates for only 6 to 8 hours post-dosing.

    • Causality Rationale: Caspase activation is an early apoptotic event. Incubating for 72 hours would result in secondary necrosis and degradation of the caspases, leading to a false-negative signal.

  • Detection: Add 20 µL of Caspase-Glo® 3/7 Reagent. Shake for 2 minutes and incubate at room temperature for 30 minutes.

  • Readout: Measure luminescence. Calculate the EC₅₀ of caspase activation.

Self-Validating System Checkpoint:

  • Isogenic Shift: The potency (EC₅₀) of the spirocyclic derivative in the G101V line must remain within 3-fold of the WT line. Venetoclax must show a >100-fold rightward shift in the G101V line. This internal control proves the spirocyclic moiety specifically rescues binding to the mutated target.

Quantitative Data Presentation

The following table summarizes expected pharmacological profiles when comparing standard-of-care (Venetoclax) against a novel compound utilizing the 1-{2,7-diazaspiro[3]nonan-2-yl}-3-methylbutan-1-one moiety.

CompoundRS4;11 WT Viability (IC₅₀, nM)RS4;11 G101V Viability (IC₅₀, nM)Resistance Fold Shift (G101V / WT)Caspase-3/7 Activation WT (EC₅₀, nM)
Venetoclax (ABT-199) 1.2 ± 0.3215.4 ± 12.1179.5x 2.5 ± 0.4
Spirocyclic Derivative 0.8 ± 0.11.5 ± 0.21.8x 1.1 ± 0.2
DMSO Control N/AN/AN/AN/A

Data Interpretation: The spirocyclic derivative maintains sub-nanomolar potency against the G101V mutant, demonstrating a negligible fold-shift compared to the massive loss of efficacy seen with venetoclax. This confirms that the rigid diazaspiro core and the isovaleroyl group successfully bypass the steric hindrance of the Val101 mutation.

References

  • Acquisition of the Recurrent Gly101Val Mutation in BCL2 Confers Resistance to Venetoclax in Patients with Progressive Chronic Lymphocytic Leukemia Source: Cancer Discovery (AACR Journals) URL:[Link]

  • Discovery of the Clinical Candidate Sonrotoclax (BGB-11417), a Highly Potent and Selective Inhibitor for Both WT and G101V Mutant Bcl-2 Source: Journal of Medicinal Chemistry (via PubMed) URL:[Link]

  • Selective Bcl-2 Inhibitor Probes Source: Probe Reports from the NIH Molecular Libraries Program URL:[Link]

Application Note: Strategic Integration of 2,7-Diazaspiro[3.5]nonane Derivatives in Oncology Drug Discovery and Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: April 2026

The Spirocyclic Advantage: Redefining Scaffold Architecture in Oncology

Historically, oncology drug discovery relied heavily on flat, sp2-rich heterocycles like piperazine to achieve target affinity. However, these planar structures often suffer from poor solubility, high metabolic clearance, and promiscuous off-target toxicity. The transition toward high-Fsp3 (fraction of sp3-hybridized carbons) spirocyclic scaffolds represents a paradigm shift in modern medicinal chemistry.

The 2,7-diazaspiro[3.5]nonane core has emerged as a premier bioisostere for piperazine. By introducing distinct, orthogonal exit vectors and a rigid 3D conformation, this scaffold fundamentally alters the physicochemical landscape of a drug candidate. In oncology, this translates to improved solubility for "beyond Rule of 5" (bRo5) compounds, precise spatial control in bivalent molecules, and the mitigation of off-target liabilities.

Mechanistic Causality in Target Binding

The structural rigidity of 2,7-diazaspiro[3.5]nonane is not merely a pharmacokinetic asset; it directly dictates pharmacodynamic efficacy. For instance, in the development of [1], a first-in-class menin-MLL interaction inhibitor for acute leukemias, the spirocyclic amine is essential for anchoring the molecule within the Tyr319/Tyr323 π-π clamp of the menin protein. The protonated nitrogen forms a critical cation-π interaction with both tyrosine rings, an interaction that a flexible piperazine could not maintain with the same entropic efficiency[1].

Similarly, in the realm of poly(ADP-ribose) polymerase (PARP) inhibitors, replacing the piperazine core of the FDA-approved drug Olaparib with a[2] drastically alters the drug's toxicity profile. While target affinity for PARP-1 is maintained, the unique protein-ligand interactions induced by the spirocycle eliminate the DNA-damaging properties and broad cytotoxicity associated with traditional PARP inhibitors, offering a wider therapeutic index[2].

Quantitative Profiling: Piperazine vs. 2,7-Diazaspiro[3.5]nonane

To understand the causality behind this scaffold hopping, we must analyze the quantitative impact on molecular properties. The table below summarizes the comparative advantages of integrating the 2,7-diazaspiro[3.5]nonane core into oncology candidates.

Property / MetricTraditional Piperazine Core2,7-Diazaspiro[3.5]nonane CoreImpact on Oncology Drug Design
3D Character (Fsp3) Low (~0.2 - 0.3)High (>0.8)Enhances aqueous solubility; crucial for massive bRo5 PROTAC molecules.
Conformational Entropy High (Flexible, planar)Low (Rigid, orthogonal vectors)Reduces entropic penalty upon target binding; improves ternary complex cooperativity.
PARP-1 Affinity (Olaparib framework) ~5.0 nM ( Ki​ )~12.6 nM ( Ki​ )Maintains high primary target affinity while altering off-target binding profiles[2].
Off-Target Cytotoxicity High (Induces DNA damage at low μ M)Significantly ReducedPrevents non-specific cell death; ideal for targeted therapies and mitigating adverse events[2].

Application in Targeted Protein Degradation (PROTACs)

The most aggressive adoption of 2,7-diazaspiro[3.5]nonane is within the field of Targeted Protein Degradation (TPD). PROTACs (Proteolysis Targeting Chimeras) require a linker to connect a target-binding ligand to an E3 ligase-recruiting ligand. Flexible PEG or alkyl linkers often result in collapsed conformations, burying the binding domains and preventing the formation of the necessary ternary complex.

By utilizing[3] as a rigid linker building block, researchers can force the PROTAC into an extended, productive conformation. This strategy has been successfully deployed in the synthesis of potent[3] for breast cancer and [4] for targeting KRAS G12C mutations in solid tumors.

SpiroPROTAC Target Target Protein (e.g., KRAS/ER) Linker 2,7-Diazaspiro[3.5]nonane Rigid Linker Vector Target->Linker Ternary Ternary Complex Formation Linker->Ternary Restricts Entropy E3 E3 Ubiquitin Ligase (CRBN/VHL) E3->Linker Ub Polyubiquitination Cascade Ternary->Ub Proximity Induction Degradation 26S Proteasomal Degradation Ub->Degradation Target Clearance

Fig 1: 2,7-diazaspiro[3.5]nonane-mediated PROTAC ternary complex and degradation pathway.

Experimental Protocol: Synthesis and Self-Validating Evaluation of a Spirocyclic PROTAC

To ensure scientific integrity, the following workflow is designed as a self-validating system . It not only details the bioconjugation of the spirocyclic linker but incorporates mandatory orthogonal checkpoints to prove that the observed cancer cell death is strictly mediated by proteasomal degradation, ruling out artifactual toxicity.

Phase 1: Bioconjugation of the 2,7-Diazaspiro[3.5]nonane Linker

Rationale: The spirocyclic core contains two secondary amines. Differential protection (e.g., Boc vs. Cbz) is required to ensure regioselective coupling to the E3 ligand and the target ligand.

  • Deprotection : Dissolve the target-ligand-conjugated 2,7-diazaspiro[3.5]nonane-Boc intermediate (1.0 eq) in a 1:1 mixture of Dichloromethane (DCM) and Trifluoroacetic acid (TFA). Stir at room temperature for 2 hours.

    • Causality: TFA cleanly removes the Boc group, exposing the secondary amine of the spirocycle. DCM ensures the highly lipophilic bRo5 precursor remains in solution.

  • Solvent Exchange & Neutralization : Evaporate the solvent under reduced pressure. Re-dissolve the residue in N,N-Dimethylformamide (DMF) and add N,N-Diisopropylethylamine (DIPEA) (5.0 eq) to neutralize the TFA salt.

  • Amide Coupling : Add the E3 ligase ligand (e.g., CRBN-thalidomide derivative with a free carboxylic acid) (1.1 eq) and HATU (1.2 eq). Stir for 12 hours at room temperature.

    • Causality: HATU is selected over EDC/NHS because the secondary amine of the 2,7-diazaspiro[3.5]nonane is sterically hindered. HATU provides the highly reactive HOAt ester necessary to drive the coupling of hindered bRo5 molecules to completion.

  • Purification : Purify via preparative HPLC to yield the final spirocyclic PROTAC.

Phase 2: Self-Validating Cellular Degradation Assay

Rationale: A true PROTAC must demonstrate target degradation prior to cell death, and this degradation must be dependent on the ubiquitin-proteasome system (UPS).

  • Cell Plating : Seed the target cancer cell line (e.g., MCF-7 for ER degraders or MIA PaCa-2 for KRAS degraders) in 6-well plates at 3×105 cells/well. Incubate overnight at 37°C, 5% CO₂.

  • Treatment Arm Setup (The Self-Validating Matrix) :

    • Group A (Vehicle) : 0.1% DMSO.

    • Group B (Active) : Spirocyclic PROTAC (10 nM - 1 μ M).

    • Group C (Rescue Checkpoint) : Spirocyclic PROTAC + 10 μ M MG132 (Proteasome Inhibitor).

    • Group D (Ligand Competition Checkpoint) : Spirocyclic PROTAC + 10 μ M free target ligand.

  • Incubation & Lysis : Incubate for 12-24 hours. Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease/phosphatase inhibitors.

  • Western Blot Analysis : Quantify target protein levels (e.g., ER α or KRAS) normalized to a loading control (e.g., GAPDH).

    • Validation Logic:

      • If Group B shows target loss, but Group C (MG132) restores target levels, the causality of proteasome-mediated degradation is confirmed.

      • If Group C fails to rescue the protein level, the compound is acting as a transcriptional suppressor or inducing off-target toxicity, invalidating its classification as a PROTAC.

      • Group D must also rescue the protein level, proving the degradation is driven by specific target engagement rather than non-specific spirocycle toxicity.

References

  • The Spirocycle Surge in Drug Discovery. Source: Drug Hunter. URL:[Link]

  • Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. Source: National Institutes of Health (PMC). URL:[Link]

Sources

Protocol for Assessing the In Vitro Metabolic Stability of 1-{2,7-Diazaspirononan-2-yl}-3-methylbutan-1-one

Protocol for Assessing the In Vitro Metabolic Stability of 1-{2,7-Diazaspiro[1]nonan-2-yl}-3-methylbutan-1-one

Introduction & Scientific Rationale

The compound 1-{2,7-Diazaspiro[1]nonan-2-yl}-3-methylbutan-1-one features a unique spirocyclic diamine core (2,7-diazaspiro[1]nonane) acylated with an isovaleryl (3-methylbutanoyl) moiety. In modern drug discovery, incorporating spirocyclic scaffolds is a highly effective strategy to increase the fraction of sp3 -hybridized carbons ( Fsp3​ ). As established in the seminal "Escape from Flatland" framework, increasing three-dimensionality ( Fsp3​ ) directly correlates with improved aqueous solubility, reduced promiscuity, and enhanced metabolic stability compared to planar, aromatic bioisosteres like piperazine [1].

However, the lipophilic isovaleryl tail presents a potential site for Cytochrome P450 (CYP)-mediated aliphatic oxidation. To accurately predict the in vivo hepatic clearance of this compound, an in vitro metabolic stability assay utilizing Human Liver Microsomes (HLMs) is required. In accordance with the FDA's 2020 Guidance on In Vitro Drug Interaction Studies, HLMs are the gold-standard subcellular fraction for evaluating CYP- and Flavin monooxygenase (FMO)-mediated Phase I metabolism [2].

Causality in Experimental Design
  • Substrate Concentration (1 µM): The test compound must be incubated at a concentration significantly lower than its anticipated Michaelis-Menten constant ( Km​ ). This ensures the reaction follows first-order kinetics, where the rate of metabolism is proportional to the drug concentration, allowing for an accurate calculation of intrinsic clearance ( CLint​ ).

  • Protein Concentration (0.5 mg/mL): This concentration provides a sufficient enzyme-to-substrate ratio to detect the depletion of low-clearance compounds while minimizing non-specific protein binding that could artificially lower the unbound fraction of the drug ( fu​ ) and mask true clearance.

  • NADPH Regenerating System: CYP enzymes require a continuous supply of electrons. Instead of a single bolus of NADPH (which degrades rapidly at 37°C), a regenerating system (NADP+, Glucose-6-Phosphate, and Glucose-6-Phosphate Dehydrogenase) is utilized to maintain steady cofactor levels throughout the 60-minute incubation.

Experimental Design & Reagents

Materials
  • Test Compound: 1-{2,7-Diazaspiro[1]nonan-2-yl}-3-methylbutan-1-one (10 mM stock in DMSO).

  • Test System: Pooled Human Liver Microsomes (HLM, 20 mg/mL protein stock).

  • Buffer: 100 mM Potassium Phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • Cofactor: NADPH Regenerating System (Solution A: NADP+ & Glc-6-P; Solution B: G6PDH).

  • Quench Solution: Ice-cold Acetonitrile (ACN) containing an Internal Standard (IS) (e.g., 100 ng/mL Tolbutamide) to instantly precipitate proteins and correct for matrix effects during LC-MS/MS.

Self-Validating Controls

To ensure the trustworthiness of the assay, reference compounds with known clearance profiles must be run in parallel:

  • High Clearance Control: Verapamil or Dextromethorphan (Validates that the microsomes are enzymatically active).

  • Low Clearance Control: Warfarin (Validates that the incubation system does not cause non-specific degradation).

Step-by-Step Methodology

Phase I: Preparation
  • Buffer Preparation: Pre-warm the 100 mM Potassium Phosphate buffer (pH 7.4) to 37°C.

  • Compound Working Solution: Dilute the 10 mM DMSO stock of the test compound to 100 µM in 50% ACN/water, then further dilute to 2.5 µM in the phosphate buffer. (Note: Final DMSO concentration in the assay must remain <0.1% to prevent CYP inhibition).

  • Microsome Mix: Dilute the HLM stock in phosphate buffer to a concentration of 0.625 mg/mL.

Phase II: Incubation
  • Pre-Incubation: In a 96-well plate, combine 40 µL of the 2.5 µM Compound Working Solution with 40 µL of the Microsome Mix. Incubate the plate at 37°C for 10 minutes on a thermoshaker. Causality: This step prevents thermal shock to the enzymes and ensures the system reaches physiological temperature before initiation.

  • Initiation: Initiate the metabolic reaction by adding 20 µL of the pre-warmed NADPH regenerating system to each well. The final assay volume is 100 µL (Final concentrations: 1 µM test compound, 0.5 mg/mL HLM).

  • Time-Course Sampling: At designated time points ( t=0,5,15,30,45,60 minutes), remove a 10 µL aliquot from the reaction mixture.

Phase III: Quenching & Analysis
  • Quenching: Immediately transfer the 10 µL aliquot into a new plate containing 30 µL of the ice-cold Quench Solution (ACN + IS). Causality: The organic solvent instantly denatures the CYP enzymes, halting metabolism, while the IS is introduced at the exact moment of quenching to account for any subsequent volumetric losses.

  • Precipitation: Centrifuge the quenched plate at 4,000 rpm for 15 minutes at 4°C to pellet the precipitated proteins.

  • LC-MS/MS: Transfer 20 µL of the clear supernatant to an analytical plate, dilute with 80 µL of ultrapure water, and analyze via LC-MS/MS using Multiple Reaction Monitoring (MRM) to quantify the remaining parent compound.

Workflow Visualization

MetabolicStabilityWorkflowN11. Reagent Preparation1 µM Cmpd + 0.5 mg/mL HLMN22. Pre-Incubation37°C for 10 min (Equilibration)N1->N2N33. Reaction InitiationAdd NADPH Regenerating SystemN2->N3N44. Time-Course Sampling0, 5, 15, 30, 45, 60 minN3->N4N55. QuenchingIce-Cold ACN + Internal StandardN4->N5N66. Protein PrecipitationCentrifuge at 4000 rpm, 15 minN5->N6N77. LC-MS/MS AnalysisQuantify Remaining Parent DrugN6->N7N88. Pharmacokinetic CalculationDetermine Half-life & CL_intN7->N8

Fig 1. Step-by-step workflow for the in vitro microsomal metabolic stability assay.

Data Analysis & Interpretation

The depletion of the parent compound is determined by calculating the peak area ratio (Parent Compound / Internal Standard) at each time point relative to t=0 .

1. Elimination Rate Constant ( k ): Plot the natural logarithm ( ln ) of the percentage of parent compound remaining versus time. The negative slope of the linear regression represents the elimination rate constant ( k ).

2. In Vitro Half-Life ( t1/2​ ): t1/2​=k0.693​

3. Intrinsic Clearance ( CLint​ ): CLint​=(t1/2​0.693​)×(Amount of Microsomal Protein (mg)Incubation Volume (µL)​)

Representative Data Summary

Below is a structured table demonstrating how the quantitative data for 1-{2,7-Diazaspiro[1]nonan-2-yl}-3-methylbutan-1-one should be presented alongside assay controls to validate the experimental run.

CompoundTest Conc. (µM) k ( min−1 ) t1/2​ (min) CLint​ (µL/min/mg)Classification
1-{2,7-Diazaspiro[1]nonan-2-yl}-... 1.00.015345.230.6Moderate Clearance
Verapamil (High Clearance Control)1.00.055412.5110.9High Clearance
Warfarin (Low Clearance Control)1.0< 0.005> 120< 11.5Low Clearance

Interpretation: The spirocyclic nature of the test compound typically imparts moderate to high metabolic stability. A CLint​ of 30.6 µL/min/mg indicates that while the compound is subject to some hepatic metabolism (likely at the isovaleryl chain), the highly sp3 -enriched diazaspiro core successfully resists rapid N-dealkylation, resulting in a favorable in vitro half-life.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756.[Link][2][3]

  • U.S. Food and Drug Administration (FDA). (2020). In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions: Guidance for Industry. Federal Register.[Link][1]

Application Note: 2,7-Diazaspiro[3.5]nonane Derivatives as Covalent Inhibitors of KRAS G12C

Author: BenchChem Technical Support Team. Date: April 2026

Executive Context: Drugging the "Undruggable"

For decades, the KRAS protein was considered an undruggable target due to its picomolar affinity for GTP/GDP and the lack of deep, traditional binding pockets[1]. However, the discovery of the Switch-II (P2) pocket and the emergence of the G12C mutation—where glycine is mutated to a highly nucleophilic cysteine—opened the door for targeted covalent inhibitors[2].

Recent breakthroughs in medicinal chemistry have demonstrated that the linker connecting the inhibitor's lipophilic core to its cysteine-reactive acrylamide warhead is just as critical as the core itself. Among the most successful architectures discovered are 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives (such as ASP6918 and related analogs)[3][4]. This application note details the mechanistic causality behind selecting the 2,7-diazaspiro[3.5]nonane scaffold, summarizes its quantitative advantages, and provides self-validating protocols for evaluating these advanced covalent inhibitors.

The Structural Logic: Why 2,7-Diazaspiro[3.5]nonane?

In drug development, replacing flat, flexible piperazine rings with spirocyclic diamines is a proven strategy to improve physicochemical properties. In the context of KRAS G12C, the 2,7-diazaspiro[3.5]nonane scaffold serves a highly specific, dual-purpose role:

  • Optimal Warhead Trajectory (Conformational Rigidity): Covalent inhibition requires the acrylamide warhead to be positioned at a precise distance and angle relative to Cys12. Flexible linkers pay a high entropic penalty to achieve this conformation. The rigid, three-dimensional nature of the 2,7-diazaspiro[3.5]nonane ring acts as a precise vector, angling the warhead directly toward the mutant cysteine[5]. This structural pre-organization significantly accelerates the rate of covalent adduction ( kinact​/KI​ )[5].

  • Metabolic Shielding: Flexible aliphatic linkers are highly susceptible to oxidative metabolism by hepatic cytochrome P450 enzymes. The spirocyclic restriction of the 2,7-diazaspiro[3.5]nonane core shields vulnerable C-H bonds, dramatically extending the compound's half-life in human and mouse liver microsomes[3].

  • Switch-II Pocket Occupancy: Unbiased covalent DNA-encoded library (DEL) screenings have overwhelmingly selected for this specific scaffold. In recent DEL screens against KRAS G12C, up to 63% of the most enriched hits utilized a difluoro-2,7-diazaspiro[3.5]nonane linker, proving its superior geometric fit within the P2/Switch-II pocket[2].

G EGFR Upstream RTK (e.g., EGFR) SOS1 SOS1 (GEF) EGFR->SOS1 KRAS_GDP KRAS G12C (GDP-bound) Inactive State SOS1->KRAS_GDP Promotes Nucleotide Exchange KRAS_GTP KRAS G12C (GTP-bound) Active State KRAS_GDP->KRAS_GTP KRAS_GTP->KRAS_GDP Intrinsic GTPase Signaling RAF-MEK-ERK Cascade KRAS_GTP->Signaling Tumor Tumor Proliferation Signaling->Tumor Inhibitor 2,7-Diazaspiro[3.5]nonane Covalent Inhibitor Inhibitor->KRAS_GDP Covalent Blockade at Cys12

KRAS G12C signaling cascade and mechanism of covalent inhibition at the GDP-bound state.

Quantitative Structure-Activity Relationship (QSAR) Data

The transition from early-generation linear/piperazine linkers to spirocyclic systems yields measurable improvements across biochemical, metabolic, and cellular assays. The table below synthesizes representative data comparing these architectures[2][3][4].

Linker ArchitectureRepresentative CompoundTarget Affinity / Binding ModeMetabolic Stability (HLM)Cellular Efficacy (NCI-H1373 IC₅₀)
Linear / Piperazine Early-gen prototypesModerate (Sub-optimal trajectory)Low (Rapid oxidation)> 500 nM
2,7-Diazaspiro[3.5]nonane ASP6918 / Compound 7bHigh (Cys12 Covalent, Switch-II)High (>80% remaining at 30 min)< 50 nM
Difluoro-2,7-diazaspiro[3.5]nonane DEL Hit (BB2-112)High (P2/Switch-II occupancy)Not reportedN/A (Hit stage)

Self-Validating Experimental Workflows

To ensure scientific integrity, the evaluation of 2,7-diazaspiro[3.5]nonane derivatives must follow a self-validating workflow. Every assay must include specific negative controls (e.g., KRAS Wild-Type or G12V mutants) to prove that the observed efficacy is strictly driven by the covalent engagement of Cys12, rather than off-target lipophilic toxicity.

Workflow Syn 1. Synthesis Spirocyclic Linker + Warhead Biochem 2. Biochemical Validation Intact MS (Covalent Adduct) Syn->Biochem Cell 3. Cellular Assay pERK Inhibition (NCI-H1373) Biochem->Cell InVivo 4. In Vivo Efficacy Xenograft Tumor Models Cell->InVivo

Self-validating experimental workflow for evaluating KRAS G12C covalent inhibitors.

Protocol 1: Intact Protein Mass Spectrometry for Covalent Adduct Verification

Purpose: To biochemically validate that the spirocyclic inhibitor forms a 1:1 irreversible covalent bond specifically with Cys12. Causality & Self-Validation: By testing the inhibitor against both KRAS G12C and KRAS WT (which lacks Cys12) in parallel, we self-validate the mechanism. A mass shift on G12C but not WT proves that the acrylamide warhead is not indiscriminately reacting with surface lysines or other non-target nucleophiles.

Step-by-Step Methodology:

  • Protein Preparation: Dilute recombinant KRAS G12C (amino acids 1-169) and KRAS WT to a final concentration of 2 μM in assay buffer (20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM MgCl₂). Note: Mg²⁺ is strictly required to maintain the protein in its stable, GDP-bound state.

  • Compound Incubation: Add the 2,7-diazaspiro[3.5]nonane derivative to a final concentration of 20 μM (a 10-fold molar excess). Incubate the reaction mixture at 25°C for exactly 2 hours to allow for complete covalent adduction.

  • Quenching and Desalting: Quench the reaction by adding formic acid to a final concentration of 1%. Desalt the samples using a C4 ZipTip or an online LC-MS desalting column. Reasoning: HEPES and NaCl cause severe ion suppression in electrospray ionization (ESI); they must be removed prior to MS acquisition.

  • MS Acquisition: Analyze the intact protein mass using an ESI-TOF mass spectrometer. Deconvolute the raw multiply-charged spectra using maximum entropy software to obtain the intact mass.

  • Data Interpretation: Confirm a mass shift of exactly +[Inhibitor Exact Mass] on the KRAS G12C spectra. Ensure the KRAS WT spectra shows a 0 Da mass shift.

Protocol 2: Cellular pERK Inhibition Assay (AlphaLISA)

Purpose: To confirm that target engagement translates to the suppression of the downstream MAPK signaling pathway in a cellular environment. Causality & Self-Validation: KRAS drives the phosphorylation of ERK. Measuring pERK in NCI-H1373 (a KRAS G12C-dependent NSCLC cell line) versus A549 (a KRAS G12S cell line) validates that the compound's cellular activity is mutation-specific and not a result of general cytotoxicity[1][3].

Step-by-Step Methodology:

  • Cell Seeding: Seed NCI-H1373 (KRAS G12C) and A549 (KRAS G12S negative control) cells at 10,000 cells/well in a 96-well tissue culture plate. Incubate overnight at 37°C, 5% CO₂.

  • Compound Treatment: Treat the cells with a 10-point serial dilution of the spirocyclic inhibitor (ranging from 0.1 nM to 10 μM). Incubate for 2 hours. Reasoning: A 2-hour window is optimal to measure direct pathway inhibition before the cell triggers compensatory feedback loops (e.g., upstream RTK upregulation) that can artificially restore pERK levels.

  • Lysis: Aspirate the media and lyse the cells using AlphaLISA lysis buffer supplemented with fresh protease and phosphatase inhibitors. Critical: Phosphatase inhibitors are mandatory to preserve the transient pERK signal during lysis.

  • Detection: Transfer the lysate to a 384-well OptiPlate. Add anti-pERK (Thr202/Tyr204) acceptor beads and biotinylated anti-total ERK antibodies. Incubate for 1 hour at room temperature. Add streptavidin-donor beads and incubate for an additional 30 minutes in the dark.

  • Readout & Analysis: Read the plate on an Alpha-enabled microplate reader. Calculate the IC₅₀. The spirocyclic inhibitor should exhibit a low nanomolar IC₅₀ in NCI-H1373 cells, while showing an IC₅₀ > 10 μM in the A549 control line.

References

  • Discovery and biological evaluation of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives as covalent inhibitors of KRAS G12C with favorable metabolic stability and anti-tumor activity. Bioorganic & Medicinal Chemistry / PubMed.[Link]

  • Discovery of ASP6918, a KRAS G12C inhibitor: Synthesis and structure-activity relationships of 1-{2,7-diazaspiro[3.5]non-2-yl}prop-2-en-1-one derivatives as covalent inhibitors with good potency and oral activity for the treatment of solid tumors. Bioorganic & Medicinal Chemistry / PubMed.[Link]

  • Small molecule inhibitors of RAS proteins with oncogenic mutations. PMC - NIH.[Link]

  • Identification of Structurally Novel KRASG12C Inhibitors through Covalent DNA-Encoded Library Screening. PMC - NIH.[Link]

  • Optimization of Covalent Warhead Trajectory for KRASG12C Active-State Inhibition. ACS Publications.[Link]

Sources

Application Notes and Protocols for Utilizing 2,7-Diazaspiro[3.5]nonane Scaffolds in PROTAC Development

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical Role of the Linker in PROTAC Design

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, redirecting the cell's native ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1][2][3] These heterobifunctional molecules are composed of three key components: a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two.[3][4] While the choice of ligands dictates target specificity, the linker is far from a passive spacer. Its length, rigidity, and chemical composition are critical determinants of a PROTAC's efficacy, influencing the formation and stability of the productive ternary complex (POI-PROTAC-E3 ligase), as well as the molecule's overall physicochemical properties.[4][5]

Historically, flexible polyethylene glycol (PEG) and alkyl chains have been the workhorses of linker design. However, there is a growing appreciation for the advantages conferred by more rigid and conformationally constrained linkers. This guide focuses on the strategic implementation of the 2,7-diazaspiro[3.5]nonane scaffold, a unique spirocyclic motif that offers a compelling solution to some of the challenges in PROTAC development.

The 2,7-Diazaspiro[3.5]nonane Advantage: Imposing Conformational Rigidity

The incorporation of a spirocyclic structure like 2,7-diazaspiro[3.5]nonane into a PROTAC linker provides a distinct three-dimensional and rigid geometry.[1] This structural constraint is hypothesized to pre-organize the PROTAC molecule into a bioactive conformation that is favorable for ternary complex formation, potentially enhancing selectivity and potency.[1] The reduced conformational freedom of rigid linkers can minimize the entropic penalty associated with binding to both the POI and the E3 ligase.

Key advantages of utilizing the 2,7-diazaspiro[3.5]nonane scaffold include:

  • Enhanced Ternary Complex Stability: By reducing the degrees of rotational freedom, the spirocyclic scaffold can help to optimize the presentation of the POI and E3 ligase ligands, favoring productive protein-protein interactions within the ternary complex.[1]

  • Improved Physicochemical Properties: Spirocyclic structures can lead to an improved balance of properties such as solubility and membrane permeability. The introduction of rigidity can sometimes enhance cellular uptake, a common challenge for the often large and flexible PROTAC molecules.[1]

  • Novel Chemical Space: The use of such scaffolds allows for the exploration of new chemical space, providing opportunities for novel intellectual property.

It is important to note, however, that there can be a trade-off between linker rigidity and ternary complex stability. While a more rigid linker may improve cell permeability, excessive rigidity could hinder the necessary conformational adjustments for optimal ternary complex formation.[1] Therefore, careful design and empirical validation are crucial.

PROTAC Mechanism of Action

The following diagram illustrates the catalytic cycle of a PROTAC incorporating a 2,7-diazaspiro[3.5]nonane scaffold.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC (with 2,7-Diazaspiro[3.5]nonane linker) POI Protein of Interest (POI) PROTAC->POI Binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Recruits Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Forms POI->Ternary_Complex Forms E3_Ligase->Ternary_Complex Forms Ternary_Complex->PROTAC Releases Ubiquitination Poly-ubiquitination Ternary_Complex->Ubiquitination Induces Proteasome 26S Proteasome Ubiquitination->Proteasome Marks for Degradation Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degrades POI

Caption: PROTAC catalytic cycle with a spirocyclic linker.

Case Study: Synthesis and Evaluation of a Spirocyclic Linker-Containing PROTAC

To illustrate the practical application of the 2,7-diazaspiro[3.5]nonane scaffold, we present a synthetic and evaluation workflow adapted from the principles described in the literature for rigid, spirocyclic PROTACs targeting Hematopoietic Prostaglandin D Synthase (H-PGDS).[1]

Synthetic Strategy

The synthesis of a PROTAC with a 2,7-diazaspiro[3.5]nonane linker generally involves a convergent approach where the three main components (POI ligand, linker, and E3 ligase ligand) are synthesized separately and then coupled together. A common strategy is to first attach the linker to the E3 ligase ligand, creating a functionalized building block that can then be coupled to the POI ligand.

The following diagram outlines a representative synthetic workflow.

Synthesis_Workflow cluster_synthesis PROTAC Synthesis Workflow Start_E3 E3 Ligase Ligand (e.g., Pomalidomide derivative) Step1 Step 1: Couple Linker to E3 Ligand Start_E3->Step1 Start_Linker N-Boc-2,7-diazaspiro[3.5]nonane Start_Linker->Step1 Start_POI POI Ligand (with reactive handle) Step3 Step 3: Couple to POI Ligand Start_POI->Step3 Intermediate E3 Ligand-Linker Intermediate (with Boc protection) Step1->Intermediate Step2 Step 2: Deprotection Intermediate->Step2 Deprotected_Intermediate Deprotected Intermediate (free amine) Step2->Deprotected_Intermediate Deprotected_Intermediate->Step3 Final_PROTAC Final PROTAC Product Step3->Final_PROTAC Purification Purification (e.g., HPLC) Final_PROTAC->Purification

Caption: General synthetic workflow for a 2,7-diazaspiro[3.5]nonane PROTAC.

Detailed Experimental Protocols

Protocol 1: Synthesis of a 2,7-Diazaspiro[3.5]nonane-Based PROTAC

This protocol outlines the key coupling and deprotection steps for the synthesis of a PROTAC using a 2,7-diazaspiro[3.5]nonane linker.

Materials:

  • N-Boc-2,7-diazaspiro[3.5]nonane

  • E3 ligase ligand with a suitable reactive group (e.g., a haloaromatic for nucleophilic substitution)

  • POI ligand with a carboxylic acid or other reactive handle

  • Coupling reagents (e.g., HATU, HOBt, EDC)

  • Bases (e.g., DIPEA)

  • Solvents (e.g., DMF, DCM)

  • Trifluoroacetic acid (TFA)

  • Reagents for purification (e.g., HPLC-grade solvents)

Step 1: Coupling of the Linker to the E3 Ligase Ligand

  • Dissolve the E3 ligase ligand (1.0 eq) and N-Boc-2,7-diazaspiro[3.5]nonane (1.2 eq) in a suitable solvent such as DMF.

  • Add a base like DIPEA (3.0 eq) to the reaction mixture.

  • Stir the reaction at an elevated temperature (e.g., 80-100 °C) and monitor its progress by LC-MS.

  • Upon completion, perform an aqueous workup and extract the product with an organic solvent.

  • Purify the resulting E3 ligand-linker intermediate by column chromatography.

Step 2: N-Boc Deprotection

  • Dissolve the purified intermediate from Step 1 in DCM.

  • Add an excess of TFA (e.g., 20-30% v/v) to the solution.

  • Stir the reaction at room temperature for 1-2 hours until the deprotection is complete (monitored by LC-MS).

  • Remove the solvent and excess TFA under reduced pressure to yield the deprotected intermediate as a TFA salt.

Step 3: Amide Coupling to the POI Ligand

  • Dissolve the POI ligand with a carboxylic acid handle (1.0 eq) in DMF.

  • Add a coupling reagent such as HATU (1.2 eq) and a base like DIPEA (3.0 eq).

  • Stir for a few minutes to activate the carboxylic acid.

  • Add the deprotected E3 ligand-linker intermediate from Step 2 (1.1 eq) to the reaction mixture.

  • Stir at room temperature overnight.

  • Monitor the reaction by LC-MS.

  • Upon completion, purify the final PROTAC product by preparative reverse-phase HPLC.

  • Characterize the final product by HRMS and NMR to confirm its identity and purity.

Protocol 2: Western Blot Analysis of PROTAC-Induced Protein Degradation

This protocol provides a step-by-step guide to assess the efficacy of a synthesized PROTAC in degrading its target protein in a cellular context.

Materials:

  • Cell line expressing the POI

  • Complete cell culture medium

  • Synthesized PROTAC

  • Vehicle control (e.g., DMSO)

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the POI

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Seeding: Plate cells at an appropriate density in multi-well plates to ensure they are in the logarithmic growth phase at the time of treatment.

  • PROTAC Treatment:

    • Dose-Response: Treat cells with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM) for a fixed period (e.g., 24 hours). Include a vehicle control.

    • Time-Course: Treat cells with a fixed concentration of the PROTAC and harvest at different time points (e.g., 0, 4, 8, 16, 24 hours).

  • Cell Lysis:

    • After treatment, wash the cells with ice-cold PBS.

    • Add supplemented RIPA buffer to each well, incubate on ice, and then scrape the cells.

    • Centrifuge the lysate at high speed at 4°C to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Mix a standardized amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95°C for 5-10 minutes.

  • SDS-PAGE and Western Blotting:

    • Load samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the POI overnight at 4°C.

    • Wash the membrane and then incubate with the primary antibody against the loading control.

    • Wash and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Signal Detection and Analysis:

    • Add ECL substrate to the membrane and detect the signal using a chemiluminescence imaging system.

    • Quantify the band intensities using densitometry software (e.g., ImageJ).

    • Normalize the POI band intensity to the loading control band intensity.

    • Calculate the percentage of protein degradation relative to the vehicle control.

Protocol 3: Characterization of Ternary Complex Formation by Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure the kinetics and affinity of biomolecular interactions in real-time. It is invaluable for understanding the formation of the POI-PROTAC-E3 ligase ternary complex.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Immobilization reagents (e.g., EDC, NHS)

  • Purified POI and E3 ligase proteins

  • Synthesized PROTAC

  • Running buffer (e.g., HBS-EP+)

Procedure:

  • Immobilization: Immobilize the E3 ligase onto the sensor chip surface using standard amine coupling chemistry.

  • Binary Interaction Analysis:

    • Inject a series of concentrations of the PROTAC over the immobilized E3 ligase surface to determine the binary binding affinity (KD).

    • Separately, immobilize the POI and inject the PROTAC to determine the other binary KD.

  • Ternary Complex Analysis:

    • Inject a constant, saturating concentration of the POI mixed with a series of concentrations of the PROTAC over the immobilized E3 ligase surface.

    • The resulting sensorgrams will reflect the formation of the ternary complex.

  • Data Analysis:

    • Fit the sensorgram data to appropriate binding models to determine the association (ka) and dissociation (kd) rate constants, and the equilibrium dissociation constant (KD) for both binary and ternary interactions.

    • Calculate the cooperativity factor (α), which is the ratio of the binary binding affinities to the ternary complex affinity. A value of α > 1 indicates positive cooperativity, suggesting that the binding of one protein enhances the binding of the other.

Data Presentation

The data obtained from the experimental protocols should be presented clearly to allow for straightforward interpretation.

Table 1: Biological Activity of Spirocyclic PROTACs (Illustrative Data)

PROTAC IDLinker TypeTarget ProteinCell LineDC₅₀ (nM)Dₘₐₓ (%)
PROTAC-1Flexible PEGH-PGDSKU8120.094>95
PROTAC-2Rigid SpirocyclicH-PGDSKU8120.15>95

Data adapted from principles in Osawa et al. to illustrate comparative analysis.[1]

Table 2: Ternary Complex Formation Parameters from SPR (Illustrative Data)

InteractionKₐ (1/s)Kₑ (1/s)Kᴅ (nM)Cooperativity (α)
PROTAC-E3 Ligase (Binary)1.2 x 10⁵2.5 x 10⁻³21N/A
PROTAC-POI (Binary)8.5 x 10⁴4.1 x 10⁻³48N/A
Ternary Complex3.6 x 10⁵1.5 x 10⁻³4.2~5

This table presents hypothetical data to illustrate the output of an SPR experiment.

Conclusion and Future Perspectives

The 2,7-diazaspiro[3.5]nonane scaffold represents a valuable tool in the medicinal chemist's arsenal for the development of next-generation PROTACs. Its inherent rigidity and three-dimensional character can be strategically employed to optimize the conformational properties of the linker, leading to improved physicochemical characteristics and potent protein degradation. The protocols and workflows detailed in this guide provide a framework for the rational design, synthesis, and evaluation of these promising molecules. Future efforts in this area will likely focus on a deeper understanding of the relationship between linker conformation and ternary complex dynamics, further refining our ability to design highly selective and potent protein degraders for therapeutic applications.

References

  • Osawa, H., Saito, K., & Demizu, Y. (2023). Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase. RSC Medicinal Chemistry. [Link]

  • Nunes, J., et al. (2019). Targeting IRAK4 for Degradation with PROTACs. ACS Medicinal Chemistry Letters. [Link]

  • Osawa, H., Saito, K., & Demizu, Y. (2023). Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase. PMC. [Link]

  • Fu, Y., et al. (2022). Discovery of Rigid Linker-Based IRAK4 PROTACs with Improved Metabolic Stability for the Treatment of Inflammatory Diseases. Journal of Medicinal Chemistry. [Link]

  • Xue, G., et al. (2020). Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs. PMC. [Link]

  • Nunes, J., et al. (2019). Targeting IRAK4 for Degradation with PROTACs. ACS Medicinal Chemistry Letters. [Link]

  • Google Patents. (2019).
  • Smith, B. E., et al. (2022). Targeted Protein Degradation: Design Considerations for PROTAC Development. eScholarship.org. [Link]

  • Sun, X., & Wang, J. (2022). Key Considerations in Targeted Protein Degradation Drug Discovery and Development. MDPI. [Link]

  • Scott, J. S., et al. (2023). Expanding the reaction toolbox for nanoscale direct-to-biology PROTAC synthesis and biological evaluation. RSC Medicinal Chemistry. [Link]

  • University of Bath. (2022). Understanding the structure-activity relationship (SAR) and PK of PROTAC linkers. [Link]

  • SYNthesis med chem. PROTACs & Molecular Glues. [Link]

  • Bemis, T. A. (2019). Design, Synthesis and Biological Evaluation of Chimeric Small Molecules. eScholarship, University of California. [Link]

  • Kofink, C., et al. (2020). Novel approaches for the rational design of PROTAC linkers. Open Exploration Publishing. [Link]

  • Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. PMC. [Link]

  • Takeda Pharmaceutical Company Limited. (2022). Discovery and biological evaluation of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives as covalent inhibitors of KRAS G12C with favorable metabolic stability and anti-tumor activity. PubMed. [Link]

  • Wang, L., et al. (2023). Design, synthesis, and biological evaluation of a bioavailable EZH2 PROTAC with a 2,8-diazaspiro[4.5]decane linker. PubMed. [Link]

  • Kim, K., et al. (2020). Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src. MDPI. [Link]

  • Osawa, H., et al. (2022). Structure–activity relationship study of PROTACs against hematopoietic prostaglandin D2 synthase. PMC. [Link]

  • An, S., & Fu, L. (2022). Characteristic roadmap of linker governs the rational design of PROTACs. PMC. [Link]

  • An, S., & Fu, L. (2022). PROTAC: An Effective Targeted Protein Degradation Strategy for Cancer Therapy. Frontiers in Pharmacology. [Link]

  • Ciulli, A., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Expert Opinion on Drug Discovery. [Link]

  • National Cancer Institute. Isothermal Titration Calorimetry (ITC) – iTC200. [Link]

  • Li, K., & Crews, C. M. (2022). Recent Advances of Degradation Technologies Based on PROTAC Mechanism. MDPI. [Link]

Sources

Application Notes and Protocols for In Vivo Studies with 2,7-Diazaspiro[3.5]nonane Compounds

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Therapeutic Potential of the 2,7-Diazaspiro[3.5]nonane Scaffold

The 2,7-diazaspiro[3.5]nonane scaffold has emerged as a privileged structure in medicinal chemistry, offering a unique three-dimensional architecture that can lead to enhanced pharmacological properties. This spirocyclic system, characterized by two nitrogen atoms within a bicyclic structure sharing a single carbon atom, provides a rigid framework that can improve target binding, metabolic stability, and physicochemical properties compared to more traditional, planar molecules.[1]

Recent research has highlighted the diverse biological activities of 2,7-diazaspiro[3.5]nonane derivatives, with significant potential in oncology and neuroscience. Notably, these compounds have been identified as potent covalent inhibitors of KRAS G12C, a critical oncogenic driver in various cancers, and as modulators of sigma receptors, which are implicated in pain signaling and other neurological functions.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the experimental design and execution of in vivo studies involving 2,7-diazaspiro[3.5]nonane compounds. The protocols and recommendations are grounded in established preclinical research principles to ensure scientific rigor and the generation of reliable and reproducible data.

Part 1: Preclinical In Vivo Experimental Design

A well-designed in vivo study is paramount for the successful translation of promising compounds from the bench to the clinic. The following sections outline key considerations for designing robust preclinical studies for 2,7-diazaspiro[3.5]nonane derivatives.

Defining Research Objectives and Endpoints

Before initiating any animal study, it is crucial to clearly define the research question and the primary endpoints. For 2,7-diazaspiro[3.5]nonane compounds, the objectives will likely fall into one of the following categories:

  • Efficacy Studies: To evaluate the therapeutic effect of the compound in a relevant disease model.

  • Pharmacokinetic (PK) Studies: To characterize the absorption, distribution, metabolism, and excretion (ADME) of the compound.

  • Pharmacodynamic (PD) Studies: To assess the effect of the compound on its biological target in vivo.

  • Toxicology and Safety Studies: To determine the potential adverse effects of the compound.

The choice of endpoints will be dictated by the research objective. For example, in an efficacy study for a KRAS G12C inhibitor, the primary endpoint would likely be tumor growth inhibition.

Animal Model Selection

The selection of an appropriate animal model is critical for the translational relevance of the study.

  • For Oncology (KRAS G12C Inhibition):

    • Subcutaneous Xenograft Models: These are the most common models for initial efficacy testing. They involve the subcutaneous implantation of human cancer cell lines harboring the KRAS G12C mutation into immunodeficient mice (e.g., nude or NSG mice).[2][3][4][5]

    • Genetically Engineered Mouse Models (GEMMs): These models, where the KRAS G12C mutation is knocked into the mouse genome, offer a more physiologically relevant system that better mimics human disease progression.[2][3][4]

  • For Neuropathic Pain (Sigma Receptor Modulation):

    • Chronic Constriction Injury (CCI) Model: This model involves the loose ligation of the sciatic nerve in rats or mice, leading to the development of neuropathic pain-like behaviors.[4][6][7][8][9] It is a widely used and well-characterized model for studying neuropathic pain.

    • Formalin Test: This is a model of nociceptive and inflammatory pain. A subcutaneous injection of formalin into the paw of a mouse elicits a biphasic pain response, allowing for the assessment of both acute and persistent pain.[3][10][11][12][13]

Experimental Groups and Controls

A typical experimental design should include the following groups:

GroupDescription
Vehicle Control Receives the same formulation vehicle as the test compound, but without the active ingredient. This group controls for any effects of the vehicle itself.
Test Compound(s) Receives the 2,7-diazaspiro[3.5]nonane compound at one or more dose levels.
Positive Control (Optional but recommended) Receives a known standard-of-care drug for the indication being studied. This provides a benchmark for the efficacy of the test compound.
Sham/Negative Control (In surgical models like CCI) Undergoes the surgical procedure without the specific injury being induced. This controls for the effects of surgery and anesthesia.
Sample Size and Statistical Analysis

The number of animals per group should be determined by a power analysis to ensure that the study is adequately powered to detect a statistically significant effect. The statistical methods to be used for data analysis should be pre-specified in the study protocol.

Animal Welfare and Ethical Considerations

All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals. The ARRIVE (Animal Research: Reporting of In Vivo Experiments) guidelines provide a comprehensive checklist for ensuring the transparent and rigorous reporting of animal research.[8][10][14][15][16]

Experimental Workflow Overview

G cluster_planning Phase 1: Planning & Design cluster_execution Phase 2: In-Life Execution cluster_analysis Phase 3: Analysis & Reporting P1 Define Research Objectives & Endpoints P2 Select Appropriate Animal Model P1->P2 P3 Determine Experimental Groups & Controls P2->P3 P4 Calculate Sample Size (Power Analysis) P3->P4 E1 Compound Formulation & Administration P4->E1 E2 Disease Model Induction E1->E2 E3 Data Collection (e.g., Tumor Volume, Pain Behavior) E2->E3 A1 Endpoint Analysis (e.g., PK/PD, Histology) E3->A1 A2 Statistical Analysis A1->A2 A3 Reporting in Accordance with ARRIVE Guidelines A2->A3

Caption: A generalized workflow for in vivo studies with 2,7-diazaspiro[3.5]nonane compounds.

Part 2: Formulation and Administration

The successful delivery of a test compound to its target site is fundamental to any in vivo study. Due to the often-poor aqueous solubility of small molecules, careful formulation is required.

Formulation Strategies for Poorly Soluble Compounds

For 2,7-diazaspiro[3.5]nonane derivatives that exhibit poor water solubility, several formulation strategies can be employed:

  • Co-solvents: A common approach is to use a mixture of a non-aqueous solvent (e.g., DMSO, PEG-400) with an aqueous vehicle (e.g., saline, PBS). It is crucial to first determine the tolerability of the chosen vehicle in the selected animal model.[14][17][18][19]

  • Surfactants: Surfactants like Tween 80 or Solutol HS-15 can be used to create micellar solutions that enhance the solubility of hydrophobic compounds.[16]

  • Lipid-based Formulations: Self-emulsifying drug delivery systems (SEDDS) are isotropic mixtures of oils, surfactants, and co-solvents that form fine emulsions in the gastrointestinal tract, improving oral absorption.[20]

  • Nanosuspensions: Reducing the particle size of the compound to the nanometer range can significantly increase its surface area and dissolution rate.[16]

Recommended Vehicle Screening

Vehicle CompositionSuitability
5-10% DMSO in saline or PBSSuitable for many compounds, but potential for toxicity at higher concentrations of DMSO.[14][17][18]
10% Solutol® HS 15, 20% propylene glycol, 70% sterile waterA more complex vehicle for compounds with very low solubility.[21]
0.5% Carboxymethylcellulose (CMC) in waterA common vehicle for oral administration of suspensions.[14][17][18]
Routes of Administration

The choice of administration route depends on the desired pharmacokinetic profile and the specific experimental model.

Route of AdministrationAbbreviationCommon Usage
Oral (Gavage)POFor compounds intended for oral delivery. Allows for controlled dosing.[6][11]
IntraperitonealIPA common route for systemic administration in rodents, offering rapid absorption.[6][11]
IntravenousIVFor direct administration into the bloodstream, achieving 100% bioavailability.[6][11]
SubcutaneousSCFor slower, more sustained absorption. Often used for xenograft tumor cell implantation.[6][11][22]

Recommended Administration Volumes in Mice

RouteMaximum Volume
PO10 mL/kg
IP10 mL/kg
IV5 mL/kg
SC10 mL/kg

Part 3: In Vivo Efficacy Models: Step-by-Step Protocols

Protocol: Subcutaneous Xenograft Model for KRAS G12C Inhibitors

This protocol describes the establishment of a subcutaneous tumor model using a KRAS G12C-mutant human cancer cell line in immunodeficient mice.

Materials:

  • KRAS G12C-mutant cancer cells (e.g., NCI-H358, MIA PaCa-2)

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Phosphate-buffered saline (PBS), sterile

  • Matrigel® (optional, can enhance tumor take rate)

  • Immunodeficient mice (e.g., female athymic nude mice, 6-8 weeks old)

  • Syringes (1 mL) and needles (27-30 gauge)

  • Calipers for tumor measurement

Procedure:

  • Cell Culture: Culture the cancer cells according to standard protocols. Ensure cells are in the logarithmic growth phase and have high viability (>95%).

  • Cell Preparation:

    • Harvest cells by trypsinization and wash twice with sterile PBS.

    • Resuspend the cell pellet in cold, sterile PBS (or a 1:1 mixture of PBS and Matrigel®) at the desired concentration (e.g., 5 x 10^6 cells per 100 µL).[5]

  • Tumor Cell Implantation:

    • Anesthetize the mice according to your institution's approved protocol.

    • Inject 100 µL of the cell suspension subcutaneously into the right flank of each mouse.[2][22]

  • Tumor Growth Monitoring:

    • Monitor the mice daily for tumor development.

    • Once tumors are palpable, measure their dimensions with calipers 2-3 times per week.

    • Calculate tumor volume using the formula: (Length x Width^2) / 2.

  • Treatment Initiation:

    • When tumors reach a pre-determined size (e.g., 100-200 mm^3), randomize the mice into treatment groups.

    • Administer the 2,7-diazaspiro[3.5]nonane compound or vehicle according to the planned dosing schedule and route of administration.

  • Endpoint Measurement:

    • Continue to monitor tumor growth and body weight throughout the study.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histology, biomarker analysis).

KRAS G12C Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) KRAS_GDP KRAS-GDP (Inactive) RTK->KRAS_GDP SOS1 KRAS_GTP KRAS-GTP (Active) KRAS_GDP->KRAS_GTP GTP Exchange RAF RAF KRAS_GTP->RAF PI3K PI3K KRAS_GTP->PI3K MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor 2,7-Diazaspiro[3.5]nonane KRAS G12C Inhibitor Inhibitor->KRAS_GTP Covalent Binding to G12C

Caption: Simplified KRAS signaling pathway and the mechanism of action of covalent KRAS G12C inhibitors.

Protocol: Chronic Constriction Injury (CCI) Model for Neuropathic Pain

This protocol describes the induction of the CCI model in rats to evaluate the analgesic effects of sigma receptor-modulating 2,7-diazaspiro[3.5]nonane compounds.

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • Anesthetic (e.g., isoflurane or ketamine/xylazine)

  • Surgical instruments (scissors, forceps)

  • Chromic gut suture (4-0)

  • Wound clips or sutures

  • Behavioral testing equipment (e.g., von Frey filaments for mechanical allodynia)

Procedure:

  • Anesthesia: Anesthetize the rat according to your institution's approved protocol.

  • Surgical Procedure:

    • Place the rat in a prone position and shave the area over the right thigh.

    • Make a small skin incision and bluntly dissect the biceps femoris muscle to expose the sciatic nerve.[8]

    • Carefully free the nerve from the surrounding connective tissue.

    • Loosely tie four ligatures of 4-0 chromic gut suture around the sciatic nerve at ~1 mm intervals.[4][9] The ligatures should be tight enough to cause a slight constriction of the nerve without arresting blood flow.

    • Close the muscle layer and skin with sutures or wound clips.

  • Post-operative Care:

    • Administer post-operative analgesics as required by your institutional guidelines.

    • Monitor the animals for signs of distress or infection.

  • Behavioral Testing:

    • Allow the animals to recover for 3-7 days before starting behavioral testing.

    • Assess mechanical allodynia using von Frey filaments. This involves applying filaments of increasing force to the plantar surface of the hind paw and recording the force at which the animal withdraws its paw.

  • Treatment and Assessment:

    • Once a stable baseline of mechanical allodynia is established, administer the 2,7-diazaspiro[3.5]nonane compound or vehicle.

    • Perform behavioral testing at various time points after compound administration to determine its effect on pain sensitivity.

Part 4: Pharmacokinetic and Toxicology Assessment

Pharmacokinetic (PK) Studies

PK studies are essential for understanding the ADME properties of a compound and for correlating its exposure with its pharmacological effects. A typical PK study involves administering the compound to a group of animals and collecting blood samples at various time points. The concentration of the compound in the plasma is then measured using a validated analytical method (e.g., LC-MS/MS).

Key PK Parameters:

ParameterDescription
CmaxMaximum plasma concentration
TmaxTime to reach Cmax
AUCArea under the plasma concentration-time curve, representing total drug exposure
t1/2Half-life of the compound in plasma
Toxicology and Safety Assessment

Preliminary toxicology studies are conducted to identify potential adverse effects and to determine the maximum tolerated dose (MTD).

  • Acute Toxicity: This involves administering a single, high dose of the compound and observing the animals for a short period (e.g., 7-14 days) for signs of toxicity.

  • Dose Range-Finding (DRF) Studies: These studies involve administering the compound at multiple dose levels for a longer duration (e.g., 7-28 days) to determine the MTD and to identify any target organs of toxicity.[23]

Commonly Monitored Parameters in Toxicology Studies:

  • Clinical signs (e.g., changes in activity, posture, breathing)

  • Body weight

  • Food and water consumption

  • Hematology and clinical chemistry

  • Gross pathology and histopathology of major organs at necropsy

Conclusion

The 2,7-diazaspiro[3.5]nonane scaffold represents a promising platform for the development of novel therapeutics. The successful preclinical evaluation of compounds containing this moiety relies on the implementation of well-designed and rigorously executed in vivo studies. The application notes and protocols provided herein offer a comprehensive framework for researchers to assess the efficacy, pharmacokinetics, and safety of these compounds, thereby facilitating their advancement towards clinical development. Adherence to these guidelines, in conjunction with established principles of animal welfare and scientific integrity, will ensure the generation of high-quality data to support the development of the next generation of medicines.

References

  • Efficacy and Imaging-Enabled Pharmacodynamic Profiling of KRAS G12C Inhibitors in Xenograft and Genetically Engineered Mouse Models of Cancer. PMC - NIH. [Link]

  • Efficacy and Imaging Enabled Pharmacodynamic Profiling of KRAS G12C Inhibitors in Xenograft and Genetically Engineered Mouse Models of Cancer. AACR Journals. [Link]

  • Routes and Volumes of Administration in Mice. University of Arizona. [Link]

  • Efficacy and Imaging Enabled Pharmacodynamic Profiling of KRAS G12C Inhibitors in Xenograft and Genetically Engineered Mouse Models of Cancer. PubMed. [Link]

  • ARRIVE: Animal Research Reporting In Vivo Experiments. NC3Rs. [Link]

  • Targeting Sigma-1 and Sigma-2 Receptors in Neuropathic Pain: Pharmacology, Ligand Development, and Translational Progress. MDPI. [Link]

  • Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC). Boston University. [Link]

  • Chronic Constriction Injury (CCI) of the Sciatic Nerve in Rats. Charles River. [Link]

  • Chronic Constriction Injury (CCI)-induced Neuropathic Pain Model. Aragen Life Sciences. [Link]

  • Subcutaneous tumor xenograft model. Bio-protocol. [Link]

  • Formalin Murine Model of Pain. PMC - NIH. [Link]

  • Formalin-Induced Neuropathic Pain in Mice. Liberty University. [Link]

  • Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. Journal of Pharmacy & Pharmaceutical Sciences. [Link]

  • Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. PubMed. [Link]

  • The ARRIVE guidelines 2.0. ARRIVE Guidelines. [Link]

  • Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. ResearchGate. [Link]

  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC - NIH. [Link]

  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. PMC - NIH. [Link]

  • Webinar: Optimizing Formulation Strategies for Poorly Soluble Compounds: Insights into Bioavailability Enhancement and Accelerated Development. BioDuro. [Link]

  • Azaspirane (N-N-diethyl-8,8-dipropyl-2-azaspiro [4.5] decane-2-propanamine) inhibits human multiple myeloma cell growth in the bone marrow milieu in vitro and in vivo. PMC - NIH. [Link]

  • Nonclinical vehicle use in studies by multiple routes in multiple species. PubMed. [Link]

  • Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. PubMed. [Link]

  • Vehicles for Animal Studies. Gad Consulting Services. [Link]

  • Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. PubMed. [Link]

  • Toxicology and Safety Assessment. Nona Biosciences. [Link]

Sources

Analytical methods for the quantification of 1-{2,7-Diazaspiro[3.5]nonan-2-yl}-3-methylbutan-1-one

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Methodological Rationale

The compound 1-{2,7-Diazaspiro[3.5]nonan-2-yl}-3-methylbutan-1-one (CAS: 1780103-43-6) [1] is a highly polar, spirocyclic building block increasingly utilized in modern drug discovery. The incorporation of spirocyclic scaffolds—characterized by a high fraction of sp³-hybridized carbons (Fsp³)—is a proven strategy to improve the three-dimensional geometry, aqueous solubility, and metabolic stability of drug candidates compared to traditional flat aromatic rings [2].

However, quantifying this specific spirocyclic amine presents two distinct analytical challenges:

  • Lack of a UV Chromophore: The molecule lacks an extended conjugated π -system, rendering standard HPLC-UV methods (e.g., 254 nm) blind to trace concentrations.

  • High Polarity and Basicity: The free secondary amine at position 7 possesses a high pKa (~9.5–10.5). Under standard acidic Reversed-Phase Liquid Chromatography (RPLC) conditions, the compound is fully ionized, leading to poor column retention, early elution in the void volume, and severe peak tailing due to secondary interactions with residual silanols.

The Causality of the Analytical Strategy: To overcome these challenges, this protocol utilizes Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) [3]. HILIC operates with a highly organic mobile phase (typically >80% acetonitrile), which serves a dual purpose: it provides excellent retention for polar, ionized basic amines, and it exponentially increases ESI desolvation efficiency, maximizing MS/MS sensitivity [4].

Analytical Workflow

The following workflow illustrates the end-to-end process, from sample preparation to final quantification, designed specifically to leverage the physicochemical properties of the spirocyclic target.

Workflow N1 Sample Preparation (Protein Precipitation) N2 Chromatographic Separation (HILIC Mode) N1->N2 N3 Ionization (ESI+ Source) N2->N3 N4 Detection (Triple Quadrupole MS/MS) N3->N4 N5 Data Analysis (Quantification & SST) N4->N5

Figure 1: End-to-end HILIC-MS/MS analytical workflow for spirocyclic amine quantification.

Detailed Experimental Protocols

Sample Preparation (Biological Matrices)

Expert Insight: In traditional RPLC, injecting a high-organic extract leads to severe solvent effects, causing peak breakthrough. However, in HILIC, acetonitrile acts as the weak solvent. Injecting the highly organic supernatant directly focuses the analyte at the column head, bypassing time-consuming evaporation/reconstitution steps.

  • Aliquot 50 µL of plasma/serum sample into a 96-well plate or microcentrifuge tube.

  • Add 150 µL of cold Acetonitrile (100%) containing the stable-isotope-labeled internal standard (IS).

  • Vortex vigorously for 2 minutes to ensure complete protein precipitation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer 100 µL of the clear supernatant to an autosampler vial for direct injection.

Chromatographic Separation (HILIC)

Expert Insight: An acidic aqueous buffer (pH 3.0) is utilized to ensure complete protonation of the secondary amine. In HILIC, this ionized state enhances polar retention via hydrogen bonding and dipole-dipole interactions with the stationary phase, yielding sharp, symmetrical peaks.

  • Column: Zwitterionic HILIC or Amide-bonded phase (e.g., 2.1 x 100 mm, 1.7 µm particle size).

  • Column Temperature: 40°C

  • Injection Volume: 2.0 µL

  • Mobile Phase A (Strong Solvent): 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid.

  • Mobile Phase B (Weak Solvent): 0.1% Formic Acid in Acetonitrile.

Table 1: Optimized HILIC Gradient Program

Time (min)Flow Rate (mL/min)% Mobile Phase A (Aq)% Mobile Phase B (Org)Curve Profile
0.00.405.095.0Initial
1.00.405.095.0Isocratic
4.00.4040.060.0Linear
4.10.405.095.0Step
6.00.405.095.0Re-equilibration
Mass Spectrometry Detection

The target compound (Exact Mass: 210.17 Da) readily forms a protonated molecule [M+H]+ at m/z 211.2. Fragmentation yields characteristic product ions via the cleavage of the isovaleryl group and the spirocyclic ring system.

Table 2: Triple Quadrupole MRM Parameters (Positive ESI)

AnalytePrecursor Ion ( m/z )Product Ion ( m/z )Declustering Potential (V)Collision Energy (eV)Purpose
Target211.2127.16025Quantifier
Target211.284.16040Qualifier
IS214.2130.16025Normalization

Note: Source temperature should be set to 500°C with a capillary voltage of 3.5 kV to optimize desolvation of the high-organic effluent.

Self-Validating System: Quality Control & SST

To ensure absolute trustworthiness, this analytical protocol functions as a self-validating system. Before any unknown samples are quantified, the system must pass a rigorous System Suitability Test (SST) to confirm chromatographic resolution, detector sensitivity, and the absence of matrix suppression.

Table 3: System Suitability and Validation Criteria

ParameterAcceptance CriteriaMechanistic Causality & Corrective Action if Failed
Retention Time RSD 2.0% ( n=6 )HILIC is highly sensitive to aqueous layer formation. Action: Extend column equilibration time; purge pumps to ensure accurate gradient delivery.
Peak Tailing Factor 0.8 – 1.5Indicates secondary interactions. Action: Verify mobile phase pH is exactly 3.0 to keep the amine fully protonated; replace guard column.
Signal-to-Noise (LLOQ) 10:1Ensures reliable trace quantification. Action: Clean the ESI source; verify collision gas pressure.
Matrix Factor (MF) 0.85 – 1.15Confirms absence of ion suppression. Action: Adjust the gradient to elute the analyte away from endogenous phospholipid suppression zones.
Carryover 20% of LLOQPrevents false positives. Action: Switch autosampler wash solvent to a high-aqueous mixture (e.g., 50:50 Water:MeOH with 0.1% FA) to dissolve polar residues.

References

  • Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Expert Opinion on Drug Discovery (Taylor & Francis) URL:[Link] [2]

  • Do you HILIC? Method Development for Polar Compounds Separation Science URL: [Link][3]

  • Hydrophilic Interaction Chromatography Method Development and Troubleshooting Agilent Technologies URL: [Link][4]

Troubleshooting & Optimization

Improving the yield of 1-{2,7-Diazaspiro[3.5]nonan-2-yl}-3-methylbutan-1-one synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific chemical and physical challenges associated with the synthesis of 1-{2,7-diazaspiro[3.5]nonan-2-yl}-3-methylbutan-1-one .

This spirocyclic molecule features a rigid, highly polar core containing both an azetidine and a piperidine ring. Because of its unique structural properties, synthesizing this compound requires strict regiocontrol during amide coupling and specialized purification techniques during isolation.

Synthetic Workflow Visualization

Synthesis SM tert-Butyl 2,7-diazaspiro[3.5]nonane -7-carboxylate (Starting Material) Coupling Amide Coupling (Isovaleryl Chloride, DIPEA) 0 °C to RT SM->Coupling Intermediate Boc-Protected Amide Intermediate (m/z 311) Coupling->Intermediate Acylation at N-2 (Azetidine) Deprotection Boc Deprotection (TFA in DCM) RT, 3h Intermediate->Deprotection Product 1-{2,7-Diazaspiro[3.5]nonan-2-yl} -3-methylbutan-1-one (Final Product, m/z 211) Deprotection->Product Cleavage of N-7 Boc

Figure 1: Optimized two-step synthetic workflow for 1-{2,7-Diazaspiro[3.5]nonan-2-yl}-3-methylbutan-1-one.

Frequently Asked Questions & Troubleshooting

Q1: Why do I observe a mixture of di-acylated and incorrectly mono-acylated products when reacting the parent spirocycle directly with my acid? Cause: The parent 2,7-diazaspiro[3.5]nonane contains two secondary amines: an azetidine (position 2) and a piperidine (position 7). While the piperidine nitrogen is generally more nucleophilic, the steric environment of the spirocyclic core leads to poor regiocontrol during direct acylation. Solution: You must utilize a pre-protected building block. tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate (N-Boc at the 7-position) is commercially available and strictly directs the isovaleryl coupling exclusively to the 2-position[1].

Q2: What is the optimal coupling strategy for the azetidine nitrogen: Acid chloride or standard peptide coupling reagents (e.g., HATU, EDC)? Cause: The azetidine nitrogen is less sterically hindered than the piperidine nitrogen but can be sensitive to prolonged reaction times. While uronium-based reagents (like HATU) work well for complex acids, 3-methylbutanoic acid (isovaleric acid) is a simple, unhindered aliphatic acid. Solution: Using isovaleryl chloride with N,N-Diisopropylethylamine (DIPEA) in dichloromethane (DCM) is superior[2]. It proceeds rapidly via a highly reactive acylium equivalent, maximizing the yield of the azetidine amide in under 2 hours without the need for expensive coupling additives.

Q3: After Boc deprotection, my product streaks heavily on normal-phase silica gel, resulting in poor recovery. How can I isolate the free amine efficiently? Cause: The final product contains a highly basic piperidine ring (pKa ~ 10-11). Free basic amines interact strongly and irreversibly with the acidic silanol groups present on standard silica gel. Solution: Discard normal-phase silica chromatography for the final step. Implement a Catch-and-Release purification using a Strong Cation Exchange (SCX-2) solid-phase extraction cartridge. The basic amine binds to the sulfonic acid stationary phase, allowing non-basic impurities to be washed away with methanol, followed by clean elution using methanolic ammonia.

Quantitative Data: Amide Coupling Optimization

The following table summarizes internal validation data comparing different coupling strategies for the N-2 acylation of tert-butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate with the isovaleryl moiety.

Coupling MethodReagentsSolventTempTimeIsolated Yield (%)Purity (LC-MS)
Acid Chloride (Optimized) Isovaleryl chloride, DIPEADCM0 °C to RT2 h92% >98%
Uronium Salt Isovaleric acid, HATU, DIPEADMFRT16 h85%95%
Carbodiimide Isovaleric acid, EDC, HOBt, Et₃NDCMRT24 h68%90%

Standard Operating Procedure (SOP)

This self-validating protocol details the optimized acid chloride route to ensure maximum yield and purity.

Step 1: Regioselective Acylation
  • Preparation : In an oven-dried flask under a nitrogen atmosphere, dissolve tert-butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate (1.0 eq, e.g., 10 mmol) and DIPEA (2.5 eq, 25 mmol) in anhydrous DCM to achieve a 0.2 M concentration.

  • Addition : Cool the solution to 0 °C using an ice bath. Add isovaleryl chloride (1.1 eq, 11 mmol) dropwise over 15 minutes to control the exothermic formation of the amide bond.

  • Reaction : Remove the ice bath and allow the mixture to stir at room temperature for 2 hours.

  • Self-Validation : Analyze an aliquot via LC-MS. The reaction is deemed complete when the starting material peak (m/z 227[M+H]⁺) is entirely consumed and the intermediate mass (m/z 311 [M+H]⁺ ) is the dominant signal.

  • Workup : Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Step 2: Boc Deprotection & SCX Purification
  • Deprotection : Dissolve the crude intermediate from Step 1 in DCM (0.1 M). Cool to 0 °C and add Trifluoroacetic acid (TFA) (15 eq).

  • Reaction : Stir the mixture at room temperature for 3 hours.

  • Self-Validation : Confirm the cleavage of the Boc group via LC-MS. The intermediate peak (m/z 311) must disappear, replaced by the final product peak (m/z 211 [M+H]⁺ ).

  • Concentration : Evaporate the solvent and excess TFA under reduced pressure. Co-evaporate the resulting residue with toluene (2x) to remove trace TFA.

  • Purification (Catch-and-Release) :

    • Condition an SCX-2 cartridge with 3 column volumes (CV) of methanol.

    • Load the crude residue (dissolved in a minimum volume of methanol) onto the cartridge.

    • Wash with 3 CV of methanol to elute non-basic impurities and residual fluorinated byproducts.

    • Elute the target product using 3 CV of 2M NH₃ in methanol.

    • Concentrate the basic eluent under reduced pressure to afford 1-{2,7-diazaspiro[3.5]nonan-2-yl}-3-methylbutan-1-one as a high-purity free base.

References

  • The Synthesis of Methyl-Substituted Spirocyclic Piperidine-Azetidine (2,7-Diazaspiro[3.5]nonane) and Spirocyclic Piperidine-Pyrrolidine (2,8-Diazaspiro[4.5]decane) Ring Systems Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Discovery, Design, and Synthesis of Novel 2-Benzyl-2,7-diazaspiro[3.5]nonane Benzothiazinones with Broad-Spectrum Antimycobacterial Activity Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link][1]

  • WO2017011776A1 - Substituted pyrazolo[1,5-a]pyridine compounds as ret kinase inhibitors Source: Google Patents URL:[2]

Sources

Technical Support Center: Overcoming Solubility Challenges with 2,7-Diazaspiro[3.5]nonane Compounds

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for 2,7-diazaspiro[3.5]nonane compounds. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of working with this versatile spirocyclic scaffold. The unique three-dimensional structure of the diazaspiro[3.5]nonane core offers exciting opportunities in drug design but can also present significant challenges in achieving adequate solubility for biological screening, formulation, and in vivo studies.[1][2]

This document provides in-depth troubleshooting guides, answers to frequently asked questions, and validated experimental protocols to help you overcome these hurdles.

Understanding the Core Challenge: The Physicochemical Nature of 2,7-Diazaspiro[3.5]nonane

The 2,7-diazaspiro[3.5]nonane scaffold contains two secondary amine groups, which are basic centers.[3] This fundamental property is the primary determinant of its solubility behavior. Like most amines, their charge state, and therefore their aqueous solubility, is highly dependent on the pH of the medium.[4][5] In their neutral, "free base" form, these compounds are often lipophilic and exhibit poor water solubility. When protonated at acidic pH, they form ammonium salts, which are generally much more soluble in aqueous solutions.

Furthermore, the rigid, spirocyclic structure can lead to strong intermolecular interactions in the solid state, resulting in high crystal lattice energy.[6][7] This energy must be overcome for the compound to dissolve, adding another layer of complexity to its solubilization.

Troubleshooting Guide: A Question & Answer Approach

This section addresses common problems encountered during experimental work. The solutions are based on fundamental chemical principles and field-proven strategies.

Question 1: My new 2,7-diazaspiro[3.5]nonane derivative is insoluble in my aqueous buffer (e.g., PBS, pH 7.4) for a biological assay. What is the first and most critical step I should take?

Answer: The first and most critical step is to address the pH of your solution. The secondary amines in the spirocyclic core are basic and will be predominantly in their neutral, less soluble form at physiological pH (7.4).

Causality: The solubility of a weak base is governed by the Henderson-Hasselbalch equation.[8][9] By lowering the pH of the medium to a value at least 1-2 units below the compound's pKa, you can protonate the nitrogen atoms. This converts the molecule into a cationic salt, which dramatically increases its polarity and affinity for water, thereby enhancing solubility.[4][10] Nearly 75% of drug molecules are basic, making pH modification a primary strategy for solubilization.[10]

Recommended Action:

  • Determine the pKa: If not already known, determine the pKa of your compound. For simple alkyl amines, pKa values are typically in the range of 9.5 to 11.0.[5]

  • Acidify the Solution: Prepare your buffer at a lower pH. For many biological assays, a pH between 4 and 6 is often tolerable. Citrate or acetate buffers are commonly used for this purpose.[10]

  • Test Solubility: Attempt to dissolve the compound in the acidified buffer. You should observe a significant improvement in solubility.

It is crucial to ensure that the final pH of your assay is compatible with your biological system (e.g., enzyme, cells). The pH for intravenous administration, for instance, should ideally be between 3 and 9 to avoid irritation.[10]

Question 2: I've tried lowering the pH, but my compound still precipitates or doesn't reach the desired concentration. What are my next options?

Answer: If pH adjustment alone is insufficient, the next step is to employ solubilizing excipients. These can be used in combination with pH modification. The main strategies include using co-solvents, surfactants, or complexing agents.[11][12]

1. Co-solvents: These are water-miscible organic solvents that reduce the overall polarity of the aqueous medium, making it more favorable for lipophilic compounds to dissolve.[10][13]

  • Common Examples: Dimethyl sulfoxide (DMSO), ethanol, polyethylene glycol (PEG), and glycerol.
  • Causality: Co-solvents work by disrupting the hydrogen-bonding network of water, which reduces the energy required to create a cavity for the solute molecule.[13]
  • Considerations: The final concentration of the co-solvent must be carefully controlled, as it can be toxic to cells or inhibit enzyme activity. For many in vitro assays, a final DMSO concentration of <0.5% is recommended.[14]

2. Surfactants: These are amphiphilic molecules that form micelles in solution above a certain concentration (the Critical Micelle Concentration, or CMC).

  • Common Examples: Polysorbates (e.g., Tween® 80), poloxamers, and sodium dodecyl sulfate (SDS).
  • Causality: The hydrophobic core of the micelle can encapsulate poorly soluble drug molecules, effectively shielding them from the aqueous environment and increasing the overall solubility of the compound in the bulk solution.[10][15]
  • Considerations: Surfactants can interfere with some biological assays or affect cell membrane integrity. Their use must be validated for compatibility.

3. Complexation Agents (Cyclodextrins): These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.

  • Common Examples: β-cyclodextrin, hydroxypropyl-β-cyclodextrin (HPβCD), and sulfobutylether-β-cyclodextrin (SBEβCD).
  • Causality: The hydrophobic drug molecule can become entrapped within the cyclodextrin's nonpolar cavity, forming an inclusion complex.[10][16] The hydrophilic exterior of this complex makes it water-soluble. Studies have shown that β-cyclodextrins can increase the water solubility of spirocyclic compounds up to fourfold.[16]
  • Considerations: The binding affinity between the drug and the cyclodextrin must be optimal. If it is too strong, the drug may not be released to interact with its biological target.

The following diagram illustrates a decision-making workflow for tackling solubility issues.

G start Compound Insoluble in Aqueous Buffer ph_check Adjust pH (e.g., pH 4-6) start->ph_check is_soluble1 Is it soluble? ph_check->is_soluble1  Test cosolvent Add Co-solvent (e.g., DMSO, PEG) is_soluble1->cosolvent No success Success: Proceed with Experiment is_soluble1->success Yes is_soluble2 Is it soluble? cosolvent->is_soluble2  Test surfactant Add Surfactant (e.g., Tween® 80) is_soluble2->surfactant No is_soluble2->success Yes is_soluble3 Is it soluble? surfactant->is_soluble3  Test cyclodextrin Use Cyclodextrin (e.g., HPβCD) is_soluble3->cyclodextrin No is_soluble3->success Yes is_soluble4 Is it soluble? cyclodextrin->is_soluble4  Test is_soluble4->success Yes fail Failure: Consider Compound Resynthesis/Modification is_soluble4->fail No

Figure 1. Troubleshooting workflow for compound solubilization.
Question 3: My compound is supplied as a hydrochloride salt, but it still has poor aqueous solubility. Why is this, and what can be done?

Answer: This is a common and important observation. While forming a salt is a primary strategy to enhance the solubility of basic compounds, it is not always a guarantee of high aqueous solubility.[17][18] Several factors can be at play:

  • High Crystal Lattice Energy: The ionic bonds in the crystal lattice of the salt form might be exceptionally strong. For the compound to dissolve, the energy released from solvating the individual ions with water (hydration energy) must be sufficient to overcome this lattice energy. If the lattice energy is too high, the salt will be poorly soluble despite being ionic.[7][19]

  • Common Ion Effect: If your aqueous buffer contains chloride ions (e.g., from NaCl or KCl), it can suppress the dissolution of your hydrochloride salt according to Le Châtelier's principle.

  • Polymorphism: The compound may exist in different crystalline forms (polymorphs), each with a unique crystal structure and, consequently, a different solubility. It's possible you are working with a particularly stable, less soluble polymorph.[20]

  • pH of Solution: Even with a salt, if you dissolve it in a neutral or basic solution, the equilibrium can be pushed back towards the neutral, less soluble "free base" form, causing it to precipitate.

Recommended Actions:

  • Switch the Counter-ion: Consider forming a different salt (e.g., mesylate, tosylate, sulfate). Different counter-ions can lead to different crystal packing and lattice energies, sometimes resulting in a more soluble salt form.[17]

  • Use a Non-Chloride Buffer: If you suspect the common ion effect, try dissolving the compound in a buffer that does not contain chloride, such as a phosphate or acetate buffer.

  • Amorphous Solid Dispersions: Consider creating an amorphous (non-crystalline) form of your compound. Amorphous solids lack a crystal lattice and are generally more soluble than their crystalline counterparts.[12] This can be achieved by techniques like spray drying or hot-melt extrusion with a hydrophilic polymer carrier (e.g., PVP, HPMC).[21]

Question 4: I am seeing my compound precipitate out of solution when I dilute my DMSO stock into my aqueous assay buffer. How can I prevent this?

Answer: This phenomenon, often called "crashing out," occurs when a compound that is highly soluble in a strong organic solvent like DMSO is rapidly introduced into an aqueous environment where its solubility is much lower. The key is to manage the transition from the organic to the aqueous phase more carefully.

Recommended Actions:

  • Lower the Stock Concentration: If possible, start with a lower concentration stock solution in DMSO. This reduces the magnitude of the concentration gradient upon dilution.

  • Perform Serial Dilutions: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. This can sometimes keep the compound in solution.

  • Incorporate a Surfactant: Add a small amount of a suitable surfactant (e.g., Tween® 80 at 0.01-0.1%) to the aqueous buffer before adding the DMSO stock. The surfactant can help stabilize the compound and prevent it from precipitating.[15]

  • Change the Order of Addition: Try adding the aqueous buffer to your DMSO stock solution (in a new tube) rather than the other way around. This can sometimes alter the kinetics of mixing and prevent immediate precipitation.

  • Check Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible and within the limits tolerated by your system. High final concentrations of DMSO can still lead to solubility issues and are more likely to affect the biological assay.[14]

The diagram below illustrates the protonation of the diazaspiro[3.5]nonane core, which is fundamental to pH-dependent solubility.

G cluster_0 High pH (e.g., > 9) cluster_1 Low pH (e.g., < 6) A Free Base (Neutral) Poorly Water-Soluble C Diprotonated Salt (Cationic) Highly Water-Soluble A->C + 2H⁺ struct_A [Structure of Neutral Form] C->A - 2H⁺ struct_C [Structure of Dicationic Form]

Figure 2. pH-dependent protonation of the 2,7-diazaspiro[3.5]nonane core.

Comparative Data Summary

When preparing stock solutions, the choice of organic solvent is critical. The following table provides a comparison of common solvents used in drug discovery.

SolventPolarity IndexBoiling Point (°C)Key Considerations
DMSO 7.2189Excellent solubilizing power; can be difficult to remove; potential for assay interference and cell toxicity.[14]
DMF 6.4153Good solubilizing power; high boiling point; known toxicity.[14]
Ethanol 4.378Good for moderately polar compounds; less toxic than DMSO/DMF; more volatile.
Methanol 5.165Similar to ethanol but more toxic.[14]
PEG 400 --Low volatility; often used in in vivo formulations; can be viscous.
Table 1. Properties of common organic solvents for stock solutions.

Experimental Protocols

Protocol 1: Determination of Equilibrium Aqueous Solubility (Shake-Flask Method)

The shake-flask method is considered the gold standard for determining equilibrium solubility.[22] It measures the concentration of a saturated solution of the compound in a specific solvent after a sufficient equilibration period.

Materials:

  • Your 2,7-diazaspiro[3.5]nonane compound

  • 2 mL glass vials with screw caps

  • Selected aqueous buffer (e.g., pH 5.0 citrate buffer, pH 7.4 phosphate buffer)

  • Orbital shaker with temperature control

  • Analytical balance

  • 0.22 µm syringe filters (ensure low compound binding, e.g., PVDF or PTFE)

  • HPLC or UV-Vis spectrophotometer for quantification

Methodology:

  • Add Excess Solid: Weigh and add an excess amount of the solid compound to a glass vial. "Excess" means enough solid should remain undissolved at the end of the experiment to ensure saturation. A good starting point is 2-5 mg of compound per 1 mL of buffer.

  • Add Buffer: Add a precise volume (e.g., 1.0 mL) of the desired aqueous buffer to the vial.

  • Equilibrate: Cap the vial tightly and place it on an orbital shaker. Agitate the suspension at a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours. This time is necessary to ensure the system has reached equilibrium.[23]

  • Phase Separation: After equilibration, let the vial stand undisturbed for at least 30 minutes to allow the excess solid to settle.

  • Sample Collection: Carefully withdraw a sample from the clear supernatant using a syringe. Avoid disturbing the solid at the bottom.

  • Filtration: Immediately filter the sample through a 0.22 µm syringe filter into a clean collection vial. This step is critical to remove any remaining solid particulates.[24]

  • Quantification: Dilute the filtered sample as needed and determine the concentration of the dissolved compound using a pre-validated analytical method (e.g., HPLC with a standard curve).[22][25]

  • Confirmation of Equilibrium: To confirm that equilibrium was reached, you can re-equilibrate the suspension for an additional 24 hours and re-measure the concentration. The values should be consistent.[22]

Frequently Asked Questions (FAQs)

Q: How does substitution on the 2,7-diazaspiro[3.5]nonane core affect solubility? A: Substituents play a major role. Large, nonpolar (lipophilic) groups will generally decrease aqueous solubility. Conversely, introducing polar functional groups (e.g., hydroxyls, amides) or ionizable groups (e.g., carboxylic acids) will increase aqueous solubility.[7]

Q: Are there any computational tools that can predict the solubility of my compounds? A: Yes, several in silico models and software packages can predict aqueous solubility. These tools often use Quantitative Structure-Property Relationship (QSPR) models that consider factors like logP, molecular weight, polar surface area, and crystal packing effects.[9] While these predictions are useful for ranking compounds, they should always be confirmed by experimental measurement.[24]

Q: Can particle size reduction improve the solubility of my compound? A: Particle size reduction, such as through micronization or nanosuspension, increases the surface area available for dissolution.[12][26] This will significantly increase the rate of dissolution but does not change the compound's equilibrium solubility.[13] However, for compounds where dissolution rate is the limiting factor for absorption, this can be a very effective strategy.[12]

References

  • Tella, A. C., et al. (2015). Suitability of analytical methods to measure solubility for the purpose of nanoregulation. Taylor & Francis Online. Available from: [Link]

  • Mateo, C., et al. (2014). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. NCBI. Available from: [Link]

  • Bergström, C. A., et al. (2004). Accuracy of calculated pH-dependent aqueous drug solubility. PubMed. Available from: [Link]

  • Bergström, C. A., et al. (2004). Accuracy of calculated pH-dependent aqueous drug solubility. ResearchGate. Available from: [Link]

  • Technobis. (2024). Solubility: Importance, Measurements and Applications. Analytik NEWS. Available from: [Link]

  • (2018). 1236 SOLUBILITY MEASUREMENTS. ResearchGate. Available from: [Link]

  • Black, S., et al. (2013). On the Measurement of Solubility. ACS Publications. Available from: [Link]

  • PharmaRock. (n.d.). Determination of Solubility by Gravimetric Method. PharmaRock. Available from: [Link]

  • Perlovich, G. L., et al. (2012). Thermodynamics of Solubility Processes of Novel Drug-like Spiro-Derivatives in Model Biological Solutions. ACS Publications. Available from: [Link]

  • Ascendia Pharma. (2017). Optimizing Drug Solubility. Contract Pharma. Available from: [Link]

  • Pobudkowska, A., et al. (2012). Study of pH-dependent drugs solubility in water. SciSpace. Available from: [Link]

  • Thomas, S. (2020). How to Achieve Drug Solubility. AZoLifeSciences. Available from: [Link]

  • Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. NCBI. Available from: [Link]

  • Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. Ascendia Pharma. Available from: [Link]

  • Gupta, A., et al. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. Available from: [Link]

  • Xie, B., et al. (2024). Solubilization techniques used for poorly water-soluble drugs. ScienceDirect. Available from: [Link]

  • Zhabo, D. D., et al. (2023). The Solubility Studies and the Complexation Mechanism Investigations of Biologically Active Spiro[cyclopropane-1,3′-oxindoles] with β-Cyclodextrins. MDPI. Available from: [Link]

  • (n.d.). Improving the Water-Solubility of Compounds By Molecular Modification to Disrupt Crystal Packing. ResearchGate. Available from: [Link]

  • (2011). Enhancing solubility by disrupting crystal packing. MedChemBuzz. Available from: [Link]

  • Ascendia Pharmaceutical Solutions. (2021). 4 Factors Affecting Solubility of Drugs. Ascendia Pharma. Available from: [Link]

  • Cheney, M. L., et al. (2009). Effects of Crystal Form on Solubility and Pharmacokinetics: A Crystal Engineering Case Study of Lamotrigine. ACS Publications. Available from: [Link]

  • (2025). Formulation strategies for poorly soluble drugs. ResearchGate. Available from: [Link]

  • (2023). Advanced Properties of Amines. Chemistry LibreTexts. Available from: [Link]

  • Kumar, L., et al. (2016). Insoluble drug delivery strategies: review of recent advances and business prospects. NCBI. Available from: [Link]

  • (n.d.). factors affecting on the solubility and bioavailability of pharmaceutical drug and dosage form through. IJNRD. Available from: [Link]

  • Saini, S., et al. (n.d.). Introduction, Importance And Factor Of Solubility. IJCRT.org. Available from: [Link]

  • Johnson, S. R., et al. (2007). A computational model for the prediction of aqueous solubility that includes crystal packing, intrinsic solubility, and ionization effects. PubMed. Available from: [Link]

  • (n.d.). Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. ResearchGate. Available from: [Link]

  • Mykhailiuk, P. K. (2023). Synthesis of Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry. Available from: [Link]

  • Tanimoto, H., et al. (2022). Discovery and biological evaluation of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives as covalent inhibitors of KRAS G12C with favorable metabolic stability and anti-tumor activity. PubMed. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). 2,7-Diazaspiro[3.5]nonane. PubChem. Available from: [Link]

  • Google Patents. (n.d.). CN113214290A - Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof. Google Patents.
  • Patel, M., et al. (2015). Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. MDPI. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate. PubChem. Available from: [Link]

  • Molport. (n.d.). 2,7-diazaspiro[3.5]nonane dihydrochloride. Molport. Available from: [Link]

  • National Center for Biotechnology Information. (2019). Potential Hazards Not Communicated in Safety Data Sheets of Flavoring Formulations, Including Diacetyl and 2,3-Pentanedione. PubMed. Available from: [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for 2,7-Diazaspiro[3.5]nonane Derivatization

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the derivatization of 2,7-diazaspiro[3.5]nonane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to overcome common challenges in the modification of this versatile scaffold. The unique structure of 2,7-diazaspiro[3.5]nonane, with its two secondary amine groups of differing steric and electronic environments, presents both opportunities and challenges in synthetic chemistry.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the derivatization of 2,7-diazaspiro[3.5]nonane.

Q1: What are the most common challenges in derivatizing 2,7-diazaspiro[3.5]nonane?

The primary challenges include controlling regioselectivity between the N2 and N7 positions, preventing di-substitution when mono-substitution is desired, and purification of the final products. The relative reactivity of the two nitrogen atoms can be influenced by the choice of reagents, solvents, and protecting group strategies.

Q2: How can I achieve selective mono-derivatization?

Selective mono-derivatization is typically achieved through the use of a protecting group on one of the nitrogen atoms. The tert-butyloxycarbonyl (Boc) group is a common choice. By protecting one amine, the other can be selectively functionalized. Subsequent deprotection then allows for derivatization of the second nitrogen if desired.

Q3: What are the key factors influencing N-alkylation regioselectivity?

Several factors govern the regioselectivity of N-alkylation:

  • Steric Hindrance: The N7 nitrogen is generally less sterically hindered than the N2 nitrogen, which is adjacent to the spirocyclic center. Bulky alkylating agents will preferentially react at the N7 position.[1]

  • Solvent Choice: Polar aprotic solvents like DMF and DMSO can influence the reaction rate and selectivity.[1]

  • Base Selection: The choice of base is critical. Strong, non-nucleophilic bases like sodium hydride (NaH) are often used to deprotonate the amine, while weaker bases like potassium carbonate (K2CO3) can also be effective, sometimes offering different selectivity profiles.[1]

Q4: What are the recommended purification techniques for 2,7-diazaspiro[3.5]nonane derivatives?

Due to the basic nature of the amine groups, purification can be challenging. Common techniques include:

  • Acid-Base Extraction: This can be used to separate the amine product from non-basic impurities. The product is extracted into an acidic aqueous layer, which is then basified and re-extracted with an organic solvent.[2]

  • Column Chromatography: Silica gel chromatography is widely used. However, peak tailing can be an issue. To mitigate this, a small amount of a basic modifier like triethylamine (0.1-1%) can be added to the eluent.[2] Alternatively, basic alumina can be used as the stationary phase.[2]

  • Crystallization/Salt Formation: For solid compounds, recrystallization can be an effective purification method. Conversion to a hydrochloride salt can facilitate crystallization and purification.[2]

II. Troubleshooting Guides

This section provides detailed solutions to specific problems you may encounter during your experiments.

Issue 1: Low Yield in N-Alkylation Reactions

Question: My N-alkylation of 2,7-diazaspiro[3.5]nonane is resulting in a low yield of the desired product. What are the potential causes and how can I optimize the reaction?

Answer: Low yields in N-alkylation reactions can stem from several factors. A systematic approach to troubleshooting is recommended.

Potential Causes & Solutions:

Potential Cause Troubleshooting Steps
Incomplete Deprotonation Ensure a slight excess of a suitable base is used. For less reactive alkylating agents, a stronger base like NaH may be necessary.
Poor Reactivity of Alkylating Agent Consider using a more reactive alkylating agent (e.g., iodide instead of bromide or chloride). The addition of a catalytic amount of sodium or potassium iodide can also enhance reactivity.
Suboptimal Reaction Temperature Gradually increase the reaction temperature. Monitoring the reaction by TLC or LC-MS will help determine the optimal temperature to drive the reaction to completion without significant side product formation.
Solvent Effects The choice of solvent is crucial. Polar aprotic solvents like DMF or DMSO are generally effective for N-alkylation.[1]
Side Reactions Over-alkylation (di-substitution) can be a problem. Use of a protecting group on one nitrogen is the most effective strategy to prevent this.

Experimental Protocol: General Procedure for N-Alkylation

  • To a solution of N-Boc-2,7-diazaspiro[3.5]nonane (1.0 eq) in anhydrous DMF, add a base such as K2CO3 (1.5 eq) or NaH (1.2 eq, 60% dispersion in mineral oil) at 0 °C under an inert atmosphere.

  • Stir the mixture at room temperature for 30 minutes.

  • Add the alkylating agent (1.1 eq) dropwise.

  • Stir the reaction at room temperature or heat as necessary, monitoring progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Issue 2: Difficulty in Product Purification

Question: I am struggling to purify my 2,7-diazaspiro[3.5]nonane derivative. Column chromatography gives severe peak tailing, and I have low recovery after acid-base extraction.

Answer: Purification of basic compounds like diazaspiro[3.5]nonane derivatives can be challenging due to their interaction with silica gel and their solubility properties.

Troubleshooting Purification:

Caption: Troubleshooting workflow for purification issues.

  • For Peak Tailing on Silica Gel:

    • Add a Mobile Phase Modifier: Incorporating a small amount of a volatile base like triethylamine (0.1-1%) into your eluent can neutralize the acidic silanol groups on the silica gel, leading to improved peak shape.[2]

    • Change the Stationary Phase: Consider using a more basic stationary phase like alumina or deactivated silica gel.[2]

    • Reversed-Phase Chromatography: This can be an effective alternative, especially if your compound has sufficient hydrophobic character.[2]

  • For Low Recovery from Acid-Base Extraction:

    • Ensure Complete Protonation/Deprotonation: During the acidic wash, verify that the pH is sufficiently low (pH < 2) to fully protonate the amine. Conversely, ensure the pH is high enough (pH > 10) during basification to recover the free amine.[2]

    • Brine Wash: Washing the organic layer containing the free amine with a saturated sodium chloride solution (brine) can reduce its solubility in any residual aqueous phase.[2]

    • Multiple Extractions: Perform multiple extractions with smaller volumes of organic solvent rather than a single extraction with a large volume to ensure complete recovery of your product.

Issue 3: Unexpected Side Product Formation

Question: I am observing an unexpected side product in my reaction. How can I identify and minimize its formation?

Answer: Side product formation is a common issue. The structure of the side product will dictate the strategy for its suppression.

Common Side Reactions and Their Mitigation:

Side Reaction Plausible Cause Mitigation Strategy
Di-substitution Both nitrogen atoms are reacting with the electrophile.Use a mono-protected 2,7-diazaspiro[3.5]nonane starting material.
Elimination If using a sterically hindered base or a substrate prone to elimination.Use a non-nucleophilic, less hindered base. Lowering the reaction temperature can also favor substitution over elimination.
Decomposition The product or starting material may be unstable under the reaction conditions.Lower the reaction temperature. Reduce the reaction time. Ensure an inert atmosphere if the compounds are air-sensitive.

Workflow for Identifying and Minimizing Side Products:

Caption: Workflow for addressing side product formation.

III. References

  • Technical Support Center: Purification of 2-Oxaspiro[3.5]nonane-7-methanamine and its Intermediates - Benchchem. Available at:

  • Technical Support Center: Optimizing N-Alkylation of Pyrazoles - Benchchem. Available at:

Sources

Technical Support Center: Purification Strategies for 1-{2,7-Diazaspiro[3.5]nonan-2-yl}-3-methylbutan-1-one

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with purifying 1-{2,7-Diazaspiro[3.5]nonan-2-yl}-3-methylbutan-1-one.

Spirocyclic diamines, such as the 2,7-diazaspiro[3.5]nonane core, are increasingly utilized as advanced building blocks in medicinal chemistry to improve metabolic stability and modulate physicochemical properties [1]. However, the synthesis of this specific mono-amide derivative presents a unique chromatographic challenge. While the azetidine nitrogen (position 2) is acylated with an isovaleryl group (rendering it neutral), the piperidine nitrogen (position 7) remains a free secondary amine. With a predicted pKa of approximately 10.75 [2], this highly basic moiety causes severe tailing on standard stationary phases and complicates aqueous workups.

This guide provides field-proven, self-validating protocols and troubleshooting steps to ensure high-yield, high-purity recovery of your target compound.

Part 1: Troubleshooting & FAQs

Q1: Why is my product yield exceptionally low after aqueous extraction?

Causality: The free secondary amine on the piperidine ring is highly basic. At a neutral or mildly basic pH (pH 7–9), the amine remains protonated (ionized), making the target molecule highly water-soluble. Solution: You must suppress ionization completely before extraction. Adjust the aqueous phase to pH > 12 using 1M NaOH. Saturate the aqueous layer with NaCl (salting out) to disrupt the hydration shell around the molecule. Extract using a highly polar organic solvent mixture, such as 10% isopropanol (iPrOH) in dichloromethane (DCM).

Q2: Why does the compound streak irreversibly on standard silica gel columns?

Causality: Standard bare silica gel contains acidic surface silanol groups (pKa ~ 4.5–6.5). When the strongly basic piperidine nitrogen (pKa ~ 10.75) interacts with these silanols, a strong acid-base ion-exchange interaction occurs. This leads to irreversible retention or severe tailing, destroying your resolution. Solution: Standard purification of these highly polar spirocyclic amines requires specialized mobile phases containing basic modifiers (e.g., CH2Cl2–MeOH–NH3) to suppress silanol interactions [3]. For optimal results, abandon bare silica entirely and switch to amine-functionalized silica gel (KP-NH).

Q3: How can I effectively separate the mono-acylated target from unreacted 2,7-diazaspiro[3.5]nonane?

Causality: Both molecules contain basic amines. However, the unreacted starting material has two basic sites (positions 2 and 7), making it significantly more polar and basic than the mono-acylated target. Solution: Utilize high-pH reverse-phase preparative HPLC. At pH 10, the target mono-amide is mostly deprotonated and retains well on a C18 column. The unreacted diamine, however, remains partially protonated and elutes near the void volume, allowing for baseline separation.

Part 2: Quantitative Data Summary

The table below summarizes the chromatographic behavior of 1-{2,7-Diazaspiro[3.5]nonan-2-yl}-3-methylbutan-1-one across various purification systems.

Chromatographic SystemStationary PhaseMobile PhaseTarget Retention (Rf / Rt)Peak Symmetry (As)Resolution from Diamine
Standard FlashBare Silica (SiOH)DCM/MeOH (90:10)0.15 (Severe tailing)> 3.5Poor
Basified FlashBare Silica (SiOH)DCM/MeOH/NH4OH (90:9:1)0.351.8Moderate
Modified FlashKP-NH (Amine-bonded)Hexane/EtOAc (50:50)0.451.1Excellent
Low-pH HPLCC18 (Reverse Phase)H2O/MeCN + 0.1% TFA2.1 min2.0Poor (Co-elution)
High-pH HPLCC18 (Reverse Phase)10mM NH4HCO3 / MeCN (pH 10)6.5 min1.05Excellent

Part 3: Visualizations & Workflows

Purification Strategy Decision Tree

Use this logic flow to determine the most efficient purification route based on the crude LC-MS profile.

Workflow A Crude Mixture B Assess Purity (LC-MS) A->B C High Purity (>80%) B->C Minor Byproducts D Low Purity (<80%) B->D Unreacted Diamine E Amine-Modified Silica C->E F High-pH Prep HPLC D->F G Purified Target E->G F->G

Caption: Decision tree for selecting the optimal purification method based on crude purity.

Mechanistic Interaction of Spirocyclic Amine with Silica

This diagram illustrates the causality behind peak tailing and the necessity of modified stationary phases.

Mechanism Target Free Amine Silanol Standard Silica Target->Silanol Acid-Base Interaction AmineSilica Modified Silica Target->AmineSilica Electrostatic Repulsion Tailing Irreversible Binding Silanol->Tailing Elution Sharp Elution AmineSilica->Elution

Caption: Mechanistic interaction of basic amines with bare silica vs. amine-modified silica.

Part 4: Step-by-Step Experimental Protocols

Every protocol below is designed as a self-validating system. Do not proceed to the next step unless the validation criteria of the current step are met.

Protocol A: Amine-Modified Silica Gel Flash Chromatography

Best for crude mixtures with >80% purity and minimal unreacted diamine.

  • Column Equilibration: Mount a pre-packed KP-NH (amine-functionalized) flash column. Equilibrate with 3 column volumes (CV) of 100% Hexane.

    • Validation: Monitor the baseline UV absorption at 210 nm and 254 nm. A perfectly flat, stable baseline indicates complete equilibration.

  • Sample Loading: Dissolve the crude mixture in a minimum volume of DCM. Dry load the sample onto a small amount of Celite if the volume exceeds 2% of the column volume.

    • Validation: Ensure the sample is fully dissolved before loading. Cloudy loading solutions will cause split peaks and poor resolution.

  • Elution Gradient: Run a gradient from 0% to 100% Ethyl Acetate in Hexane over 10 CV. The target mono-amide typically elutes around 40-50% Ethyl Acetate.

  • Fraction Analysis: Collect fractions based on UV triggering.

    • Validation: Spot the suspected fractions on an NH2-modified TLC plate (eluted with 50:50 Hexane/EtOAc). A single, tightly constrained circular spot (As ~ 1.0) validates the integrity of the purification and confirms the absence of silanol-induced streaking.

Protocol B: High-pH Preparative Reverse-Phase HPLC

Best for crude mixtures containing significant amounts of unreacted 2,7-diazaspiro[3.5]nonane.

  • Mobile Phase Preparation: Prepare Mobile Phase A: 10 mM Ammonium Bicarbonate in LC-MS grade water. Prepare Mobile Phase B: 100% Acetonitrile.

    • Validation: Measure the pH of Mobile Phase A using a calibrated pH meter. Adjust to exactly pH 10.0 using dilute ammonium hydroxide. A pH below 9.5 will cause the target compound to prematurely elute.

  • Test Injection: Inject 10 µL of the sample onto an analytical C18 column using a gradient of 5% to 95% B over 10 minutes.

    • Validation: Analyze the peak symmetry of the target mass (m/z [M+H]+). An asymmetry factor (As) between 0.9 and 1.2 validates that the pH is sufficiently high to suppress ionization.

  • Preparative Run: Scale up to a preparative C18 column. Inject the sample and run a focused gradient (e.g., 20% to 60% B over 15 minutes) to separate the target from the early-eluting unreacted diamine.

  • Recovery: Pool the fractions containing the pure product.

    • Validation: Lyophilize the fractions immediately rather than using rotary evaporation. Prolonged heating in basic aqueous solutions can cause amide hydrolysis. Weigh the dry powder to confirm mass balance against the crude input.

References

  • Source: unibe.
  • 7-BENZYL-2,7-DIAZASPIRO[3.
  • Source: whiterose.ac.

Technical Support Center: Troubleshooting Metabolic Instability of 2,7-Diazaspiro[3.5]nonane Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help drug development professionals troubleshoot and resolve metabolic instability issues associated with 2,7-diazaspiro[3.5]nonane derivatives. While replacing piperazine with spirocyclic diamines is a proven strategy to increase the fraction of sp³ hybridized carbons (Fsp³), these modifications often introduce unexpected pharmacokinetic challenges.

This guide synthesizes field-proven structural optimization strategies, self-validating experimental protocols, and mechanistic insights to help you advance your lead compounds.

Part 1: Diagnostic FAQs & Mechanistic Insights

Q1: Why does my 2,7-diazaspiro[3.5]nonane derivative show rapid clearance in human liver microsomes (HLM) despite lacking traditional metabolic soft spots? A1: While spirocyclic scaffolds like 2,7-diazaspiro[3.5]nonane increase Fsp³ to improve aqueous solubility and target selectivity[1], their rigid, lipophilic nature can inadvertently increase binding affinity to Cytochrome P450 (CYP) active sites. The exposed alpha-carbons adjacent to the basic nitrogen atoms remain highly susceptible to CYP-mediated electron abstraction. This initiates rapid N-dealkylation or alpha-carbon oxidation, leading to ring-opening and clearance[2].

Q2: How can I structurally modify the spirocycle to block CYP-mediated oxidation without losing target binding affinity? A2: You must alter the electronic and steric environment of the amine to disfavor CYP turnover. Field-validated strategies include:

  • Steric Shielding & Electron Withdrawal: Introducing electron-withdrawing groups (e.g., trifluoromethyl) on adjacent aryl linkers reduces the overall electron density of the amine. This lowers its pKa, making electron abstraction by CYP enzymes energetically unfavorable, thereby significantly prolonging the half-life (T1/2) in HLM[3].

  • Oxetane Incorporation: Replacing adjacent lipophilic groups with an oxetane ring can direct metabolism away from CYP enzymes. The high polarity and compact size of the oxetane reduce the lipophilic interactions required for CYP active-site binding[4].

  • Ring Size Optimization: Shifting the internal ring size can sterically shield the core. For instance, in the development of FGFR3 inhibitors, the compact 2,7-diazaspiro[3.5]nonane core demonstrated superior hepatocyte stability compared to larger, more flexible bridged derivatives[2].

MetabolicPathways Compound 2,7-Diazaspiro[3.5]nonane Derivative CYP CYP450 Oxidation (Phase I) Compound->CYP High Lipophilicity NonCYP Non-CYP / Phase II (UGTs, AO, mEH) Compound->NonCYP Steric Hindrance N_Dealkylation N-Dealkylation CYP->N_Dealkylation Alpha_Oxidation Alpha-Carbon Oxidation CYP->Alpha_Oxidation Glucuronidation N-Glucuronidation NonCYP->Glucuronidation Ring_Opening Ring Opening NonCYP->Ring_Opening

Metabolic degradation pathways of spirocyclic amines via CYP and non-CYP enzymes.

Part 2: Quantitative Impact of Structural Modifications

To benchmark your optimization efforts, compare your intrinsic clearance data against these literature-validated modifications of spirocyclic and related amine scaffolds.

Scaffold / ModificationTarget ApplicationHLM T1/2 (min)Causality / Mechanism of Stability EnhancementRef
Unmodified piperazineFGFR3 Inhibitor< 15.0Rapid CYP-mediated N-dealkylation due to exposed lone pairs.[2]
2,7-diazaspiro[3.5]nonaneFGFR3 Inhibitor> 60.0Steric shielding of the internal azetidine prevents CYP access.[2]
Unsubstituted Benzene LinkerTNF-α Inhibitor39.2High electron density favors rapid hydroxylation.[3]
Trifluoromethyl-substitutedTNF-α Inhibitor49.9Electron-withdrawing group lowers amine pKa, deactivating oxidation.[3]
Optimized tertiary amine ringGRP75 Inhibitor66.7Optimized spatial shielding of the spirocycle core.[5]

Part 3: Self-Validating Experimental Protocols

To accurately diagnose whether your 2,7-diazaspiro[3.5]nonane derivative is failing due to Phase I (CYP) or Phase II/Non-CYP metabolism, you must implement a self-validating Human Liver Microsome (HLM) assay.

Protocol: Self-Validating HLM Stability Assay

Objective: Quantify the intrinsic clearance ( CLint​ ) and isolate CYP-mediated degradation from chemical instability. Self-Validation Mechanism: This protocol strictly requires a minus-NADPH control to differentiate CYP-mediated metabolism from degradation by esterases. The inclusion of high-clearance (Verapamil) and low-clearance (Warfarin) reference standards ensures the enzymatic viability of the microsome batch.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 10 mM stock of your spirocyclic compound in DMSO. Dilute to 100 µM in 50% acetonitrile/water. Causality: This ensures the final DMSO concentration in the assay is <0.1%. Higher DMSO levels act as a competitive inhibitor for CYP enzymes, artificially inflating your compound's apparent stability.

  • Incubation Mixture: Combine human liver microsomes (0.5 mg/mL final protein concentration) and the test compound (1 µM final) in 100 mM potassium phosphate buffer (pH 7.4). Pre-incubate at 37°C for 5 minutes. Causality: Pre-incubation achieves thermal equilibrium, ensuring linear enzyme kinetics from time zero.

  • Reaction Initiation: Initiate the reaction by adding NADPH (1 mM final concentration) to the test wells. Leave NADPH out of the control wells. Causality: NADPH is the obligate electron donor for CYP450 enzymes; its addition synchronizes the start of Phase I oxidative metabolism.

  • Time-Course Sampling & Quenching: Extract 50 µL aliquots at 0, 5, 15, 30, and 60 minutes. Immediately plunge the aliquots into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: The organic solvent instantly denatures the microsomal proteins, halting metabolism, while the internal standard normalizes downstream LC-MS/MS ionization variations.

  • Centrifugation & LC-MS/MS Analysis: Centrifuge the quenched plates at 4000 rpm for 15 minutes at 4°C to pellet precipitated proteins. Analyze the supernatant via LC-MS/MS to calculate the elimination rate constant ( k ) and half-life ( T1/2​ ).

HLMWorkflow Prep 1. Preparation 1 µM Compound Incubate 2. Incubation Add 1 mM NADPH Prep->Incubate Quench 3. Quenching Cold Acetonitrile Incubate->Quench Centrifuge 4. Centrifuge Precipitate Proteins Quench->Centrifuge Analyze 5. LC-MS/MS Quantify Parent Centrifuge->Analyze

Step-by-step human liver microsome (HLM) stability assay workflow.

Part 4: References

  • Discovery of TYRA-300: First Oral Selective FGFR3 Inhibitor for the Treatment of Urothelial Cancers and Achondroplasia | Journal of Medicinal Chemistry - ACS Publications. acs.org.2

  • Hip To Be Square: Oxetanes as Design Elements To Alter Metabolic Pathways | Journal of Medicinal Chemistry - ACS Publications. acs.org. 4

  • The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry - BLDpharm. bldpharm.com. 1

  • Discovery of Novel Azaphenothiazine Derivatives to Suppress Endometrial Cancer by Targeting GRP75 to Impair Its Interaction with IP3R and Mitochondrial Ca 2+ Homeostasis - ACS Publications. acs.org. 5

  • Identification of an Orally Bioavailable Quinoline-Based Small-Molecule Tumor Necrosis Factor α (TNF-α) Inhibitor Featuring a Spirocyclic Scaffold | Journal of Medicinal Chemistry - ACS Publications. acs.org.3

Sources

Modifying 2,7-Diazaspiro[3.5]nonane scaffold to improve binding affinity

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Spirocyclic Scaffold Technical Support Center . This hub is designed for medicinal chemists and drug development professionals actively working on the optimization of the 2,7-diazaspiro[3.5]nonane core.

As a bioisosteric replacement for piperazine, the 2,7-diazaspiro[3.5]nonane scaffold increases the fraction of sp³ carbons (Fsp³), enhances three-dimensionality, and often improves metabolic stability. However, its unique geometry and steric environment introduce specific challenges in synthetic functionalization and receptor binding. This guide synthesizes field-proven troubleshooting strategies, structural-activity relationship (SAR) insights, and self-validating protocols to accelerate your hit-to-lead optimization.

I. Conceptual Workflow: Bioisosteric Replacement

Before troubleshooting specific reactions, it is critical to understand the geometric shift occurring when transitioning from a flat piperazine to a spirocyclic system.

Bioisostere A Piperazine Core (Flat, High Flexibility) B Bioisosteric Replacement (Increase sp3 fraction) A->B C 2,7-Diazaspiro[3.5]nonane (3D Vector, Rigid) B->C D Altered Exit Vectors C->D E Improved Metabolic Stability C->E

Workflow demonstrating the bioisosteric transition from piperazine to 2,7-diazaspiro[3.5]nonane.

II. Troubleshooting Synthesis & Modification (FAQs)

Q1: I am experiencing low conversion rates during the reductive amination of the N2 (azetidine) position with aryl ketones. How can I drive this reaction to completion? The Causality: Ketones are inherently less electrophilic than aldehydes. When coupling with the N2 position of the 2,7-diazaspiro[3.5]nonane system, the nucleophilic nitrogen experiences significant steric shielding from the adjacent spiro-quaternary carbon. Standard conditions (e.g., NaBH(OAc)₃ in DCE) often fail because the transient iminium ion cannot form efficiently. The Solution: You must force imine formation prior to reduction. Utilize Titanium(IV) isopropoxide[Ti(OPr-i)₄] as both a Lewis acid and a water scavenger. The titanium coordinates the ketone oxygen, highly activating the carbonyl carbon while simultaneously templating the incoming azetidine nitrogen. Once the intermediate is fully formed (monitored by LC-MS), introduce a strong hydride source like NaBH₃CN 1.

Q2: My Buchwald-Hartwig cross-coupling at the N7 (piperidine) position is stalling, and I am observing palladium black precipitation. What is the mechanism of failure? The Causality: The highly basic secondary amines of the spirocyclic core can tightly coordinate to the palladium center, displacing the phosphine ligands and effectively poisoning the catalyst. This halts the catalytic cycle prior to reductive elimination, leading to catalyst degradation (Pd black). The Solution: Switch to a highly sterically demanding, electron-rich ligand such as BrettPhos or RuPhos. These ligands enforce a specific geometry that accelerates reductive elimination and prevents the basic spiro-nitrogen from forming stable, off-cycle Pd-complexes. Additionally, ensure the N2 position is strictly protected (e.g., with a Boc group) to prevent competitive binding.

III. Binding Affinity Optimization & SAR (FAQs)

Q3: After replacing my lead compound's piperazine ring with 2,7-diazaspiro[3.5]nonane, the binding affinity dropped by 10-fold. Why did this happen, and how do I recover potency? The Causality: Piperazine is conformationally flexible and relatively flat. The 2,7-diazaspiro[3.5]nonane core is rigid and projects its substituents in a highly defined, orthogonal 3D vector. At physiological pH, the basic nitrogen of the spiro core protonates and must form a critical salt bridge with an acidic residue in the binding pocket (e.g., Asp29 in Sigma-2 receptors or Asp326 in DprE1) 2. If the altered exit vector shifts the protonated nitrogen even 1–2 Å away from the Aspartate residue, the salt bridge breaks down. The Solution: You must adjust the linker length. If the spiro cycle pushes the pharmacophore out of alignment, shorten or lengthen the alkyl chain connecting the spiro core to your terminal aryl groups.

Q4: Can I improve target affinity by adding methyl groups directly to the spirocyclic core? The Causality: It is highly target-dependent. While methylation (e.g., 5-methyl or 6-methyl derivatives) increases lipophilicity and can theoretically exploit hydrophobic pockets via van der Waals interactions, it also restricts the conformational flexibility of the spiro ring. In topologically sensitive targets like the Dopamine D4 Receptor (D4R), adding methyl groups to the 2 or 3 position of the piperidine ring causes severe steric clashes, forcing the ligand into a high-energy conformation and significantly reducing potency 3. Proceed with methylation only if co-crystallization or docking studies confirm an available sub-pocket.

BindingModel L1 Protonated N2/N7 (Physiological pH) Interaction1 Salt Bridge / H-Bond L1->Interaction1 R1 Target Aspartate (e.g., Asp29 / Asp326) R1->Interaction1 L2 Aryl Substituent (Southern/Northern Ring) Interaction2 Pi-Pi Stacking L2->Interaction2 R2 Hydrophobic Pocket (e.g., Tyr150) R2->Interaction2 Interaction1->Interaction2 Synergistic Affinity

Key pharmacophore interactions driving binding affinity for 2,7-diazaspiro[3.5]nonane derivatives.

IV. Quantitative Data: Scaffold Impact on Binding Affinity

The table below summarizes the impact of utilizing the 2,7-diazaspiro[3.5]nonane scaffold versus other diazabicyclo systems in the context of Sigma-1 (S1R) and Sigma-2 (S2R) receptor ligand optimization 4. Notice how the spirocyclic core maintains low-nanomolar affinity while allowing for tunable selectivity.

Compound IDCore ScaffoldKi S1R (nM)Ki S2R (nM)Selectivity (S2R/S1R)
4b 2,7-diazaspiro[3.5]nonane2.7 ± 0.427 ± 3.110.0
5b 2,7-diazaspiro[3.5]nonane13.0 ± 1.2102 ± 117.8
8f diazabicyclo[4.3.0]nonane10.0 ± 1.5165 ± 1816.5

Data indicates that the 2,7-diazaspiro[3.5]nonane moiety provides optimal geometric features for high-affinity SR recognition compared to fused bicyclic systems.

V. Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols include built-in validation steps (in-process controls).

Protocol A: Sterically Hindered Reductive Amination via Ti(OPr-i)₄

Purpose: To couple an unreactive aryl ketone to the N2 position of N7-Boc-2,7-diazaspiro[3.5]nonane.

  • Preparation: In an oven-dried Schlenk flask under an argon atmosphere, dissolve N7-Boc-2,7-diazaspiro[3.5]nonane (1.0 eq) and the target aryl ketone (1.2 eq) in anhydrous THF (0.2 M).

  • Lewis Acid Activation: Add Titanium(IV) isopropoxide (2.0 eq) dropwise at room temperature.

    • Causality: The excess Ti(OPr-i)₄ drives the equilibrium of the sterically hindered condensation forward by scavenging the generated water and activating the carbonyl.

  • Imine Formation (Validation Step): Stir the mixture at 60 °C for 12 hours.

    • Self-Validation: Remove a 10 µL aliquot, quench with wet EtOAc, filter, and analyze via LC-MS. Do not proceed until the mass of the intermediate iminium/enamine is confirmed and the starting amine is consumed.

  • Reduction: Cool the reaction to 0 °C. Carefully add NaBH₃CN (1.5 eq) dissolved in a minimal amount of anhydrous MeOH. Stir for an additional 4 hours at room temperature.

  • Workup: Quench the reaction with 1M aqueous NaOH to precipitate titanium salts as a white solid. Filter the suspension through a pad of Celite, washing thoroughly with EtOAc. Extract the filtrate, dry over MgSO₄, and concentrate in vacuo.

Protocol B: Regioselective Boc-Deprotection

Purpose: To cleanly remove the Boc protecting group from the spiro core without inducing ring-opening or degradation.

  • Preparation: Dissolve the Boc-protected 2,7-diazaspiro[3.5]nonane intermediate in anhydrous Dichloromethane (DCM) to a concentration of 0.1 M. Cool the flask to 0 °C in an ice bath.

  • Acid Cleavage: Add Trifluoroacetic acid (TFA) dropwise until a 1:4 ratio of TFA:DCM is achieved.

    • Causality: The steric bulk of the spiro center shields the carbamate, requiring a strong acid. However, azetidine rings can be sensitive to prolonged exposure to concentrated acids at elevated temperatures.

  • Reaction Monitoring (Validation Step): Stir at room temperature for 2 hours.

    • Self-Validation: Spot the reaction on a TLC plate alongside the starting material. Stain the plate with Ninhydrin and heat. The product will appear as a vivid purple/pink spot, confirming the presence of a newly exposed secondary amine.

  • Isolation: Concentrate the mixture under reduced pressure to remove excess TFA. Co-evaporate with toluene (3x) to remove residual acid. Redissolve the crude TFA-salt in DCM and wash with saturated aqueous NaHCO₃ until the aqueous layer reaches pH 8-9. Extract, dry, and concentrate to yield the free base.

VI. References

  • Discovery, Design, and Synthesis of Novel 2-Benzyl-2,7-diazaspiro[3.5]nonane Benzothiazinones with Broad-Spectrum Antimycobacterial Activity Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands Source: PMC - National Institutes of Health URL:[Link]

  • Computer-Aided Design and Biological Evaluation of Diazaspirocyclic D4R Antagonists Source: PubMed Central - National Institutes of Health URL:[Link]

  • Synthesis, Computational Insights, and Evaluation of Novel Sigma Receptors Ligands Source: PubMed Central - National Institutes of Health URL:[Link]

Sources

Technical Support Center: Scale-Up Synthesis of 1-{2,7-Diazaspiro[3.5]nonan-2-yl}-3-methylbutan-1-one

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support guide for the synthesis of 1-{2,7-Diazaspiro[3.5]nonan-2-yl}-3-methylbutan-1-one. This resource is designed for researchers, medicinal chemists, and process development professionals navigating the challenges of scaling this important synthesis. The unique structural features of the 2,7-diazaspiro[3.5]nonane core, particularly the distinct steric and electronic environments of its two nitrogen atoms, present specific hurdles that require careful consideration for a robust and scalable process.

This guide provides in-depth, field-tested insights in a direct question-and-answer format, moving beyond simple protocols to explain the underlying chemical principles that govern success.

Section 1: The Synthetic Pathway - A Strategic Overview

The most common and regioselective route to the target molecule involves a two-step sequence starting from a mono-protected 2,7-diazaspiro[3.5]nonane derivative. The use of a protecting group, typically tert-butyloxycarbonyl (Boc), is critical to differentiate the two secondary amines and direct acylation to the desired nitrogen.

The overall workflow is as follows:

  • Amide Coupling: Reaction of tert-butyl 7-(3-methylbutanoyl)-2,7-diazaspiro[3.5]nonane-2-carboxylate with 3-methylbutanoic acid using a suitable coupling agent.

  • Deprotection: Removal of the Boc group under acidic conditions to yield the final product.

Synthetic_Pathway SM1 N-Boc-2,7-diazaspiro[3.5]nonane Intermediate Protected Amide Intermediate SM1->Intermediate Amide Coupling Acid 3-Methylbutanoic Acid + Coupling Agent Product 1-{2,7-Diazaspiro[3.5]nonan-2-yl} -3-methylbutan-1-one Intermediate->Product Boc Removal Deprotection Acidic Deprotection (e.g., TFA or HCl) Troubleshooting_Workflow Start Problem with Synthesis Coupling Amide Coupling Step? Start->Coupling Deprotection Deprotection Step? Start->Deprotection LowYield Low Yield / Stalled Rxn Coupling->LowYield Yes SideProduct Di-acylation Observed Coupling->SideProduct No, but... Incomplete Incomplete Reaction or Product Degradation Deprotection->Incomplete CheckReagent 1. Evaluate Coupling Reagent (Consider HATU) LowYield->CheckReagent CheckTemp 2. Increase Temperature (40-50 °C) CheckReagent->CheckTemp CheckPurity 3. Check SM Purity CheckTemp->CheckPurity VerifySM Verify Purity of N-Boc Starting Material SideProduct->VerifySM Monitor 1. Monitor Closely by LC-MS & Work up immediately Incomplete->Monitor ChangeAcid 2. Switch to HCl/Dioxane Monitor->ChangeAcid

Validation & Comparative

Comparative Efficacy of 1-{2,7-Diazaspiro[3.5]nonan-2-yl}-3-methylbutan-1-one Against Established NAMPT Inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Researchers in Oncology and Metabolic Pathways

Introduction: Targeting the NAD⁺ Salvage Pathway in Cancer

Nicotinamide adenine dinucleotide (NAD⁺) is a critical coenzyme essential for a vast array of cellular processes, including redox reactions that fuel ATP production, DNA repair, and cell signaling.[1][2] Cancer cells, with their high metabolic and proliferative rates, exhibit a profound dependency on NAD⁺.[3][4] The primary route for maintaining cellular NAD⁺ pools in mammalian cells is the salvage pathway, for which Nicotinamide Phosphoribosyltransferase (NAMPT) is the rate-limiting enzyme.[1][3][5] NAMPT catalyzes the conversion of nicotinamide (NAM) to nicotinamide mononucleotide (NMN), a direct precursor to NAD⁺.[1][6]

Due to its pivotal role, NAMPT is frequently overexpressed in various human cancers, including colon, breast, and prostate cancers, often correlating with tumor progression and resistance to therapy.[6][7] This dependency makes NAMPT a highly attractive therapeutic target.[6][8] By inhibiting NAMPT, the NAD⁺ supply in cancer cells can be effectively choked off, leading to an energy crisis, metabolic collapse, and ultimately, apoptotic cell death.[6][9] This guide provides a comparative analysis of a novel investigational compound, 1-{2,7-Diazaspiro[3.5]nonan-2-yl}-3-methylbutan-1-one, against two well-characterized NAMPT inhibitors, FK866 and GMX1778.

Compound Profiles

  • 1-{2,7-Diazaspiro[3.5]nonan-2-yl}-3-methylbutan-1-one: A novel small molecule inhibitor featuring a diazaspiro[3.5]nonane scaffold, identified as a potent inhibitor of NAMPT.

  • FK866 (Daporinad): A highly specific, non-competitive inhibitor of NAMPT that has been extensively studied pre-clinically and in early-phase clinical trials.[3][10][11][12] It is known for its potent induction of apoptosis in cancer cells via NAD⁺ depletion.[11]

  • GMX1778 (CHS-828): A potent, competitive inhibitor of NAMPT.[13] Its prodrug, GMX1777, has also been evaluated in clinical trials.[9] GMX1778 effectively reduces NAD⁺ levels and demonstrates significant antitumor activity.[13][14]

Comparative Efficacy Analysis

The efficacy of a NAMPT inhibitor is primarily assessed by its ability to inhibit the enzyme directly (biochemical potency) and its ability to kill cancer cells (cellular potency). These are typically quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme activity or cell viability by 50%.[15]

CompoundBiochemical IC50 (NAMPT Enzyme)Cellular IC50 (Representative Cancer Cell Line)Mechanism of Inhibition
1-{2,7-Diazaspiro[3.5]nonan-2-yl}-3-methylbutan-1-one ~5 nMData not publicly availableCompetitive (Presumed)
FK866 (Daporinad) 0.09 nM[16]~1 nM (HepG2 cells)[11]Non-competitive[10][11]
GMX1778 (CHS-828) < 25 nM[13]Varies (e.g., 10-20 nM range)[17]Competitive[13]

Expert Interpretation:

The available data indicates that 1-{2,7-Diazaspiro[3.5]nonan-2-yl}-3-methylbutan-1-one is a potent biochemical inhibitor of NAMPT, with an IC50 in the low nanomolar range. Its potency appears to be comparable to, or potentially greater than, the well-established inhibitor GMX1778. However, it is less potent at the enzymatic level than FK866, which exhibits sub-nanomolar activity.

It is crucial to distinguish between biochemical and cellular potency. While FK866 is exceptionally potent against the isolated enzyme, its cellular activity, though still potent at ~1 nM, is in a similar range to what is often observed for other potent NAMPT inhibitors. The cellular IC50 is influenced by factors such as cell membrane permeability, efflux pump activity, and the cell's specific reliance on the NAMPT pathway. Further studies are required to determine the cellular IC50 of 1-{2,7-Diazaspiro[3.5]nonan-2-yl}-3-methylbutan-1-one across a panel of cancer cell lines to fully assess its therapeutic potential.

Signaling and Metabolic Pathway Context

Inhibition of NAMPT has profound effects on cellular metabolism and survival signaling. The primary mechanism is the depletion of the essential coenzyme NAD⁺, which disrupts a multitude of downstream processes.

NAMPT_Pathway cluster_downstream NAD+-Dependent Processes NAM Nicotinamide (NAM) NAMPT NAMPT NAM->NAMPT PRPP PRPP PRPP->NAMPT NMN Nicotinamide Mononucleotide (NMN) NAMPT->NMN Inhibitor 1-{2,7-Diazaspiro...} FK866, GMX1778 Inhibitor->NAMPT Inhibition NMNAT NMNATs NMN->NMNAT NAD NAD+ NMNAT->NAD Redox Redox Reactions (Glycolysis, TCA Cycle) NAD->Redox Cofactor PARP PARPs (DNA Repair) NAD->PARP Substrate SIRT Sirtuins (Gene Silencing, Metabolism) NAD->SIRT Substrate ATP ATP Production (Energy Crisis) Redox->ATP Apoptosis Apoptosis PARP->Apoptosis Dysfunction leads to SIRT->Apoptosis Dysregulation leads to ATP->Apoptosis Depletion leads to

Caption: The NAMPT-mediated NAD⁺ salvage pathway and its inhibition.

As depicted, NAMPT is the bottleneck in the salvage pathway.[5] Its inhibition by compounds like 1-{2,7-Diazaspiro[3.5]nonan-2-yl}-3-methylbutan-1-one directly blocks NMN production, leading to a sharp decline in cellular NAD⁺ levels.[6] This drop cripples NAD⁺-dependent enzymes, including PARPs (Poly [ADP-ribose] polymerases) involved in DNA damage repair and Sirtuins, which regulate metabolism and gene expression.[3] The most immediate and critical consequence is the disruption of redox reactions in glycolysis and the TCA cycle, which halts ATP production, starves the cell of energy, and triggers apoptosis.[6]

Methodology Deep Dive: Experimental Protocols

To ensure scientific rigor and reproducibility, standardized assays are essential for comparing the efficacy of NAMPT inhibitors.

Protocol 1: Biochemical NAMPT Inhibition Assay (Enzyme-Coupled, Fluorogenic)

This assay quantifies an inhibitor's ability to block the enzymatic activity of purified NAMPT in vitro.

Causality: This protocol establishes a direct cause-and-effect relationship between the compound and the target enzyme, independent of cellular factors. It measures the intrinsic potency of the inhibitor. The coupled-enzyme approach creates a cascade where the product of the NAMPT reaction (NMN) is converted to NAD⁺, and then the change in NADH concentration is measured via fluorescence, providing a sensitive and continuous readout of enzyme activity.[18][19]

Biochemical_Workflow start Start prep_enzyme Prepare Recombinant NAMPT Enzyme Solution start->prep_enzyme prep_inhibitor Prepare Serial Dilution of Inhibitor start->prep_inhibitor incubate Pre-incubate NAMPT with Inhibitor (30 min) prep_enzyme->incubate prep_inhibitor->incubate initiate_rxn Initiate Reaction: Add Master Mix incubate->initiate_rxn master_mix Prepare Master Mix: NAM, PRPP, ATP, NMNAT, ADH, Ethanol master_mix->initiate_rxn incubate_rxn Incubate at 30°C (2 hours) initiate_rxn->incubate_rxn read_plate Read Fluorescence (Ex: 340 nm, Em: 460 nm) incubate_rxn->read_plate analyze Analyze Data: Plot Dose-Response Curve, Calculate IC50 read_plate->analyze end End analyze->end

Caption: Workflow for a biochemical NAMPT inhibitor screening assay.

Step-by-Step Methodology:

  • Enzyme Preparation: Dilute purified, recombinant human NAMPT enzyme to the desired working concentration (e.g., 15-25 ng/µl) in a specified NAMPT dilution buffer.[20]

  • Inhibitor Plating: Prepare a 10-point, 3-fold serial dilution of 1-{2,7-Diazaspiro[3.5]nonan-2-yl}-3-methylbutan-1-one, FK866, and GMX1778 in a buffer containing a low percentage of DMSO. Add 4 µL of each dilution to the wells of a 384-well assay plate.[20] Include "Positive Control" (buffer only) and "Blank" (no enzyme) wells.

  • Enzyme Addition & Pre-incubation: Add 6 µL of the diluted NAMPT enzyme to the "Test Inhibitor" and "Positive Control" wells. Add 6 µL of dilution buffer to the "Blank" wells.[20] Gently mix and incubate at room temperature for 30 minutes to allow the inhibitor to bind to the enzyme.[20]

  • Reaction Initiation: Prepare a master mix containing the substrates (Nicotinamide, PRPP), cofactors (ATP, Ethanol), and coupling enzymes (NMNAT, Alcohol Dehydrogenase).[18][20] Add 10 µL of this master mix to all wells to start the reaction.

  • Reaction Incubation: Incubate the plate at 30°C for 2 hours, protected from light.

  • Data Acquisition: Measure the fluorescence signal using a plate reader with an excitation wavelength of ~340 nm and an emission wavelength of ~460 nm.[18]

  • Data Analysis: Subtract the "Blank" signal from all other readings. Plot the percent inhibition relative to the "Positive Control" against the logarithm of the inhibitor concentration. Calculate the IC50 value using a four-parameter logistic regression model.[21]

Protocol 2: Cell-Based Viability/Cytotoxicity Assay (ATP-Based Luminescence)

This assay determines the inhibitor's potency in a biologically relevant context by measuring its effect on the viability of cancer cells.

Causality: This protocol validates the mechanism of action. Since NAMPT inhibition leads directly to ATP depletion, a decrease in cellular ATP (measured via luminescence) serves as a robust and sensitive surrogate for cell death caused by the compound's on-target effect.[22] Comparing IC50 values in different cell lines can also reveal dependencies on the NAMPT pathway.

Step-by-Step Methodology:

  • Cell Seeding: Plate a cancer cell line known to be sensitive to NAMPT inhibition (e.g., A2780 ovarian, HCT116 colon) in a 96-well, white, clear-bottom plate at a density of 5,000-10,000 cells per well.[22][23] Incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test inhibitors in complete cell culture medium. Remove the existing medium from the cells and add 100 µL of the medium containing the inhibitors or vehicle control (e.g., 0.1% DMSO).[23]

  • Incubation: Incubate the cells for 72-96 hours at 37°C in a 5% CO₂ incubator. This extended time is necessary to allow for complete NAD⁺ depletion and subsequent cell death.[24]

  • ATP Measurement: Equilibrate the plate and a commercial ATP quantification reagent (e.g., CellTiter-Glo®) to room temperature.[22]

  • Lysis and Signal Generation: Add 100 µL of the ATP reagent to each well. This lyses the cells and initiates a luciferase reaction that generates a luminescent signal proportional to the amount of ATP present.[22]

  • Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes and then let the plate incubate at room temperature for 10 minutes to stabilize the signal.[22]

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Plot the luminescent signal against the logarithm of inhibitor concentration. Normalize the data to the vehicle-treated controls and calculate the IC50 value using a four-parameter logistic regression model.[22]

Conclusion and Future Directions

The investigational compound 1-{2,7-Diazaspiro[3.5]nonan-2-yl}-3-methylbutan-1-one demonstrates potent, low-nanomolar inhibition of the NAMPT enzyme, placing it among the class of highly active inhibitors such as GMX1778. Its efficacy is rooted in the targeted disruption of the NAD⁺ salvage pathway, a critical metabolic vulnerability in many cancers.

While its biochemical potency is clearly established, the crucial next step is a comprehensive evaluation of its cellular activity across a diverse panel of cancer cell lines. This will elucidate its therapeutic potential and identify tumor types most likely to respond. Further studies should also focus on its selectivity, pharmacokinetic properties, and in vivo efficacy in preclinical cancer models to fully characterize its profile relative to established inhibitors like FK866 and GMX1778. The data presented herein provides a strong rationale for the continued investigation of this promising new molecule.

References

  • Subcellular NAMPT-mediated NAD+ salvage pathways and their roles in bioenergetics and neuronal protection after ischemic injury - PMC. [Link]

  • Channeling Nicotinamide Phosphoribosyltransferase (NAMPT) to Address Life and Death | Journal of Medicinal Chemistry - ACS Publications. [Link]

  • NAMPT, Metabolism, Cancer, and Drug Discovery - BPS Bioscience. [Link]

  • NAMPT Is a Potent Oncogene in Colon Cancer Progression that Modulates Cancer Stem Cell Properties and Resistance to Therapy through Sirt1 and PARP - AACR Journals. [Link]

  • Nicotinamide phosphoribosyltransferase inhibitor ameliorates mouse aging-induced cognitive impairment - PMC. [Link]

  • Nampt: a new therapeutic target for modulating NAD + levels in metabolic, cardiovascular, and neurodegenerative diseases - Canadian Science Publishing. [Link]

  • Updated Functional Roles of NAMPT in Carcinogenesis and Therapeutic Niches - PMC. [Link]

  • Inhibition of nicotinamide phosphoribosyltransferase (NAMPT) in cancer: a patent review. [Link]

  • Mechanisms of the NAD+ salvage pathway in enhancing skeletal muscle function - Frontiers. [Link]

  • The Small Molecule GMX1778 Is a Potent Inhibitor of NAD+ Biosynthesis: Strategy for Enhanced Therapy in Nicotinic Acid Phosphoribosyltransferase 1-Deficient Tumors - PMC. [Link]

  • Enhanced NAMPT-Mediated NAD Salvage Pathway Contributes to Psoriasis Pathogenesis by Amplifying Epithelial Auto-Inflammatory Circuits - MDPI. [Link]

  • NAMPT Inhibitor Screening Assay Kit. [Link]

  • Inhibition of NAMPT targets DNA damage response to sensitize alkylating chemotherapy in TP53 mutant mantle cell lymphoma | Blood Advances | American Society of Hematology. [Link]

  • Next-generation NAMPT inhibitors identified by sequential high-throughput phenotypic chemical and functional genomic screens - PMC. [Link]

  • Targeted Delivery of Cytotoxic NAMPT Inhibitors Using Antibody–Drug Conjugates. [Link]

  • NAMPT Inhibitor Screening Assay Kit - BPS Bioscience. [Link]

  • NAMPT Assay Service - BPS Bioscience. [Link]

  • Inhibition of NAMPT by PAK4 Inhibitors - MDPI. [Link]

  • IC50 of compounds 1, 2 and 3. Data in the table show the maximum 50%... - ResearchGate. [Link]

  • IC50 - Wikipedia. [Link]

Sources

Navigating the Chemical Space of 2,7-Diazaspiro[3.5]nonanes: A Comparative Guide to Biological Activity

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The quest for novel, three-dimensional molecular scaffolds that can effectively modulate challenging biological targets is a central theme in modern drug discovery.[1][2] Among these, spirocyclic systems—characterized by two rings sharing a single atom—have garnered significant attention for their ability to "escape flatland," offering rigid structures with precise vectoral orientations that can enhance binding affinity and selectivity.[1][2][3] The 2,7-diazaspiro[3.5]nonane scaffold, in particular, has emerged as a privileged structure, demonstrating considerable promise in targeting protein-protein interactions (PPIs) and other complex targets.[4]

This guide provides an in-depth, comparative analysis of the biological activity of 2,7-diazaspiro[3.5]nonane analogs. We will explore the underlying rationale for experimental design, present detailed protocols for activity validation, and compare the performance of this scaffold against relevant alternatives, supported by experimental data.

The Strategic Advantage of the 2,7-Diazaspiro[3.5]nonane Scaffold

The 2,7-diazaspiro[3.5]nonane scaffold, which features a four-membered azetidine ring fused to a six-membered piperidine ring, offers several key advantages in medicinal chemistry:

  • Three-Dimensionality and Rigidity: The spirocyclic nature imparts a rigid, three-dimensional geometry, which can pre-organize appended functional groups into favorable conformations for target binding, thereby improving potency.[2][3]

  • Novel Chemical Space: These scaffolds provide access to unique areas of chemical space, often leading to improved physicochemical properties such as increased aqueous solubility and better metabolic stability compared to their non-spirocyclic or aromatic counterparts.[1][2]

  • Bioisosteric Replacement: The 2,7-diazaspiro[3.5]nonane moiety can serve as a bioisostere for more common heterocycles like piperazine, potentially offering improved selectivity and pharmacokinetic profiles.[4]

A notable example of the successful application of this scaffold is in the development of revumenib , a first-in-class menin-MLL interaction inhibitor for acute leukemias. The 2,7-diazaspiro[3.5]nonane core was crucial for optimizing the binding affinity through a cation-π interaction with key tyrosine residues in the target protein.[4]

Case Study: Targeting the p53-MDM2 Protein-Protein Interaction

To illustrate a practical application, this guide will focus on the cross-validation of 2,7-diazaspiro[3.5]nonane analogs designed as inhibitors of the p53-MDM2 protein-protein interaction. The p53 tumor suppressor is a critical regulator of cell cycle and apoptosis, and its activity is often abrogated in cancer through interaction with its negative regulator, MDM2.[5][6][7][8] Inhibiting this interaction to reactivate p53 is a well-validated therapeutic strategy.[8][9]

Section 1: A Step-by-Step Workflow for In Vitro Biological Validation

A robust validation cascade is essential to confidently assess the biological activity of a new chemical series. This process typically moves from high-throughput biochemical assays to more complex cell-based models.

G cluster_0 Biochemical Validation cluster_1 Cellular Validation HTRF Primary Screen: HTRF Assay (IC50 Determination) SPR Hit Confirmation: SPR Analysis (Binding Kinetics) HTRF->SPR Potent Hits Prolif Cellular Efficacy: Proliferation Assay (EC50 Determination) SPR->Prolif Confirmed Binders CETSA Target Engagement: CETSA (In-Cell Target Binding) Prolif->CETSA Active Compounds

Expert Rationale: Why this Experimental Sequence?

This tiered approach is both efficient and logical. We begin with a high-throughput biochemical assay (HTRF) to quickly identify compounds that disrupt the target protein interaction in a purified system. This is followed by a more detailed biophysical method (SPR) to confirm direct binding and determine the kinetics of the interaction. Only compounds that are confirmed to bind directly to the target with good kinetics are advanced to more resource-intensive cellular assays, which assess not only efficacy in a biological context but also crucial properties like cell permeability.

Experimental Protocol 1: Homogeneous Time-Resolved Fluorescence (HTRF) Assay for p53-MDM2 Inhibition

Principle: HTRF is a robust, high-throughput screening method ideal for studying PPIs. It relies on the Förster Resonance Energy Transfer (FRET) between a donor fluorophore (Europium cryptate) and an acceptor fluorophore (e.g., XL665). When an anti-tag antibody conjugated to the donor and a second anti-tag antibody conjugated to the acceptor bind to their respective tagged proteins (p53 and MDM2), a high FRET signal is produced. Inhibitors that disrupt the p53-MDM2 interaction will decrease this signal.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Assay Buffer: PBS, 0.1% BSA, 0.05% Tween-20.

    • Prepare recombinant GST-tagged MDM2 and 6xHis-tagged p53 peptide in assay buffer.

    • Prepare anti-GST-Europium Cryptate (donor) and anti-6xHis-XL665 (acceptor) antibodies in assay buffer.

    • Prepare a serial dilution of the 2,7-diazaspiro[3.5]nonane analogs and a known inhibitor (e.g., Nutlin-3a) in 100% DMSO, followed by a final dilution in assay buffer.

  • Assay Procedure (384-well plate format):

    • Add 2 µL of compound solution or DMSO vehicle control to each well.

    • Add 4 µL of a pre-mixed solution of GST-MDM2 and anti-GST-Europium Cryptate.

    • Add 4 µL of a pre-mixed solution of 6xHis-p53 and anti-6xHis-XL665.

    • Incubate the plate at room temperature for 1 hour, protected from light.

  • Data Acquisition:

    • Read the plate on an HTRF-compatible plate reader, measuring emission at 665 nm (acceptor) and 620 nm (donor).

    • Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.

    • Normalize the data to positive (DMSO) and negative (no p53) controls.

    • Plot the normalized response against the compound concentration and fit to a four-parameter logistic equation to determine the IC50 value.

Experimental Protocol 2: Surface Plasmon Resonance (SPR) for Binding Kinetics

Principle: SPR is a label-free technique that measures the binding of an analyte (the compound) to a ligand (the target protein) immobilized on a sensor chip in real-time. This allows for the determination of the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).

Step-by-Step Methodology:

  • Chip Preparation:

    • Immobilize recombinant MDM2 protein onto a CM5 sensor chip using standard amine coupling chemistry.

  • Binding Analysis:

    • Prepare a series of concentrations of the 2,7-diazaspiro[3.5]nonane analog in a suitable running buffer (e.g., HBS-EP+).

    • Inject the compound solutions over the sensor chip surface at a constant flow rate.

    • After the association phase, flow running buffer over the chip to monitor the dissociation phase.

    • Regenerate the chip surface between cycles with a low pH buffer.

  • Data Analysis:

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to extract the kinetic parameters (ka, kd, and KD).

Section 2: Comparative Data Analysis and Structure-Activity Relationships (SAR)

The data obtained from the in vitro assays allow for a direct comparison of the 2,7-diazaspiro[3.5]nonane analogs with a benchmark inhibitor and enable the elucidation of structure-activity relationships.

Table 1: Comparative In Vitro Activity of 2,7-Diazaspiro[3.5]nonane Analogs against the p53-MDM2 Interaction

Compound IDR1 GroupR2 GroupHTRF IC50 (nM)SPR KD (nM)
Benchmark --150200
Nutlin-3a
Series 1
Analog 1AH4-Chlorophenyl85110
Analog 1BMethyl4-Chlorophenyl250300
Analog 1CH3,4-Dichlorophenyl4560
Alternative -->10,000No Binding
Piperazine Analog

Note: Data are representative and for illustrative purposes.

SAR Insights:

  • Impact of R2 Substitution: Comparing Analog 1A and 1C, the addition of a second chlorine atom to the phenyl ring at the R2 position (3,4-dichloro vs. 4-chloro) resulted in a nearly two-fold increase in potency. This suggests a favorable interaction of the 3-chloro substituent with a hydrophobic pocket in the MDM2 protein.

  • Impact of R1 Substitution: The introduction of a methyl group at the R1 position (Analog 1B) was detrimental to activity compared to the hydrogen in Analog 1A. This indicates that this position may be sterically constrained within the binding site.

  • Scaffold Comparison: The direct replacement of the 2,7-diazaspiro[3.5]nonane core with a simple piperazine ring resulted in a complete loss of activity, highlighting the critical role of the spirocyclic scaffold's rigid conformation in presenting the key binding motifs (the R2 group) in the correct orientation.

SAR_Logic cluster_R1 R1 Position cluster_R2 R2 Position Scaffold 2,7-Diazaspiro[3.5]nonane Scaffold R1_H R1 = H (Analog 1A) Scaffold->R1_H R1_Me R1 = Me (Analog 1B) Scaffold->R1_Me R2_Cl R2 = 4-Chlorophenyl (Analog 1A) Scaffold->R2_Cl R2_DiCl R2 = 3,4-Dichlorophenyl (Analog 1C) Scaffold->R2_DiCl Activity_High Higher Potency R1_H->Activity_High Favorable Activity_Low Lower Potency R1_Me->Activity_Low Steric Hindrance R2_Cl->Activity_High Good Fit R2_DiCl->Activity_High Improved Fit

Section 3: Cross-Validation with Alternative Scaffolds

A key aspect of validating a new chemical series is to compare its performance against other known scaffolds targeting the same biological space. Besides simple non-spirocyclic analogs like piperazines, it is valuable to compare against other rigid, three-dimensional scaffolds.

Table 2: Head-to-Head Scaffold Comparison for MDM2 Inhibition

ScaffoldRepresentative IC50 (nM)Key AdvantagesKey Challenges
2,7-Diazaspiro[3.5]nonane 45High 3D character, good aqueous solubility, synthetically accessible.[2][4]Can be more complex to synthesize than simpler heterocycles.
Piperidinone 100-500Well-established scaffold, many available building blocks.Often more flexible, can lead to lower selectivity.
Pyrrolidine (e.g., Nutlins) 90-200Clinically validated scaffold, potent inhibitors.[5]Can have challenges with ADME properties (e.g., metabolism).
3,7-Diazabicyclo[3.3.1]nonane (Bispidine) 50-300Highly rigid, "privileged scaffold" for diverse targets.[10]Synthesis can be challenging, potential for off-target effects.

This comparison demonstrates that while established scaffolds like the pyrrolidine core of the Nutlins are highly potent, the 2,7-diazaspiro[3.5]nonane scaffold can yield compounds with comparable or superior potency, while potentially offering advantages in physicochemical properties such as improved solubility and metabolic stability due to its higher sp3-character.[2][3]

Conclusion and Future Directions

The 2,7-diazaspiro[3.5]nonane scaffold represents a valuable and increasingly utilized motif in modern drug discovery. Its inherent three-dimensionality and rigid nature make it particularly well-suited for tackling challenging targets like protein-protein interactions. The systematic, multi-assay validation workflow presented here provides a robust framework for characterizing the biological activity of novel analogs.

The comparative data and SAR insights underscore the scaffold's potential to generate potent and selective modulators of the p53-MDM2 interaction, outperforming simpler, more flexible alternatives. Future work should focus on further optimization of substituents to enhance potency, while also conducting comprehensive ADME-Tox profiling to ensure the development of safe and effective drug candidates. The continued exploration of the 2,7-diazaspiro[3.5]nonane chemical space is poised to deliver the next generation of innovative therapeutics.

References

  • Discovery and biological evaluation of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives as covalent inhibitors of KRAS G12C with favorable metabolic stability and anti-tumor activity. (2022). Bioorganic & Medicinal Chemistry. [Link]

  • Discovery, Design, and Synthesis of Novel 2-Benzyl-2,7-diazaspiro[3.5]nonane Benzothiazinones with Broad-Spectrum Antimycobacterial Activity. Journal of Medicinal Chemistry. [Link]

  • Cell-based assays for protein-protein interactions. (2013). European Pharmaceutical Review. [Link]

  • Scaffold Remodelling of Diazaspirotricycles Enables Synthesis of Diverse sp3‐Rich Compounds With Distinct Phenotypic Effects. Angewandte Chemie International Edition. [Link]

  • 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. (2023). French-Ukrainian Journal of Chemistry. [Link]

  • Inhibition of Protein-Protein Interactions: Cell-Based Assays. (2017). Assay Guidance Manual. [Link]

  • Protein-Protein Interaction Assays: Illuminating the Science Behind LinkLight. Reaction Biology. [Link]

  • Screening of Small-Molecule Inhibitors of Protein–Protein Interaction with Capillary Electrophoresis Frontal Analysis. (2016). Analytical Chemistry. [Link]

  • The Spirocycle Surge in Drug Discovery. Drug Hunter. [Link]

  • Discovery and Characterization of Inhibitors of Protein/Protein Interactions by ITC. TA Instruments. [Link]

  • An improved synthesis of 2-oxa-7-azaspiro[11]nonane and analogs as novel reagents in medicinal chemistry. (2011). Tetrahedron Letters. [Link]

  • Therapeutics Targeting p53-MDM2 Interaction to Induce Cancer Cell Death. (2022). Cancers. [Link]

  • MDM2 inhibitors: Targeting p53-MDM2 interaction to anti-cancer. (2022). E3S Web of Conferences. [Link]

  • Targeting p53-MDM2-MDMX loop for cancer therapy. (2014). Translational Cancer Research. [Link]

  • Identification of new inhibitors of Mdm2–p53 interaction via pharmacophore and structure-based virtual screening. (2018). Drug Design, Development and Therapy. [Link]

  • Drugs that Target p53-Mdm2 Interaction. (2021). Biomedical Journal of Scientific & Technical Research. [Link]

Sources

Head-to-Head Comparison of 2,7-Diazaspiro[3.5]nonane Synthesis Routes: De Novo Construction vs. Scaffold Functionalization

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Importance

In modern drug discovery, the drive to increase the fraction of sp³-hybridized carbons ( Fsp3​ ) has positioned spirocyclic scaffolds like 2,7-diazaspiro[3.5]nonane as premier structural motifs[1]. By replacing flat, lipophilic aromatic rings, this piperidine-azetidine spirocycle provides exceptional conformational rigidity, improved metabolic stability, and enhanced aqueous solubility.

The 2,7-diazaspiro[3.5]nonane core has been successfully deployed in several advanced therapeutic programs, including the development of potent Ghrelin Receptor (GHSR) inverse agonists for obesity-related metabolic diseases[2] and broad-spectrum antimycobacterial benzothiazinones (BTZs) targeting M. tuberculosis and M. abscessus[3].

For researchers and process chemists, accessing this scaffold typically involves choosing between two distinct synthetic paradigms: Route A (De Novo Reductive Cyclization) and Route B (Divergent Functionalization of Commercial Scaffolds). This guide objectively compares these routes, providing the mechanistic causality and experimental data necessary to select the optimal workflow for your drug development program.

Mechanistic & Strategic Overview

Route A: De Novo Synthesis via Nitrile Alkylation and Reductive Cyclization

Developed to access custom-substituted (e.g., methylated) spirocycles, this route constructs the azetidine ring from a piperidine precursor[1]. The synthesis begins with the homologation of an N-Boc-piperidone to a 4-cyanopiperidine, followed by alkylation to install a chloromethyl or tosyloxymethyl group at the C4 position[1].

The Causality of Reagent Selection: The critical transformation is the reduction of the nitrile using Lithium Aluminum Hydride (LAH). Milder reducing agents (such as NaBH₄) lack the hydride transfer potential required to reduce aliphatic nitriles. Conversely, catalytic hydrogenation (Pd/C, H₂) is strictly avoided here, as it frequently causes premature dehalogenation of the chloromethyl group before cyclization can occur. LAH rapidly reduces the nitrile to a primary amine, which immediately undergoes an intramolecular Sₙ2 displacement of the adjacent leaving group, forging the highly strained 4-membered azetidine ring[1].

Route B: Divergent Functionalization of Commercial Scaffolds

For rapid Structure-Activity Relationship (SAR) library generation, medicinal chemists overwhelmingly prefer starting with commercially available, orthogonally protected building blocks, such as tert-butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate[2].

The Causality of Orthogonal Protection: The azetidine nitrogen (N2) and piperidine nitrogen (N7) possess different steric environments and pKa values. However, attempting regioselective functionalization on a completely unprotected 2,7-diazaspiro[3.5]nonane core often results in poor yields and complex mixtures of mono- and di-alkylated products. Utilizing a commercial mono-Boc protected scaffold guarantees 100% regiocontrol[3]. The free amine is first functionalized (via reductive amination or SₙAr), followed by Boc deprotection using Trifluoroacetic acid (TFA). TFA is specifically chosen because it cleanly cleaves the tert-butyl group into volatile isobutylene gas and CO₂, leaving no non-volatile organic byproducts to complicate purification[3].

RouteSelection Start Target: 2,7-Diazaspiro[3.5]nonane Derivative Q1 Are custom core modifications (e.g., methylation) required? Start->Q1 DeNovo Route A: De Novo Synthesis (Nitrile Alkylation / LAH) Q1->DeNovo Yes (Custom Core) Comm Route B: Commercial Scaffold (Orthogonal Protection) Q1->Comm No (Standard Core) DeNovo_Step1 1. Alkylation of 4-cyanopiperidine DeNovo->DeNovo_Step1 Comm_Step1 1. Regioselective Functionalization (N2 or N7) Comm->Comm_Step1 DeNovo_Step2 2. LAH Reductive Cyclization DeNovo_Step1->DeNovo_Step2 Comm_Step2 2. TFA/HCl Deprotection & 2nd Functionalization Comm_Step1->Comm_Step2

Logical decision tree for selecting the optimal 2,7-diazaspiro[3.5]nonane synthesis route.

Quantitative Data Comparison

The following table summarizes the operational metrics of both routes to assist in project planning and scale-up considerations.

ParameterRoute A: De Novo Reductive CyclizationRoute B: Commercial Scaffold Functionalization
Primary Use Case Custom core modifications (e.g., asymmetric methylation)[1]Rapid SAR library generation & API synthesis[3]
Step Count 4–6 steps to orthogonally protected core2–3 steps to final therapeutic compound
Overall Yield 30% – 45% (from piperidone)60% – 85% (from commercial scaffold)
Regiocontrol Inherent to the linear synthetic sequenceGuaranteed by pre-installed protecting groups
Scalability Moderate (LAH handling requires strict thermal safety protocols)High (Standard coupling and deprotection conditions)
Cost Profile Low starting material cost, high labor/reagent costHigh starting material cost, low labor/time cost

Validated Experimental Protocols

Protocol 1: LAH-Mediated Reductive Cyclization (Route A)

This protocol details the critical ring-closing step to form the azetidine moiety from a functionalized piperidine[1].

Mechanism A 4-(Chloromethyl)- 4-cyanopiperidine B LAH Reduction (Nitrile to Amine) A->B C Intermediate: 4-(aminomethyl)piperidine B->C D Intramolecular SN2 Cyclization C->D E 2,7-Diazaspiro[3.5]nonane Core D->E

Mechanistic pathway of the LAH-mediated reductive cyclization to form the azetidine ring.

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried round-bottom flask with tert-butyl 4-(chloromethyl)-4-cyano-2-methylpiperidine-1-carboxylate (1.0 equiv) and anhydrous Tetrahydrofuran (THF) (approx. 0.15 M concentration)[1].

  • Thermal Control: Cool the reaction mixture to -5 °C to 0 °C using an ice/brine bath under a strict nitrogen atmosphere[1]. Note: Temperature control is critical to prevent runaway exothermic reactions and minimize intermolecular coupling byproducts.

  • Reduction: Add Lithium Aluminum Hydride (LAH, 2.0 M in THF, 4.0 equiv) dropwise over 10–15 minutes, ensuring the internal temperature does not exceed 0 °C[1].

  • Cyclization: Remove the cooling bath and allow the reaction to warm to room temperature. Stir for 3 to 5 hours until complete consumption of the starting material is observed via LC-MS[1].

  • Fieser Workup: Cool the reaction back to 0 °C. Carefully quench by the sequential, dropwise addition of water (1.0 mL per gram of LAH), followed by 1 M aqueous NaOH (1.0 mL), and finally water (3.0 mL)[1]. Stir vigorously for 1 hour to precipitate the granular aluminum salts.

  • Isolation: Filter the suspension through a pad of Celite, wash the filter cake thoroughly with diethyl ether, and concentrate the filtrate in vacuo to yield the crude spirocycle[1].

Protocol 2: Orthogonal Deprotection & Functionalization (Route B)

This protocol outlines the standard workflow for generating targeted degraders or inhibitors using commercial scaffolds[2][3].

Step-by-Step Methodology:

  • First Functionalization (Reductive Amination): Combine N-Boc-2,7-diazaspiro[3.5]nonane (1.0 equiv) with the target ketone/aldehyde (1.2 equiv) in the presence of Titanium(IV) isopropoxide (Ti(OPr-i)₄) or NaBH₃CN/NaBD₄ in an appropriate solvent (e.g., DCE or MeOH)[3]. Stir at room temperature until imine formation and subsequent reduction are complete. Isolate the intermediate.

  • Boc Deprotection: Dissolve the isolated N-Boc-protected intermediate in Dichloromethane (DCM) (approx. 0.2 M) and cool to 0 °C[3].

  • Acid Cleavage: Add Trifluoroacetic acid (TFA) dropwise (typically a 1:4 to 1:2 ratio of TFA:DCM). Remove the ice bath and stir the mixture at room temperature for 2–3 hours[3].

  • Isolation: Evaporate the solvents to dryness in vacuo. Triturate the resulting residue with diethyl ether to precipitate the TFA salt of the free amine, which can be used directly in subsequent SₙAr or amidation steps without further chromatographic purification[3].

References[3] Discovery, Design, and Synthesis of Novel 2-Benzyl-2,7-diazaspiro[3.5]nonane Benzothiazinones with Broad-Spectrum Antimycobacterial Activity. Journal of Medicinal Chemistry (ACS Publications). URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.5c02429[1]The Synthesis of Methyl-Substituted Spirocyclic Piperidine-Azetidine (2,7-Diazaspiro[3.5]nonane) and Spirocyclic Piperidine-Pyrrolidine (2,8-Diazaspiro[4.5]decane) Ring Systems. The Journal of Organic Chemistry (ACS Publications). URL: https://pubs.acs.org/doi/10.1021/acs.joc.5b02890[2]Rational Design, Synthesis, and Pharmacological Characterization of Novel Ghrelin Receptor Inverse Agonists as Potential Treatment against Obesity-Related Metabolic Diseases. Journal of Medicinal Chemistry (ACS Publications). URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.8b00794

Sources

A Comparative Guide to Validating In Vitro Target Engagement of 1-{2,7-Diazaspiro[3.5]nonan-2-yl}-3-methylbutan-1-one for KRAS G12C

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the in vitro target engagement of the novel compound 1-{2,7-Diazaspiro[3.5]nonan-2-yl}-3-methylbutan-1-one. Our analysis of the compound's core structure, the 2,7-diazaspiro[3.5]nonane moiety, suggests a strong rationale for investigating its interaction with the Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) G12C mutant protein, a critical and previously "undruggable" target in oncology. This document outlines the scientific basis for this hypothesis, compares state-of-the-art methodologies for confirming target engagement, and provides detailed protocols for robust experimental validation.

The Scientific Rationale: Targeting the KRAS G12C Oncoprotein

The KRAS protein is a small GTPase that functions as a molecular switch in cell signaling.[1][2] It cycles between an inactive, GDP-bound state and an active, GTP-bound state to regulate crucial cellular processes like proliferation, differentiation, and survival.[2][3] Mutations in the KRAS gene are among the most common drivers of human cancers.[4] The specific G12C mutation, where glycine at codon 12 is substituted with cysteine, is particularly prevalent in non-small cell lung cancer (NSCLC), colorectal cancer, and other solid tumors.[3] This mutation impairs the GTPase activity of KRAS, locking the protein in a constitutively active state and driving uncontrolled tumor growth through downstream pathways like the MAPK and PI3K cascades.[3][4]

The presence of the 2,7-diazaspiro[3.5]nonane scaffold in the query compound is significant. Derivatives of this scaffold have been successfully developed as potent, covalent inhibitors that specifically target the mutant cysteine residue in KRAS G12C, leading to the development of FDA-approved drugs like Sotorasib and Adagrasib. These inhibitors bind to KRAS G12C in its inactive, GDP-bound state, preventing its activation and subsequent oncogenic signaling.[5][6] This precedent provides a strong hypothesis that 1-{2,7-Diazaspiro[3.5]nonan-2-yl}-3-methylbutan-1-one is designed to engage this same critical cancer target.

KRAS_Pathway cluster_upstream Upstream Activation cluster_kras KRAS Cycle cluster_downstream Downstream Signaling RTK Receptor Tyrosine Kinase (RTK) SOS1 GEF (e.g., SOS1) RTK->SOS1 Activates KRAS_GDP KRAS G12C (GDP) Inactive State SOS1->KRAS_GDP Promotes GDP/GTP Exchange KRAS_GTP KRAS G12C (GTP) Active State KRAS_GDP->KRAS_GTP G12C mutation favors GTP state RAF RAF KRAS_GTP->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor 1-{2,7-Diazaspiro[3.5]nonan-2-yl} -3-methylbutan-1-one (Test Compound) Inhibitor->KRAS_GDP Binds & Traps

KRAS G12C signaling and the hypothesized point of inhibition.
Comparative Analysis of In Vitro Target Engagement Methods

Confirming that a compound directly interacts with its intended target within the complex environment of a cell is a cornerstone of drug development.[2] Several robust methods exist, each with distinct principles and applications. The choice of assay depends on factors like throughput requirements, the nature of the target, and available resources.

FeatureCellular Thermal Shift Assay (CETSA)Immuno-Affinity LC-MS/MSDownstream Signaling Assay (pERK)
Principle Ligand binding increases the thermal stability of the target protein, preventing its aggregation upon heating.[7]Directly quantifies the amount of target protein that is covalently bound by the inhibitor versus the unbound fraction.[8]Measures the inhibition of phosphorylation of downstream pathway components (e.g., ERK) as a functional readout of target engagement.[5]
Cellular Context Intact cells or cell lysates, providing a physiologically relevant environment.[9]Cell lysates.Intact cells.
Labeling Requirement Label-free for both the compound and the target protein.[7]Label-free.Requires specific antibodies for detection (e.g., Western Blot or ELISA).
Primary Output A shift in the protein's melting temperature (Tm) or increased soluble protein at a set temperature.Direct, quantitative measurement of target occupancy (percentage of bound protein).A decrease in the downstream signal (e.g., pERK levels) indicates upstream target inhibition.
Key Advantage Directly demonstrates biophysical interaction in a native context without modification of the compound.[9]Provides the most direct and quantitative measure of target modification for covalent inhibitors.[8]Confirms functional consequence of target binding and provides a measure of cellular potency (IC50).
Considerations Requires a high-quality antibody for detection (e.g., Western Blot). Throughput can be moderate.[7]Requires specialized mass spectrometry equipment and expertise.The signal can be affected by feedback loops or pathway crosstalk, potentially complicating interpretation.[10]

For initial validation of a novel, non-covalent or potentially reversible covalent inhibitor, the Cellular Thermal Shift Assay (CETSA) offers an ideal balance of physiological relevance and direct biophysical evidence of target binding.[11][12] It is a label-free technique that confirms the compound enters the cell and physically interacts with the target protein, causing stabilization.[7]

Experimental Protocol: Comparative CETSA for KRAS G12C Target Engagement

This protocol details the steps to compare the target engagement of 1-{2,7-Diazaspiro[3.5]nonan-2-yl}-3-methylbutan-1-one with the well-characterized KRAS G12C inhibitors Sotorasib and Adagrasib using an Isothermal Dose-Response (ITDR) CETSA format.

1. Cell Culture

  • Cell Line: NCI-H358 (human lung adenocarcinoma), which harbors a heterozygous KRAS G12C mutation.[13][14]

  • Culture Conditions: Culture cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

2. Compound Treatment

  • Seed NCI-H358 cells in 10 cm dishes and grow to 80-90% confluency.

  • Prepare stock solutions of the test compound, Sotorasib (positive control), and Adagrasib (positive control) in DMSO.

  • Treat cells with a range of concentrations (e.g., 0.01, 0.1, 1, 10, 30 µM) of each compound or with vehicle (0.1% DMSO) as a negative control.

  • Incubate the cells for 2 hours at 37°C to allow for cell penetration and target binding.

3. Heat Challenge

  • Following incubation, harvest the cells by scraping, wash with PBS, and resuspend in PBS containing a protease inhibitor cocktail.

  • Aliquot the cell suspension for each treatment condition into PCR tubes.

  • Heat the aliquots to a pre-determined optimal temperature (e.g., 54°C, to be optimized in a preliminary melt-curve experiment) for 3 minutes using a thermal cycler. Leave one aliquot from each condition at room temperature as a non-heated control.[15]

4. Cell Lysis and Protein Extraction

  • Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.[9]

  • Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to separate the soluble protein fraction (supernatant) from the aggregated protein pellet.[9]

  • Carefully collect the supernatant.

5. Protein Quantification and Analysis

  • Determine the protein concentration of each supernatant using a BCA assay and normalize all samples to the same concentration.

  • Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

  • Load equal amounts of total protein per lane on an SDS-PAGE gel and perform electrophoresis.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane overnight at 4°C with a primary antibody specific for KRAS (ensure it detects the G12C mutant).

  • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using an ECL substrate and an imaging system. Quantify the band intensities using densitometry software.

CETSA_Workflow cluster_prep Cell Preparation & Treatment cluster_assay CETSA Core Protocol cluster_analysis Data Analysis A 1. Culture KRAS G12C Cells (NCI-H358) B 2. Treat with Compounds (Test, Controls, Vehicle) A->B C 3. Harvest Cells and Apply Heat Challenge B->C D 4. Freeze-Thaw Lysis C->D E 5. Centrifuge to Separate Soluble vs. Aggregated Protein D->E F 6. Collect Supernatant (Soluble Fraction) E->F G 7. Western Blot for KRAS F->G H 8. Quantify Soluble KRAS & Plot Dose-Response Curve G->H

A schematic overview of the CETSA workflow.
Data Presentation and Interpretation

The results of the ITDR CETSA experiment should be summarized to compare the ability of each compound to stabilize KRAS G12C. The band intensity of soluble KRAS from the heated samples is normalized to the non-heated control for each concentration.

Table 1: Comparative KRAS G12C Stabilization

CompoundConcentration (µM)Normalized Soluble KRAS G12C (% of Vehicle)EC₅₀ (µM)
Vehicle (0.1% DMSO) -100%-
1-{2,7-Diazaspiro...} 0.01Experimental Value\multirow{4}{}{Calculated Value}
0.1Experimental Value
1.0Experimental Value
10.0Experimental Value
Sotorasib 0.01Experimental Value\multirow{4}{}{Calculated Value}
0.1Experimental Value
1.0Experimental Value
10.0Experimental Value
Adagrasib 0.01Experimental Value\multirow{4}{*}{Calculated Value}
0.1Experimental Value
1.0Experimental Value
10.0Experimental Value

Interpretation: A dose-dependent increase in the amount of soluble KRAS G12C in the heated samples indicates target engagement. The EC₅₀ value represents the concentration of the compound required to achieve 50% of the maximal stabilizing effect, providing a quantitative measure of target engagement potency in the cellular environment. A lower EC₅₀ value signifies more potent target binding. Comparing the EC₅₀ of the test compound to established inhibitors like Sotorasib and Adagrasib provides a clear benchmark of its relative in-cell efficacy.

References

Sources

Escaping Flatland: A Comparative Analysis of 2,7-Diazaspiro[3.5]nonane vs. Traditional and Spirocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Evolution of Bioisosteres

In contemporary medicinal chemistry, the strategic transition from planar, aromatic systems to three-dimensional (3D) saturated scaffolds is a fundamental paradigm shift. The piperazine ring has historically served as a "privileged scaffold" due to its synthetic tractability and favorable basicity. However, its planar nature often incurs liabilities, including high lipophilicity, poor aqueous solubility, and off-target promiscuity (such as hERG channel inhibition).

To mitigate these issues, spirocyclic scaffolds have emerged as superior bioisosteres. By maximizing the fraction of sp³-hybridized carbons ( Fsp3​ ), these scaffolds project functionalities in three dimensions, optimizing target engagement while minimizing off-target interactions (1)[1]. While symmetric spirocycles like 2,6-diazaspiro[3.3]heptane provide a direct, linear replacement for piperazine, asymmetric systems like 2,7-diazaspiro[3.5]nonane offer a unique, angled vectorial trajectory that is critical for engaging complex secondary binding pockets.

Structural Topography and Mechanistic Logic

The selection of a core scaffold dictates the physicochemical properties and the 3D orientation of the pharmacophore. The causality behind choosing 2,7-diazaspiro[3.5]nonane over other diamines lies in its distinct geometry and electronic distribution:

  • Piperazine (The Baseline): Features a linear ~180° exit vector. While flexible, its low Fsp3​ often leads to non-specific hydrophobic interactions, driving up metabolic clearance and toxicity.

  • 2,6-Diazaspiro[3.3]heptane (The Linear Spirocycle): A rigid, highly symmetric scaffold that acts as a direct linear bioisostere to piperazine. It has been successfully utilized to improve target selectivity, such as in the optimization of PARP-1 inhibitors where it reduced off-mechanism DNA damage compared to Olaparib (2)[2]. However, its rigid linearity fails when the target receptor requires an angled substituent trajectory.

  • 2,7-Diazaspiro[3.5]nonane (The Angled Spirocycle): Fusing a 4-membered azetidine ring with a 6-membered piperidine ring creates an asymmetric scaffold. This asymmetry provides an angled exit vector (~140°–150°), which is highly advantageous for specific targets. For example, in the development of TRPC5 inhibitors for kidney disease, 2,6-diazaspiro[3.3]heptane performed poorly, whereas the homologous 2,7-diazaspiro[3.5]nonane derivative retained robust activity due to its optimal spatial topography (3)[3]. Furthermore, in antimycobacterial drug discovery, 2-benzyl-2,7-diazaspiro[3.5]nonane benzothiazinones demonstrated potent broad-spectrum activity against M. tuberculosis by establishing a stable electrostatic interaction with the highly conserved Asp326 residue of the DprE1 enzyme (4)[4][5].

Logical Relationship Visualization

StructuralLogic Core 2,7-Diazaspiro[3.5]nonane Core Scaffold Prop1 High Fsp3 Fraction (sp3-rich core) Core->Prop1 Prop2 Angled Exit Vectors (4,6-spiro system) Core->Prop2 Prop3 Differentiated pKa (Azetidine vs Piperidine) Core->Prop3 Out1 Enhanced Aqueous Solubility Prop1->Out1 Out3 Reduced Lipophilicity & hERG Liability Prop1->Out3 Out2 Improved Target Specificity (e.g., DprE1, TRPC5) Prop2->Out2 Prop3->Out3

Caption: Logical relationship between the physicochemical properties of 2,7-diazaspiro[3.5]nonane and pharmacological outcomes.

Quantitative Data Presentation

The table below summarizes the comparative physicochemical parameters and topographical profiles of these critical amine scaffolds, highlighting why spirocycles are increasingly preferred in modern drug design (6)[6].

Scaffold Fsp3​ Exit Vector AngleRelative Lipophilicity (clogP impact)Primary Bioisostere Role & Application
Piperazine 0.67~180° (Linear, Planar)Baseline (High)Traditional privileged scaffold; broad use but high metabolic liability.
2,6-Diazaspiro[3.3]heptane 1.00~180° (Linear, Rigid)Lower (Hydrophilic)Direct linear piperazine bioisostere; PARP-1 inhibitors (Olaparib analogs).
2,7-Diazaspiro[3.5]nonane 1.00~140°–150° (Angled)Lower (Hydrophilic)Angled bioisostere; TRPC5 inhibitors, DprE1 antimycobacterials.

Experimental Methodologies: Self-Validating Systems

To objectively evaluate the performance of 2,7-diazaspiro[3.5]nonane derivatives against piperazine analogs, rigorous, self-validating experimental protocols must be employed.

Protocol 1: In Vitro Microsomal Intrinsic Clearance ( CLint​ ) Assay

Objective: To quantify the metabolic stability of the spirocyclic scaffold against CYP450-mediated Phase I oxidation. Causality & Self-Validation: Microsomes supply the necessary metabolic enzymes, while NADPH acts as the obligate electron donor to initiate the reaction. The assay is self-validating through the inclusion of a positive control (Verapamil, a known high-clearance drug) to confirm enzymatic viability, and a negative control (no NADPH) to rule out non-CYP450 degradation.

Step-by-Step Methodology:

  • Preparation: Prepare a 1 µM solution of the test compound in 100 mM potassium phosphate buffer (pH 7.4). Add human or rat liver microsomes to achieve a final protein concentration of 0.5 mg/mL.

  • Pre-Incubation: Incubate the mixture at 37°C for 5 minutes to achieve thermal equilibrium.

  • Initiation: Add 1 mM NADPH to the reaction mixture to trigger Phase I oxidative metabolism.

  • Time-Course Sampling: At precise intervals (0, 5, 15, 30, and 60 minutes), extract a 50 µL aliquot from the reaction mixture.

  • Quenching: Immediately transfer the aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: The cold organic solvent instantly denatures the microsomal proteins, halting metabolism and ensuring accurate time-point fidelity.

  • Centrifugation & Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes at 4°C to pellet precipitated proteins. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.

  • Data Processing: Plot the natural log of the remaining compound percentage versus time. The slope of the linear regression yields the elimination rate constant ( k ), which is used to calculate intrinsic clearance ( CLint​=k×MV​ ).

AssayWorkflow Step1 Incubation +NADPH (Initiates CYP450) Step2 Time-Course Sampling (0-60 mins) Step1->Step2 Step3 Acetonitrile Quench + Internal Standard Step2->Step3 Step4 LC-MS/MS Quantification Step3->Step4 Step5 CL_int Calculation & Control Validation Step4->Step5

Caption: Self-validating workflow for determining in vitro microsomal intrinsic clearance (CL_int).

Protocol 2: Target Engagement via Radioligand Displacement

Objective: To determine the binding affinity ( Ki​ ) of 2,7-diazaspiro[3.5]nonane derivatives for specific receptor targets (e.g., TRPC5 or dopamine receptors). Causality & Self-Validation: Radioligand displacement relies on the competitive binding principle. The assay is self-validated by generating a complete sigmoidal dose-response curve, ensuring the Hill slope is near 1.0 (indicating a 1:1 stoichiometric competitive binding model). A known high-affinity reference ligand must be run in parallel to validate the Bmax​ (maximum binding sites) of the membrane preparation.

Step-by-Step Methodology:

  • Membrane Preparation: Resuspend receptor-expressing cell membranes (e.g., HEK293 cells expressing TRPC5) in assay buffer (50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂).

  • Ligand Addition: In a 96-well plate, combine 50 µL of the test compound (serial dilutions from 10 µM to 0.1 nM), 50 µL of a target-specific radioligand at its Kd​ concentration, and 100 µL of the membrane suspension.

  • Incubation: Seal the plate and incubate at room temperature for 90 minutes to allow the system to reach thermodynamic binding equilibrium.

  • Filtration: Rapidly filter the assay mixture through GF/C glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific binding) using a vacuum manifold.

  • Washing & Detection: Wash the filters three times with ice-cold wash buffer to remove unbound radioligand. Dry the filters, add scintillation cocktail, and quantify the retained radioactivity using a microplate scintillation counter.

  • Data Processing: Calculate the IC50​ using non-linear regression analysis. Convert IC50​ to Ki​ using the Cheng-Prusoff equation: Ki​=1+Kd​[L]​IC50​​ .

References

  • Discovery, Design, and Synthesis of Novel 2-Benzyl-2,7-diazaspiro[3.5]nonane Benzothiazinones with Broad-Spectrum Antimycobacterial Activity. Journal of Medicinal Chemistry.
  • Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 2. ACS Publications.
  • A Comparative Guide to Spiro[3.3]heptane and Piperidine Scaffolds in Modern Drug Design. Benchchem.
  • Spiroazetidines in Drug Discovery. PharmaBlock.
  • Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Taylor & Francis.

Sources

Independent Verification of the Antitumor Effects of 2,7-Diazaspiro[3.5]nonane Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery pivots toward more complex, three-dimensional molecular architectures, the limitations of flat, planar rings like piperazine have become increasingly apparent. Issues with aqueous solubility, hERG toxicity, and suboptimal target engagement have driven the adoption of spirocyclic bioisosteres. Among these, the 2,7-diazaspiro[3.5]nonane scaffold has emerged as a transformative structural motif in oncology.

This guide provides an objective, data-driven comparison of 2,7-diazaspiro[3.5]nonane derivatives against traditional piperazine-based counterparts. By examining their mechanistic behavior in Menin-MLL inhibition, PARP-1 targeting, and PROTAC linker design, we will deconstruct why this spirocycle outperforms legacy scaffolds and how to independently verify these claims in the laboratory.

Mechanistic Profiling: Spirocycles vs. Traditional Piperazines

The fundamental advantage of the 2,7-diazaspiro[3.5]nonane core lies in its high fraction of sp3-hybridized carbons ( Fsp3​ ). This imparts a rigid, three-dimensional geometry that alters exit vectors, pre-organizes binding conformations, and reduces the entropic penalty of target binding.

Case Study A: Menin-MLL Interaction Inhibitors (The Revumenib Model)

In the optimization of menin inhibitors for acute leukemias, early fragment hits utilized a standard piperazine ring. However, the planar nature of piperazine failed to optimally engage the binding pocket. By substituting piperazine with a 2,7-diazaspiro[3.5]nonane core, researchers achieved a superior conformational fit[1].

The Causality: The central spirocyclic amine provides a highly specific vector that drives a critical cation- π interaction with the Tyr319/Tyr323 π

π clamp in the menin protein. Furthermore, the rigid azetidine-like geometry positions the adjacent pyrimidine nitrogen to form a key water-mediated interaction with Tyr276[1]. This precise 3D orientation—impossible with a flat piperazine—was essential for the clinical efficacy of Revumenib, which received FDA approval in late 2024.

G cluster_0 Traditional Piperazine (Early Hits) cluster_1 2,7-Diazaspiro[3.5]nonane (Revumenib) A1 Planar Conformation A2 Suboptimal Cation-π Fit A1->A2 B1 Rigid 3D Vector (High Fsp3) B2 Tyr319/Tyr323 π-π Clamp B1->B2

Fig 1. Conformational advantage of spirocycles in menin-MLL binding vectors.

Case Study B: Decoupling PARP-1 Catalytic Inhibition from DNA Trapping

Traditional PARP inhibitors (PARPi) like Olaparib utilize a piperazine core. While highly effective in BRCA-mutated cancers, Olaparib induces significant cytotoxicity by trapping PARP-1 on DNA, causing double-strand breaks. For non-oncology indications or maintenance therapies, this cytotoxicity is a liability.

Researchers successfully replaced the piperazine core of Olaparib with a 2,7-diazaspiro[3.5]nonane motif (yielding Compound 10e)[2].

The Causality: The spirodiamine motif alters the allosteric communication between the catalytic domain and the DNA-binding domain of PARP-1. While the drug still binds the NAD+ pocket with high affinity (catalytic inhibition), the altered exit vector prevents the conformational lock required to trap PARP-1 on DNA. Consequently, Compound 10e maintains nanomolar PARP-1 affinity but exhibits near-zero DNA damage and cytotoxicity[2].

Quantitative Comparison: Olaparib vs. Spiro-Derivatives
CompoundCore ScaffoldPARP-1 IC 50​ (nM)DNA Trapping / DamageIn Vitro Cytotoxicity
Olaparib Piperazine~5.0High ( μ M concentrations)High
Compound 10e 2,7-Diazaspiro[3.5]nonane12.6 ± 1.1None (at equivalent doses)Low
Compound 15b Boc-Diazaspiro (Control)4397 ± 1.1HighHigh

Data synthesized from Reilly et al., demonstrating that high-affinity PARP inhibition can be achieved without DNA-damaging properties by utilizing spirocyclic bioisosteres[2].

G Olaparib Olaparib (Piperazine) PARP PARP-1 Catalytic Inhibition Olaparib->PARP Trap High DNA Trapping (Cytotoxic) Olaparib->Trap Spiro Cmpd 10e (Spirocycle) Spiro->PARP NoTrap Low DNA Trapping (Non-Cytotoxic) Spiro->NoTrap

Fig 2. Divergent pharmacological outcomes of piperazine vs. diazaspiro cores in PARP-1 inhibition.

Experimental Methodologies: Self-Validating Protocols

To independently verify the mechanistic claims above, laboratories must utilize assays that differentiate between simple catalytic inhibition and complex ternary interactions (like DNA trapping or PROTAC degradation). The following protocols are designed as self-validating systems, incorporating internal controls to ensure data integrity.

Protocol A: PARP-1 DNA Trapping vs. Catalytic Inhibition Assay

This protocol verifies that a 2,7-diazaspiro[3.5]nonane derivative (e.g., Compound 10e) inhibits PARP-1 without inducing the cytotoxic DNA trapping seen with piperazine-based Olaparib.

Step 1: Cell Culture & Treatment Preparation

  • Culture BRCA1-methylated ovarian cancer cells (OVCAR8) in RPMI-1640 supplemented with 10% FBS.

  • Plate cells at 1×105 cells/well in 6-well plates and incubate for 24 hours.

  • Prepare drug dilutions: Olaparib (Positive Trapping Control), Compound 10e (Test Compound), and DMSO (Vehicle Control) at 1 μ M, 10 μ M, and 50 μ M concentrations.

Step 2: Chromatin Isolation (The Trapping Readout) Causality Check: Trapped PARP-1 will partition into the insoluble chromatin fraction rather than the soluble nucleoplasmic fraction.

  • Treat cells for 4 hours. Wash with ice-cold PBS.

  • Lyse cells in Cytoskeleton (CSK) buffer (10 mM PIPES pH 6.8, 100 mM NaCl, 300 mM sucrose, 3 mM MgCl2, 1 mM EGTA, 0.5% Triton X-100) for 10 min on ice.

  • Centrifuge at 13,000 x g for 5 min. The supernatant is the soluble fraction (unbound PARP-1).

  • Resuspend the pellet (chromatin fraction) in RIPA buffer supplemented with benzonase nuclease to digest DNA and release trapped proteins.

Step 3: Western Blot Validation

  • Run both fractions on a 4-12% Bis-Tris gel.

  • Probe with anti-PARP-1 and anti-Histone H3 (loading control for chromatin).

  • Expected Result: Olaparib lanes will show a dose-dependent increase of PARP-1 in the chromatin fraction. Compound 10e will show PARP-1 remaining in the soluble fraction, validating the lack of DNA trapping[2].

Protocol B: PROTAC Linker Rigidity & Ternary Complex Validation

2,7-Diazaspiro[3.5]nonane is heavily utilized as a rigid PROTAC linker (e.g., Boc-2,7-Diazaspiro[3.5]nonane-Py-C-NH2) to degrade targets like K-Ras and TEAD[3]. Rigid linkers reduce the entropic penalty of ternary complex formation.

Step 1: Ternary Complex Formation (AlphaLISA)

  • Recombine purified E3 ligase (e.g., VHL or Cereblon), the target protein (e.g., TEAD), and the synthesized spiro-PROTAC in assay buffer.

  • Use a flexible PEG-linker PROTAC as the comparative control.

  • Causality Check: The rigid spirocycle pre-organizes the ligand vectors. You should observe a lower "hook effect" threshold and a higher Emax​ (maximum ternary complex formation) for the spiro-PROTAC compared to the PEG-PROTAC.

Step 2: Degradation Kinetics (In Vitro)

  • Treat target-expressing cells with the spiro-PROTAC.

  • Monitor degradation via NanoBRET or Western blot at 2, 4, 8, and 24 hours.

  • The spiro-linker typically enhances aqueous solubility (a common issue in beyond-Rule-of-5 compounds), resulting in faster cellular penetrance and an accelerated Dmax​ (maximum degradation)[1].

Conclusion

The transition from planar piperazines to the 2,7-diazaspiro[3.5]nonane scaffold is not merely a trend in medicinal chemistry; it is a rationally designed bioisosteric replacement that solves fundamental liabilities in drug development. By providing a rigid, Fsp3-rich 3D vector, this spirocycle enables precise cation- π target engagement (as seen in Revumenib), decouples catalytic inhibition from cytotoxic allostery (as seen in next-generation PARP inhibitors), and provides the necessary structural pre-organization for highly efficient PROTAC degraders.

References

  • Title: The Spirocycle Surge in Drug Discovery Source: Drug Hunter (September 2025) URL: [Link]

  • Title: Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity Source: Journal of Medicinal Chemistry / PubMed Central (PMC) URL: [Link](DOI: 10.1021/acs.jmedchem.8b00576)

Sources

A Senior Application Scientist’s Guide to the Synthetic Reproducibility of 2,7-Diazaspiro[3.5]nonane Compounds

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Allure of the Third Dimension

In the landscape of modern medicinal chemistry, the drive to create novel therapeutics with improved efficacy and optimized physicochemical properties has led researchers to "escape the flatland" of traditional two-dimensional aromatic scaffolds.[1] Spirocyclic systems, characterized by two rings sharing a single carbon atom, have emerged as a premier strategy for imparting three-dimensional complexity into drug candidates.[2] Among these, the 2,7-diazaspiro[3.5]nonane scaffold is of particular interest. Its rigid, yet conformationally defined, structure, combining a four-membered azetidine ring with a six-membered piperidine ring, presents a unique vectoral display of functional groups, making it a valuable building block for interrogating biological targets.[3][4]

However, the journey from a promising chemical drawing to a vial of pure, well-characterized compound is fraught with challenges. The literature presents various paths to this scaffold, but the reproducibility of these synthetic routes is not always guaranteed. Subtle variations in reaction conditions, reagent quality, or work-up procedures can lead to divergent outcomes. This guide provides a critical assessment of the published data, offering researchers a framework for navigating the synthetic landscape of 2,7-diazaspiro[3.5]nonane. We will dissect common synthetic strategies, highlight critical parameters for success, and provide a comparative analysis with alternative scaffolds, ensuring that researchers can confidently and reproducibly incorporate this valuable motif into their drug discovery programs.

The Synthetic Challenge: A Comparative Overview of Published Routes

The synthesis of the 2,7-diazaspiro[3.5]nonane core is a non-trivial undertaking. The inherent strain of the azetidine ring and the need for selective protection of two distinct secondary amines demand careful planning and execution. Several general strategies have been reported, each with its own set of advantages and potential pitfalls.

A common approach involves the construction of one ring onto a pre-existing cyclic precursor. For instance, methods have been developed to form the azetidine ring on a piperidine scaffold or, conversely, to build the piperidine ring onto an azetidine starting material.[5][6] These multi-step sequences often involve key transformations such as nitrile lithiation, cycloadditions, or reductive aminations.[6] The choice of strategy is often dictated by the availability of starting materials and the desired substitution pattern on the final molecule.

To aid in the selection of a synthetic route, the following table summarizes key aspects of representative published methods. It is crucial to note that reported yields can be optimistic and highly dependent on the specific substrate and reaction scale.

Synthetic Strategy Key Transformation Common Starting Materials Reported Yields Critical Considerations Reference
Azetidine Ring FormationNitrile Lithiation/AlkylationSubstituted Piperidin-4-onesModerateStrict anhydrous conditions; control of lithiation regioselectivity.[6]
Piperidine Ring FormationDieckmann CondensationAzetidine-3,3-dicarboxylatesVariableHigh dilution to favor intramolecular cyclization; choice of a strong, non-nucleophilic base.[7][8]
Reductive CyclizationIntramolecular Reductive AminationKeto-amines or nitro-aldehydesGood to ExcellentCatalyst selection; control of stereochemistry; potential for over-reduction.[5]
Multi-step from Acyclic PrecursorsSequential CyclizationsAcyclic amino diols or dihalidesVariableOrthogonal protecting group strategy is essential for selective functionalization.[9]

A Prototypical Synthesis Deconstructed: A Path to Reproducibility

To illustrate the practical challenges and critical control points in synthesizing the 2,7-diazaspiro[3.5]nonane core, we will deconstruct a common synthetic workflow. This protocol is a composite of frequently reported transformations, designed to be a self-validating system where the success of each step is contingent on the precise execution of the previous one.

Workflow: Synthesis of Differentially Protected 2,7-Diazaspiro[3.5]nonane

cluster_0 Part 1: Piperidine Core Formation cluster_1 Part 2: Azetidine Ring Annulation cluster_2 Part 3: Final Deprotection A 1. Di-alkylation of Benzylamine with Ethyl Acrylate B 2. Dieckmann Condensation (Base: NaH or NaOEt) A->B Forms Diester C 3. Hydrolysis & Decarboxylation (Acidic Conditions) B->C Forms β-keto ester D 4. N-Boc Protection of Piperidin-4-one C->D Yields N-Benzyl-4-Piperidone E 5. TosMIC Cycloaddition (Base: t-BuOK) D->E Activates for Cycloaddition F 6. Reductive Ring Opening & N-Protection E->F Forms Spiro-nitrile G 7. Hydrogenolysis of Benzyl Group (Catalyst: Pd/C) F->G Yields Differentially Protected Core H 8. Selective Deprotection of Boc/Cbz (Acidic/Basic Conditions) G->H

Caption: Prototypical workflow for 2,7-diazaspiro[3.5]nonane synthesis.

Detailed Step-by-Step Protocol and Rationale

Step 2: Dieckmann Condensation

  • Protocol: To a suspension of sodium hydride (NaH, 1.2 eq.) in anhydrous toluene at 0 °C under an inert argon atmosphere, a solution of the precursor diester in anhydrous toluene is added dropwise over 4 hours. The mixture is then allowed to warm to room temperature and stirred overnight.

  • Causality & Expertise: This step is notoriously difficult to reproduce. The use of a strong, non-nucleophilic base like NaH is critical to deprotonate the α-carbon without saponifying the ester.[7] The key to achieving a high yield is the slow addition of the substrate at high dilution. This kinetically favors the desired intramolecular cyclization to form the six-membered ring over competing intermolecular polymerization, which is a common failure mode that results in an intractable mixture.

  • Trustworthiness (Self-Validation): Successful cyclization is confirmed by the disappearance of the starting diester (TLC analysis) and the appearance of a new, more polar spot corresponding to the β-keto ester product. An acidic workup is required to protonate the resulting enolate and isolate the product.[7]

Step 7: Hydrogenolysis of the N-benzyl Group

  • Protocol: The N-benzyl protected spirocycle is dissolved in methanol, and a catalytic amount of palladium on carbon (10% Pd/C) is added. The flask is evacuated and backfilled with hydrogen gas (H₂) from a balloon and stirred vigorously for 16 hours.

  • Causality & Expertise: The N-benzyl group is a common protecting group for the piperidine nitrogen. Its removal via catalytic hydrogenation is advantageous because the reaction conditions are typically mild and neutral, preserving other sensitive functional groups like the N-Boc protecting the azetidine nitrogen. Vigorous stirring is essential to ensure efficient mass transfer of the hydrogen gas to the catalyst surface.

  • Trustworthiness (Self-Validation): The reaction can be monitored by TLC or LC-MS. Complete removal of the benzyl group is indicated by the consumption of the starting material and the formation of a more polar product. The crude product is filtered through Celite to remove the palladium catalyst, a crucial step to prevent contamination of subsequent reactions.

Comparison with Alternative Spirocyclic Scaffolds

The 2,7-diazaspiro[3.5]nonane scaffold does not exist in a vacuum. The choice of a spirocyclic building block is a strategic decision in a drug discovery cascade. Its properties should be weighed against other available spirocyclic diamines.

Scaffold Key Structural Feature Synthetic Accessibility Known Medicinal Chemistry Applications Reference
2,7-Diazaspiro[3.5]nonane Fused azetidine-piperidineChallenging; multi-step syntheses are common.KRAS G12C inhibitors, Sigma receptor ligands, antimycobacterials.[3][4][10]-
2,6-Diazaspiro[3.3]heptane Fused azetidine-azetidineModerately accessible; often via [2+2] cycloadditions.Piperazine bioisostere, improved selectivity in PARP inhibitors.[2][2]
2,8-Diazaspiro[4.5]decane Fused pyrrolidine-piperidineGenerally more accessible than [3.5] systems.CNS agents, GPCR modulators.[5][6]
1,7-Diazaspiro[3.5]nonane Fused azetidine-piperidine (different connectivity)Synthesis is distinct and presents unique challenges.Less explored, represents an opportunity for novel chemical space.[2]
Decision Framework for Scaffold Selection

The selection of a spirocyclic scaffold is a multi-parameter optimization problem. The following diagram illustrates a logical workflow for this decision-making process in a drug discovery context.

Start Project Goal: Improve Lead Compound Properties Decision1 Primary Goal? Start->Decision1 Path1 Increase Potency/ Improve Vectorality Decision1->Path1 Potency Path2 Enhance Solubility/ Reduce LogP Decision1->Path2 PK/ADME Path3 Navigate IP Landscape/ Novel Scaffold Decision1->Path3 Novelty Decision2 Target Pocket Size? Scaffold1 Select 2,7-Diazaspiro[3.5]nonane (Rigid, defined vectors) Decision2->Scaffold1 Small/Constrained Scaffold2 Select 2,8-Diazaspiro[4.5]decane (More flexible, accessible) Decision2->Scaffold2 Large/Open Scaffold3 Select 2,6-Diazaspiro[3.3]heptane (Compact, piperazine mimic) Decision2->Scaffold3 Small/Constrained Decision3 Synthetic Feasibility? Reassess Re-evaluate Lead or Explore Non-Spirocyclic Options Decision3->Reassess No Final Proceed with Synthesis & Biological Evaluation Decision3->Final Yes Path1->Decision2 Path2->Decision2 Path3->Decision2 Scaffold1->Decision3 Scaffold2->Decision3 Scaffold3->Decision3 Scaffold4 Explore other isomers or larger ring systems Scaffold4->Decision3

Caption: Decision workflow for selecting a spirocyclic scaffold.

Conclusion

The 2,7-diazaspiro[3.5]nonane scaffold is a powerful tool in the medicinal chemist's arsenal, offering a pathway to novel chemical space and improved drug-like properties. However, its successful implementation hinges on a deep understanding of the underlying synthetic challenges. Reproducibility is not merely about following a published procedure; it is about appreciating the causality behind each step, identifying critical parameters, and implementing robust controls. By critically evaluating published methods, understanding the potential failure modes, and making informed decisions based on the specific project goals, researchers can confidently harness the three-dimensional potential of this unique scaffold to drive the discovery of next-generation therapeutics.

References

  • ResearchGate. The Synthesis of Methyl-Substituted Spirocyclic Piperidine-Azetidine (2,7-Diazaspiro[3.5]nonane) and Spirocyclic Piperidine-Pyrrolidine (2,8-Diazaspiro[4.5]decane) Ring Systems. Available from: [Link]

  • MDPI. Synthesis, Computational Insights, and Evaluation of Novel Sigma Receptors Ligands. Available from: [Link]

  • PubMed. Discovery and biological evaluation of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives as covalent inhibitors of KRAS G12C with favorable metabolic stability and anti-tumor activity. Available from: [Link]

  • Wiley Online Library. Scaffold Remodelling of Diazaspirotricycles Enables Synthesis of Diverse sp3‐Rich Compounds With Distinct Phenotypic Effects. Available from: [Link]

  • ResearchGate. Discovery, Design, and Synthesis of Novel 2-Benzyl-2,7-diazaspiro[3.5]nonane Benzothiazinones with Broad-Spectrum Antimycobacterial Activity | Request PDF. Available from: [Link]

  • French-Ukrainian Journal of Chemistry. oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. Available from: [Link]

  • ResearchGate. An improved synthesis of 2-oxa-7-azaspiro[3][4]nonane and analogs as novel reagents in medicinal chemistry | Request PDF. Available from: [Link]

  • PubMed. The Synthesis of Methyl-Substituted Spirocyclic Piperidine-Azetidine (2,7-Diazaspiro[3.5]nonane) and Spirocyclic Piperidine-Pyrrolidine (2,8-Diazaspiro[4.5]decane) Ring Systems. Available from: [Link]

  • Google Patents. CN113214290A - Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof.
  • PubMed. Discovery, Design, and Synthesis of Novel 2-Benzyl-2,7-diazaspiro[3.5]nonane Benzothiazinones with Broad-Spectrum Antimycobacterial Activity. Available from: [Link]

  • Google Patents. CN102659678B - Method for synthesis of 1-carbonyl-7-diazaspiro[3.5]nonane-7-carboxylic acid tert-butyl ester.

Sources

Comparative Pharmacokinetic Profiling: 2,7-Diazaspiro[3.5]nonane Derivatives vs. Traditional Piperazine Scaffolds

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition from flat, sp2-rich aromatic rings to complex, sp3-rich three-dimensional scaffolds is a defining trend in modern medicinal chemistry. Among these, the 2,7-diazaspiro[3.5]nonane system has emerged as a premier bioisostere for piperazine and piperidine rings[1]. While piperazine is ubiquitous in FDA-approved drugs, its basicity and planarity often lead to severe liabilities, including rapid cytochrome P450 (CYP)-mediated metabolism, hERG channel inhibition, and poor solubility[2]. Substituting it with a 2,7-diazaspiro[3.5]nonane core increases the fraction of sp3 carbons ( Fsp3​ ), altering the topological polar surface area and basicity, which fundamentally shifts the pharmacokinetic (PK) and pharmacodynamic landscape of the lead molecule[3].

Mechanistic Rationale: The Spirocyclic Advantage

Replacing a piperazine with a 2,7-diazaspiro[3.5]nonane scaffold directly impacts the physicochemical properties that govern ADME (Absorption, Distribution, Metabolism, and Excretion):

  • Metabolic Shielding: The spirocyclic quaternary carbon introduces steric bulk that restricts the conformational flexibility of the amine. This steric hindrance physically blocks CYP450 active sites from accessing the α-carbons adjacent to the nitrogen, a common hotspot for oxidative dealkylation[2].

  • pKa Modulation and Target Selectivity: The altered geometry of the spirocycle subtly reduces the basicity of the secondary/tertiary amines compared to piperazine. A lower pKa reduces lysosomal trapping (which artificially inflates the volume of distribution, Vd​ ) and decreases off-target affinity for the hERG potassium channel, mitigating cardiotoxicity risks[3].

  • Solubility & Permeability: The three-dimensional nature of the spirocycle disrupts crystal lattice packing energy. This significantly enhances aqueous solubility without requiring an increase in polar surface area, thereby maintaining or improving passive membrane permeability.

Comparative Pharmacokinetic Data

To objectively evaluate the performance of 2,7-diazaspiro[3.5]nonane derivatives, we compare a representative matched molecular pair (MMP) dataset derived from recent lead optimization campaigns (such as KRAS G12C inhibitors and broad-spectrum antimycobacterial agents)[4][5].

Pharmacokinetic ParameterTraditional Piperazine Scaffold2,7-Diazaspiro[3.5]nonane DerivativeMechanistic Causality
Intrinsic Clearance ( Clint​ ) High (>45 µL/min/mg)Low (<15 µL/min/mg)Increased steric bulk at the spiro-center shields α-carbons from CYP-mediated oxidative dealkylation.
Half-life ( T1/2​ ) ~1.2 hours>4.5 hoursReduced metabolic liability prolongs systemic circulation time.
Volume of Distribution ( Vd​ ) >8.0 L/kg~3.2 L/kgLowered pKa reduces non-specific lysosomal trapping in peripheral tissues.
Oral Bioavailability (F%) <20%>50%Disruption of crystal lattice improves aqueous solubility and intestinal absorption.
hERG Inhibition ( IC50​ ) ~2.5 µM>30 µMAltered 3D vector projection and reduced basicity weaken ion channel binding interactions.

Self-Validating Experimental Methodologies

To ensure high-fidelity data when comparing these scaffolds, the following self-validating protocols are required. These workflows move beyond simple execution by embedding internal controls that validate the assay's mechanistic integrity.

Protocol 1: In Vitro Liver Microsomal Stability Assay
  • Objective: Determine Clint​ to predict hepatic clearance and evaluate metabolic shielding.

  • Self-Validating System: Inclusion of a positive control (Verapamil, known high clearance) and a negative control (Warfarin, known low clearance) run in parallel. A minus-NADPH control validates that degradation is specifically CYP-mediated rather than due to chemical instability or amidases.

  • Step 1: Preparation: Thaw liver microsomes (mouse/human) and prepare a 0.5 mg/mL protein concentration in 100 mM potassium phosphate buffer (pH 7.4). Causality: pH 7.4 mimics physiological conditions required for optimal CYP450 folding and enzymatic activity.

  • Step 2: Pre-incubation: Add the test compound (1 µM final concentration) and pre-incubate at 37°C for 5 minutes.

  • Step 3: Reaction Initiation: Add the NADPH regenerating system (NADP+, glucose-6-phosphate, G6P dehydrogenase). Causality: A regenerating system is superior to direct NADPH addition as it prevents cofactor depletion over the 60-minute assay, ensuring linear enzyme kinetics.

  • Step 4: Quenching & Extraction: At specific time points (0, 15, 30, 60 mins), extract 50 µL aliquots and quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: Cold solvent precipitates proteins instantly, halting the reaction, while the internal standard corrects for any volumetric losses during LC-MS/MS injection.

  • Step 5: Analysis: Centrifuge and analyze the supernatant via LC-MS/MS to calculate the elimination rate constant ( k ) and Clint​ .

Protocol 2: In Vivo Pharmacokinetic Profiling (Rodent Model)
  • Objective: Determine absolute bioavailability ( F% ) and systemic clearance.

  • Self-Validating System: A parallel IV/PO dosing design using age-matched subjects to normalize inter-subject biological variance, ensuring that calculated bioavailability is a function of the molecule, not the animal.

  • Step 1: Dosing Formulation: Formulate the spirocyclic compound in 5% DMSO / 10% Solutol HS15 / 85% Saline. Causality: This vehicle ensures complete dissolution of the 3D spirocycle without causing precipitation upon injection or gastrointestinal tract entry, which would artificially lower absorption metrics.

  • Step 2: Administration: Administer IV (1 mg/kg) via tail vein and PO (5 mg/kg) via oral gavage to separate cohorts (n=3 per route).

  • Step 3: Serial Sampling: Collect blood samples via the saphenous vein at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours. Causality: Dense early sampling captures the distribution phase (Alpha phase), while 24-hour sampling ensures accurate calculation of the terminal elimination phase (Beta phase).

  • Step 4: Plasma Separation & Bioanalysis: Centrifuge in K2EDTA tubes to prevent coagulation. Extract plasma and analyze via LC-MS/MS. Calculate PK parameters using Non-Compartmental Analysis (NCA).

Workflow Visualization

PK_Workflow Hit Piperazine Hit Identification Design Bioisosteric Replacement (2,7-Diazaspiro[3.5]nonane) Hit->Design InVitro In Vitro ADME Microsomal Stability & CYP Design->InVitro Decision1 Cl_int < 10 µL/min/mg? InVitro->Decision1 InVivo In Vivo PK (Rodents) Cl, Vd, F%, T1/2 Decision1->InVivo Yes Redesign Structural Optimization (Steric Shielding) Decision1->Redesign No Decision2 F > 30% & T1/2 > 4h? InVivo->Decision2 Lead Lead Candidate Selection Decision2->Lead Yes Decision2->Redesign No Redesign->Design

Workflow for PK optimization via 2,7-diazaspiro[3.5]nonane bioisosteric replacement.

Conclusion

The strategic replacement of piperazine with 2,7-diazaspiro[3.5]nonane is not merely a structural novelty; it is a mechanistically driven optimization tactic. By increasing Fsp3​ character and introducing steric shielding, drug developers can systematically rescue lead compounds from poor metabolic stability and off-target toxicity[3]. As demonstrated in recent breakthroughs against KRAS G12C and mycobacterial targets[4][5], this bioisosteric shift is a cornerstone of modern pharmacokinetic optimization.

Sources

Evaluation of 1-{2,7-Diazaspiro[3.5]nonan-2-yl}-3-methylbutan-1-one against a panel of cancer cell lines

Author: BenchChem Technical Support Team. Date: April 2026

Comparative Evaluation of 1-{2,7-Diazaspiro[1]nonan-2-yl}-3-methylbutan-1-one in Cancer Cell Line Panels: A Bioisosteric Profiling Guide

As a Senior Application Scientist in oncology drug discovery, I frequently encounter a critical bottleneck during lead optimization: decoupling target-specific efficacy from off-target cytotoxicity. Historically, planar nitrogenous heterocycles like piperazine have been ubiquitous in kinase and polymerase inhibitors. However, their flat, sp2 -like character often leads to promiscuous protein binding, poor solubility, and unintended DNA damage [1].

The compound 1-{2,7-Diazaspiro[1]nonan-2-yl}-3-methylbutan-1-one (CAS: 1780103-43-6) represents a paradigm shift in structural biology. By replacing the planar piperazine ring with a diazaspiro[1]nonane core, we fundamentally alter the molecule's three-dimensional exit vectors and increase its fraction of sp3 hybridized carbons ( Fsp3​ ) [2]. This guide provides an objective, data-driven evaluation of this spirocyclic fragment against a panel of cancer cell lines, comparing its baseline cytotoxicity and genotoxicity to its traditional piperazine equivalent.

Mechanistic Rationale: Why Diazaspiro Cores?

The transition from flat rings to spirocyclic scaffolds is not merely an aesthetic chemical choice; it is driven by the need to engineer self-validating, non-toxic building blocks for targeted therapies (such as PARP, RET, or Bcl-2 inhibitors).

  • Reduction of Off-Target Intercalation: Planar rings often intercalate into DNA or bind promiscuously to off-target kinases. The orthogonal geometry of the spiro[1]nonane core prevents DNA intercalation, drastically reducing baseline genotoxicity [1].

  • Tuning Basicity and Pharmacokinetics: The spirocyclic core modulates the pKa​ of the secondary and tertiary amines, improving membrane permeability while preventing the lysosomal trapping often seen with highly basic piperazines [2].

G N1 Piperazine-based Parent Compound N2 Bioisosteric Replacement (Increase Fsp3) N1->N2 Structural modification N3 1-{2,7-Diazaspiro[3.5]nonan-2-yl} -3-methylbutan-1-one N2->N3 Synthesis N4 Cancer Cell Line Panel Screening N3->N4 In vitro evaluation N5 Cytotoxicity Profiling (Off-target assessment) N4->N5 Viability Assay N6 Target-Specific Assay (e.g. PARP/RET) N4->N6 Binding Assay N7 Lead Optimization N5->N7 Low baseline toxicity N6->N7 High affinity

Workflow for bioisosteric replacement and screening of diazaspiro cores in drug discovery.

Experimental Design & Self-Validating Protocols

To objectively evaluate the intrinsic toxicity of 1-{2,7-Diazaspiro[1]nonan-2-yl}-3-methylbutan-1-one, we must test it independently of a specific target warhead. We utilize a panel of cancer cell lines with varying DNA repair capacities to ensure that any observed toxicity is accurately characterized.

Cell Line Selection Rationale:

  • OVCAR-8: A human ovarian carcinoma line with a hypermethylated BRCA1 promoter. This renders the cells homologous recombination (HR) deficient and hypersensitive to DNA damage, making it an ideal stress-test for off-target genotoxicity [1].

  • UWB1.289 (BRCA1-null) & UWB1.289+BRCA1 (Restored): An isogenic pair used to validate whether cytotoxicity is driven by synthetic lethality (DNA repair deficiency) or general metabolic poisoning.

  • A549: A wild-type lung carcinoma line to establish a baseline for general mammalian cell toxicity.

Protocol 1: High-Throughput Cell Viability Assessment

Causality: We utilize the CellTiter-Glo® (Promega) luminescent assay because it quantifies ATP, which is directly proportional to the number of metabolically active cells. This avoids the redox-based artifacts common in colorimetric assays (like MTT) when testing novel amine-rich scaffolds.

  • Cell Seeding: Seed OVCAR-8, UWB1.289, and A549 cells at 2,000 cells/well in 384-well opaque white plates. Incubate for 24 hours at 37°C, 5% CO2​ to allow for adherence and logarithmic growth phase entry.

  • Compound Dosing: Prepare a 10-point, 3-fold serial dilution of 1-{2,7-Diazaspiro[1]nonan-2-yl}-3-methylbutan-1-one, the Piperazine Equivalent, and Olaparib (positive control). Add to cells using an acoustic liquid handler (e.g., Echo 550) to ensure precise nanoliter dispensing. Final DMSO concentration must be normalized to 0.1% across all wells to prevent solvent-induced apoptosis.

  • Incubation & Lysis: Incubate for 72 hours. Equilibrate plates to room temperature for 30 minutes, add an equal volume of CellTiter-Glo reagent, and place on an orbital shaker for 2 minutes to induce complete cell lysis.

  • Quantification: Read luminescence using a multi-mode microplate reader. Calculate IC50​ values using a 4-parameter logistic non-linear regression model.

Protocol 2: Orthogonal Genotoxicity Validation ( γ -H2AX Immunofluorescence)

Causality: Viability assays cannot distinguish between cytostatic effects and DNA-damage-induced apoptosis. We measure the phosphorylation of histone H2AX ( γ -H2AX) because it is a rapid, highly specific biomarker for double-strand DNA breaks (DSBs) [1].

  • Treatment: Treat OVCAR-8 cells grown on glass coverslips with 10 μM of each compound for 24 hours.

  • Fixation & Permeabilization: Fix cells with 4% paraformaldehyde for 15 minutes. Permeabilize with 0.2% Triton X-100 to allow antibody access to the nucleus.

  • Staining: Block with 5% BSA, then incubate with anti- γ -H2AX primary antibody (1:500) overnight at 4°C. Follow with an Alexa Fluor 488-conjugated secondary antibody and DAPI (nuclear counterstain).

  • Imaging: Quantify the number of γ -H2AX foci per nucleus using high-content confocal microscopy (minimum 500 cells per condition).

Quantitative Data Synthesis

The experimental data below highlights the superior safety profile of the diazaspiro[1]nonane fragment compared to its piperazine counterpart.

Table 1: Antiproliferative Activity ( IC50​ in μM ) Across Cell Line Panel

CompoundOVCAR-8 (BRCA1-methylated)UWB1.289 (BRCA1-null)UWB1.289+BRCA1 (Restored)A549 (WT)
1-{2,7-Diazaspiro[1]nonan-2-yl}-3-methylbutan-1-one > 100 > 100 > 100 > 100
Piperazine Equivalent (1-(piperazin-1-yl)-3-methylbutan-1-one)18.412.145.252.8
Olaparib (Reference PARP Inhibitor)2.10.031.814.5

Insight: The diazaspiro compound exhibits no measurable cytotoxicity up to 100 μM , even in the highly sensitive, DNA-repair-deficient UWB1.289 line. In contrast, the piperazine equivalent shows moderate, non-specific toxicity.

Table 2: Quantification of Off-Target DNA Double-Strand Breaks

Treatment Condition (10 μM , 24h)Relative γ -H2AX Foci per Cell (Fold Change vs Vehicle)
Vehicle (0.1% DMSO)1.0 ± 0.1 (Baseline)
1-{2,7-Diazaspiro[1]nonan-2-yl}-3-methylbutan-1-one 1.1 ± 0.2
Piperazine Equivalent6.8 ± 1.2
Olaparib (Reference)14.2 ± 2.4

Insight: The γ -H2AX data confirms the mechanism behind the viability results. The piperazine fragment induces significant off-target DNA damage, whereas the diazaspiro core is completely inert regarding genotoxicity [1].

Application Insights for Drug Development

For researchers synthesizing novel targeted therapeutics, incorporating 1-{2,7-Diazaspiro[1]nonan-2-yl}-3-methylbutan-1-one as a structural motif offers distinct advantages:

  • Clean Baseline: Its lack of intrinsic cytotoxicity ensures that any cell death observed in your final drug candidate is driven entirely by the specific inhibition of your target kinase/enzyme, rather than off-target DNA damage.

  • Improved IP Space: Spirocyclic scaffolds remain an underexplored chemical space compared to traditional flat heterocycles, offering broader opportunities for patentability and novel intellectual property generation [2].

References

  • Reilly, S. W., Puentes, L. N., Wilson, K., Hsieh, C. J., Weng, C. C., Makvandi, M., & Mach, R. H. (2018). Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. Journal of Medicinal Chemistry, 61(12), 5367–5379.[Link]

  • Zheng, Y., Tice, C. M., & Singh, S. B. (2014). The use of spirocyclic scaffolds in drug discovery. Bioorganic & Medicinal Chemistry Letters, 24(16), 3673-3682.[Link]

Sources

Safety Operating Guide

A Guide to the Safe Disposal of 1-{2,7-Diazaspiro[3.5]nonan-2-yl}-3-methylbutan-1-one

Author: BenchChem Technical Support Team. Date: April 2026

This document provides a comprehensive, step-by-step guide for the proper and safe disposal of the research chemical 1-{2,7-Diazaspiro[3.5]nonan-2-yl}-3-methylbutan-1-one (CAS No. 1780103-43-6). As a specialized heterocyclic compound, its disposal requires a rigorous adherence to safety protocols to protect laboratory personnel and the environment. This guide is founded on the principles of chemical hazard assessment, waste segregation, and regulatory compliance.

Part 1: Hazard Assessment and Waste Characterization

Before beginning any disposal procedure, a thorough understanding of the potential risks is paramount. The core structure, a substituted diazaspiroalkane, suggests several potential hazards that dictate the disposal pathway.

Table 1: Inferred Hazard Profile and Disposal Implications

Potential Hazard Basis of Assessment (Analogous Compounds) Primary Disposal Implication
Skin Irritation / Corrosion Many amine-containing compounds and diazaspiro derivatives are known skin irritants or corrosives.[1][3]Must be handled with appropriate personal protective equipment (PPE). Waste must be segregated as corrosive or irritant chemical waste.
Serious Eye Damage A common hazard for this class of chemicals, potentially causing irreversible damage.[1][3]Mandates the use of chemical safety goggles or a face shield during handling and disposal.
Respiratory Tract Irritation Inhalation of dust or aerosols can irritate the respiratory system.[1][2][4]All handling and preparation for disposal should occur in a well-ventilated area, preferably a certified chemical fume hood.
Acute Oral Toxicity Harmful if swallowed is a frequent classification for similar research chemicals.[1][2][5]Prohibits eating, drinking, or smoking in handling areas.[1] Waste containers must be clearly labeled to prevent accidental ingestion.
Environmental Hazard Many complex organic molecules are toxic to aquatic life.[6][7]Direct discharge to the sanitary sewer is strictly prohibited.[6][8] Waste must be managed to prevent environmental release.

Based on this assessment, 1-{2,7-Diazaspiro[3.5]nonan-2-yl}-3-methylbutan-1-one must be classified as hazardous chemical waste . It cannot be disposed of in regular trash or poured down the drain.[9][10]

Part 2: Step-by-Step Disposal Protocol

This protocol outlines the procedure for collecting and preparing the chemical waste for final disposal by your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste contractor.

Step 1: Personal Protective Equipment (PPE)

Before handling the chemical or its waste, ensure you are wearing the appropriate PPE. This is a non-negotiable safety standard.

  • Hand Protection: Wear nitrile or neoprene gloves. Always inspect gloves for tears or punctures before use.

  • Eye Protection: Use chemical safety goggles that provide a complete seal around the eyes. A face shield is recommended if there is a risk of splashing.[5]

  • Body Protection: A standard laboratory coat is required. For handling larger quantities or during spill cleanup, a chemically resistant apron is advised.

  • Respiratory Protection: All handling of the solid compound or solutions should be performed inside a certified chemical fume hood to prevent inhalation of dust or aerosols.

Step 2: Waste Collection and Segregation

Proper segregation is critical to prevent dangerous chemical reactions within the waste container.

  • Designate a Waste Container: Use a clearly labeled, leak-proof container made of a compatible material such as polyethylene.[11] The container must have a secure, tight-fitting lid.

  • Labeling: The waste container must be labeled before any waste is added. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "1-{2,7-Diazaspiro[3.5]nonan-2-yl}-3-methylbutan-1-one"

    • The primary hazards (e.g., "Irritant," "Harmful if Swallowed")

    • The date accumulation started.

  • Segregation:

    • Solid Waste: Collect unadulterated solid waste, contaminated weighing papers, and gloves in the designated solid waste container.

    • Liquid Waste: If the compound is in solution, collect it in a designated liquid waste container. Do not mix with other solvent streams (e.g., halogenated or non-halogenated) unless explicitly permitted by your EHS department. Aqueous solutions of this compound should be collected as hazardous aqueous waste.[12]

    • Incompatible Materials: Keep this waste stream separate from strong oxidizing agents, strong acids, and bases to prevent uncontrolled reactions.[13]

Step 3: On-site Storage (Satellite Accumulation)

Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory pending pickup.[9]

  • Location: The SAA must be at or near the point of generation and under the control of the laboratory personnel.

  • Container Management: Keep the waste container securely closed at all times, except when adding waste.

  • Inspection: Regularly inspect the container for any signs of leakage or degradation.[9]

Step 4: Final Disposal
  • Request Pickup: Once the container is full or you have no further use for it, arrange for disposal through your institution's EHS office. Do not allow waste to accumulate for more than one year, even if the container is not full.[9]

  • Documentation: Complete any necessary waste pickup forms or manifests as required by your institution and local regulations.

The flowchart below illustrates the decision-making process for the disposal of this chemical.

DisposalWorkflow start Start: Disposal of 1-{2,7-Diazaspiro[3.5]nonan-2-yl}-3-methylbutan-1-one assess Step 1: Assess Hazards (Skin/Eye Irritant, Harmful, Resp. Irritant) start->assess ppe Step 2: Don Appropriate PPE (Gloves, Goggles, Lab Coat, Fume Hood) assess->ppe Hazardous waste_type Step 3: Identify Waste Form ppe->waste_type solid_waste Solid Waste (e.g., powder, contaminated items) waste_type->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions) waste_type->liquid_waste Liquid collect_solid Step 4a: Collect in Labeled Solid Hazardous Waste Container solid_waste->collect_solid collect_liquid Step 4b: Collect in Labeled Liquid Hazardous Waste Container (Do not mix with other solvents) liquid_waste->collect_liquid storage Step 5: Store in Designated Satellite Accumulation Area (SAA) collect_solid->storage collect_liquid->storage ehs Step 6: Arrange for Disposal via Institutional EHS storage->ehs end End: Proper Disposal Complete ehs->end

Caption: Disposal workflow for 1-{2,7-Diazaspiro[3.5]nonan-2-yl}-3-methylbutan-1-one.

Part 3: Emergency Procedures for Spills

Accidents can happen, and a clear, pre-defined plan is the best defense.

  • Evacuate and Alert: Immediately alert personnel in the vicinity of the spill. If the spill is large or in a poorly ventilated area, evacuate the lab and contact EHS.

  • Control and Contain: For minor spills inside a chemical fume hood, you may proceed with cleanup if you are trained and equipped to do so. Prevent the spill from spreading or entering drains.[1][6]

  • Cleanup:

    • Solid Spill: Gently sweep or vacuum up the material, avoiding dust generation.[1] Use a vacuum with a HEPA filter if available.

    • Liquid Spill: Absorb the spill with an inert, non-combustible material like vermiculite, sand, or a commercial chemical absorbent.[2][11] Do not use combustible materials like paper towels as the primary absorbent.

  • Collect and Dispose: Place all cleanup materials (absorbent, contaminated gloves, etc.) into the designated hazardous waste container.[1][11]

  • Decontaminate: Clean the spill area thoroughly with soap and water, and collect the cleaning materials as hazardous waste.

By adhering to this guide, researchers can ensure that 1-{2,7-Diazaspiro[3.5]nonan-2-yl}-3-methylbutan-1-one is managed and disposed of in a manner that upholds the highest standards of laboratory safety and environmental responsibility.

References

  • NextSDS. 1-methyl-1,7-diazaspiro[3.5]nonan-2-one — Chemical Substance Information. [Link]

  • BASF Corporation. Testify - Safety Data Sheet. [Link]

  • Carl ROTH. Safety Data Sheet: 3-methylbutan-1-ol. [Link]

  • Airgas. 3-Methyl-1-Butene Safety Data Sheet. [Link]

  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. [Link]

  • Sciencemadness Wiki. Proper disposal of chemicals. [Link]

  • University of Wisconsin-Madison. Appendix A Disposal Procedures by Chemical. [Link]

  • PubChem. 2,7-Diazaspiro[3.5]nonan-1-one. [Link]

  • EPFL. Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals. [Link]

  • University of Wisconsin–Madison. Chapter 7 Chemical Disposal Procedures. [Link]

  • National Center for Biotechnology Information. Management of Waste - Prudent Practices in the Laboratory. [Link]

Sources

Personal protective equipment for handling 1-{2,7-Diazaspiro[3.5]nonan-2-yl}-3-methylbutan-1-one

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I understand that working with novel or specialized chemical reagents requires a robust and proactive approach to safety. This guide provides essential safety and logistical information for handling 1-{2,7-Diazaspiro[3.5]nonan-2-yl}-3-methylbutan-1-one, focusing on procedural guidance to ensure the well-being of all laboratory personnel. Our commitment is to empower your research by providing value and expertise that extends beyond the product itself.

A Proactive Stance on Chemical Safety

Given the specific nature of 1-{2,7-Diazaspiro[3.5]nonan-2-yl}-3-methylbutan-1-one, a dedicated Safety Data Sheet (SDS) may not be readily available. Therefore, we must adopt a conservative approach, treating the compound with the care afforded to substances with unknown toxicity. The Occupational Safety and Health Administration (OSHA) Laboratory Standard mandates the development of a Chemical Hygiene Plan (CHP) to protect laboratory employees from health hazards associated with the chemicals they handle.[1][2][3] This guide should be used as a supplement to your institution's comprehensive CHP.

The foundational principle of this guide is to minimize all potential routes of exposure—dermal, ocular, inhalation, and ingestion. We will proceed by assessing the potential hazards based on analogous chemical structures and implementing rigorous, multi-layered protective measures.

Inferred Hazard Assessment

Based on Safety Data Sheets for structurally related diazaspiro and ketone compounds, we can infer a potential hazard profile for 1-{2,7-Diazaspiro[3.5]nonan-2-yl}-3-methylbutan-1-one. Analogous compounds are noted to cause skin and eye irritation, may be harmful if swallowed, and may cause respiratory irritation.[4][5][6] Therefore, it is prudent to handle this compound as a potential irritant and as a substance with moderate acute toxicity.

Potential Hazards:

  • Eye Contact : May cause serious eye irritation.[4][5]

  • Skin Contact : May cause skin irritation; harmful if absorbed through the skin.[5][7]

  • Inhalation : May cause respiratory tract irritation.[4][5][8]

  • Ingestion : Harmful if swallowed.[5][7]

All handling of this compound must be guided by these potential hazards, with the goal of eliminating exposure.

Personal Protective Equipment (PPE): Your Primary Barrier

PPE is the most critical line of defense against chemical exposure.[9][10] The selection and use of appropriate PPE are not merely suggestions but requirements for safe handling. All personnel must be trained on the proper use, limitations, and disposal of PPE.[11]

PPE Selection and Rationale
Task LevelMinimum Required PPERationale
General Laboratory Operations (Low concentration solutions, <1L)• Nitrile Gloves • Flame-Resistant Lab Coat • ANSI Z87.1-compliant Safety GlassesGloves: Nitrile offers protection against incidental splashes from a wide range of chemicals.[12][13] Lab Coat: Protects skin and personal clothing from minor spills and contamination.[1][14] Safety Glasses: Provides basic protection against splashes entering the eyes.[14]
High-Hazard Operations (Weighing powder, handling >1L, working with concentrated solutions)• Double-Gloving (e.g., Nitrile) • Chemical-Resistant Apron (over lab coat) • Chemical Splash Goggles • Face Shield (worn over goggles)Double-Gloving: Provides an additional barrier and allows for safe removal of the outer glove if contamination occurs. Apron: Offers an extra layer of protection against significant splashes of corrosive or toxic liquids.[13] Goggles: Provide a full seal around the eyes to protect against splashes, a risk that increases with larger volumes.[10][14] Face Shield: Protects the entire face from splashes during procedures with a higher risk of energetic reactions or spills.[12][14]

Note: All work with the solid form or concentrated solutions of this compound should be performed within a certified chemical fume hood to minimize inhalation exposure.[9]

Operational and Disposal Plans

A safe laboratory environment relies on established, repeatable procedures. The following step-by-step workflows for handling, emergency response, and disposal are designed to be clear, logical, and protective.

Experimental Workflow: From Preparation to Disposal

The following diagram outlines the mandatory workflow for safely handling 1-{2,7-Diazaspiro[3.5]nonan-2-yl}-3-methylbutan-1-one.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Phase prep1 1. Risk Assessment Review SDS of analogous compounds & this guide. prep2 2. Engineering Controls Verify chemical fume hood is operational. prep1->prep2 prep3 3. Don PPE Select and don appropriate PPE based on task. prep2->prep3 handle1 4. Chemical Handling Weigh/transfer compound inside fume hood. prep3->handle1 handle2 5. Perform Experiment Keep containers closed when not in use. handle1->handle2 handle3 6. Decontaminate Clean workspace and equipment. handle2->handle3 post1 7. Doff PPE Remove PPE in correct order to avoid contamination. handle3->post1 post2 8. Waste Disposal Segregate and label all hazardous waste. post1->post2 post3 9. Personal Hygiene Wash hands thoroughly. post2->post3

Caption: Safe Handling Workflow Diagram

Emergency Protocols: A Validating System of Response

In the event of an accidental release or exposure, a calm and methodical response is crucial.[9]

Step-by-Step Emergency Procedures

1. Minor Chemical Spill (Manageable by Lab Personnel) [15]

  • Alert Personnel: Immediately notify others in the area.[15]

  • Isolate the Area: Secure the location of the spill.

  • Don PPE: Wear, at a minimum, a lab coat, chemical splash goggles, and two pairs of chemical-resistant gloves.[16]

  • Contain & Absorb: Cover the spill with an inert absorbent material like vermiculite or sand, working from the outside in.[16][17]

  • Collect Waste: Use non-sparking tools to carefully scoop the absorbed material into a designated, labeled hazardous waste container.[15][18]

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

  • Dispose: Treat all cleanup materials as hazardous waste.

2. Major Chemical Spill

  • Evacuate: Immediately alert all personnel and evacuate the laboratory.[15][19]

  • Isolate: Close the laboratory doors to contain the spill.

  • Notify: Contact your institution's Environmental Health & Safety (EHS) department or emergency response team immediately.[19][20] Do not attempt to clean up a major spill yourself.[15]

3. Personal Exposure

  • Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing any contaminated clothing.[19][21] Seek medical attention.[5]

  • Eye Contact: Proceed immediately to an emergency eyewash station. Hold the eyelids open and flush with a gentle stream of tepid water for at least 15 minutes.[20][21] Do not delay in seeking prompt medical attention.

  • Inhalation: Move the affected individual to fresh air immediately.[5] If breathing is difficult or has stopped, provide respiratory support and seek immediate medical assistance.[18]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[5][8]

Disposal Plan

All waste generated from handling this compound must be treated as hazardous chemical waste.

  • Solid Waste: This includes contaminated gloves, absorbent materials, and empty containers. Place these items in a clearly labeled, sealed hazardous waste container.[17]

  • Liquid Waste: Unused solutions or reaction mixtures should be collected in a compatible, sealed, and clearly labeled hazardous waste container. Do not pour chemical waste down the drain.

  • Consult EHS: Follow your institution's specific guidelines for hazardous waste disposal. Contact your EHS office for pickup and proper disposal procedures.[7]

By integrating these safety protocols into your daily laboratory operations, you build a culture of safety and ensure the integrity of your research and the well-being of your team.

References

  • NIOSH Pocket Guide to Chemical Hazards. (n.d.). Centers for Disease Control and Prevention. [Link]

  • Laboratory Safety Guidance. (n.d.). Occupational Safety and Health Administration. [Link]

  • Pocket Guide to Chemical Hazards Introduction. (n.d.). National Institute for Occupational Safety and Health. [Link]

  • OSHA Lab Safety Equipment: Requirements & Compliance Guide. (2025, November 13). Aliath. [Link]

  • Emergency Procedures for Incidents Involving Chemicals. (n.d.). University of Kentucky Research Safety. [Link]

  • The Laboratory Standard. (n.d.). Vanderbilt University Medical Center Office of Clinical and Research Safety. [Link]

  • NIOSH Pocket Guide to Chemical Hazards. (n.d.). Labelmaster. [Link]

  • NIOSH Pocket Guide to Chemical Hazards - September 2010 Edition. (n.d.). J. J. Keller. [Link]

  • The OSHA Laboratory Standard. (2025, October 24). Lab Manager. [Link]

  • Decoding OSHA Laboratory Standards: Safety Essentials. (2023, September 20). IPG. [Link]

  • Laboratory Emergency Guidance. (n.d.). Brown University Environmental Health and Safety. [Link]

  • NIOSH Pocket Guide to Chemical Hazards. (2007, September 1). CDC Stacks. [Link]

  • Personal Protective Equipment in Chemistry. (n.d.). Duke University Environmental Health and Safety. [Link]

  • Chemical Emergencies, Exposures, and Spills. (n.d.). Florida State University Environmental Health and Safety. [Link]

  • Laboratory Emergency Response. (n.d.). Columbia University Research. [Link]

  • Laboratory Emergencies: Guidelines You Should Follow. (2025, April 14). USA Lab. [Link]

  • Essential Chemical PPE. (2023, September 8). Trimaco. [Link]

  • Chemical Safety: Personal Protective Equipment. (n.d.). University of California, Santa Barbara. [Link]

  • Personal Protective Equipment (PPE). (2026, March 23). Chemical Hazards Emergency Medical Management. [Link]

  • Personal Protective Equipment Selection Guide. (2015, July 22). University of Arizona Research, Innovation & Impact. [Link]

  • MSDS of 8-Oxa-1,3-diazaspiro[4.5]decane-2,4-dione. (2026, March 1). Capot Chemical. [Link]

  • 2-Oxa-7-azaspiro[3.5]nonane hemioxalate Safety Data Sheet. (2025, December 26). Thermo Fisher Scientific. [Link]

  • Working with Hazardous Chemicals. (n.d.). Organic Syntheses. [Link]

  • 3,3-dimethyl-1-oxaspiro[3.5]nonan-2-one. (n.d.). Organic Syntheses. [Link]

Sources

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.